molecular formula C7H13NO2 B555390 H-Cyclopentyl-Gly-OH CAS No. 2521-84-8

H-Cyclopentyl-Gly-OH

Número de catálogo: B555390
Número CAS: 2521-84-8
Peso molecular: 143.18 g/mol
Clave InChI: XBPKRVHTESHFAA-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Cyclopentylglycine (CAS 2521-84-8) is a non-proteinogenic amino acid derivative characterized by its distinctive cyclopentyl side chain. This unique structure confers special steric and electronic properties, making it a valuable chiral building block and chemical intermediate in advanced peptide synthesis and pharmaceutical development. In peptide research, L-Cyclopentylglycine is widely used to construct novel peptide sequences. Its incorporation can enhance the stability, solubility, and conformational characteristics of peptides, which is vital for developing peptide-based therapeutics. The compound is readily available in Fmoc-protected forms (e.g., Fmoc-L-cyclopentylglycine, CAS 220497-61-0) to facilitate efficient Solid-Phase Peptide Synthesis (SPPS), ensuring high purity and yield. A significant area of application for L-Cyclopentylglycine is in neuroscience research, where it serves as a tool to study neurotransmitter systems. It is particularly useful for investigating the role of glycine receptors in the central nervous system. This research provides insights into neurological disorders and explores potential therapeutic agents for conditions such as anxiety and depression. The compound appears as a white to off-white powder with a molecular formula of C7H13NO2 and a molecular weight of 143.1 g/mol. It should be stored at 0-8°C to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPKRVHTESHFAA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438806
Record name L-Cyclopentylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-84-8
Record name (αS)-α-Aminocyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2521-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cyclopentylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Cyclopentylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-Cyclopentyl-Gly-OH: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details experimental protocols for its synthesis and analysis and explores its known mechanisms of action.

Core Physical and Chemical Properties

This compound, also known by several synonyms including (S)-2-Amino-2-cyclopentylacetic acid and L-Cyclopentylglycine, is a derivative of the amino acid glycine.[1][2][3][4][5][6] Its structure incorporates a cyclopentyl ring attached to the alpha-carbon of glycine, conferring unique steric properties that influence its biological activity. The compound is typically a white to off-white crystalline solid.[1] It exhibits solubility in water and various organic and alcohol solvents.[1]

PropertyValueSource(s)
CAS Number 2521-84-8[1][4][5][6][7][8][9]
Molecular Formula C₇H₁₃NO₂[1][4][5][6][8][9]
Molecular Weight 143.18 g/mol [4][6]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and alcohol solvents[1]
Predicted Boiling Point 276.6 ± 23.0 °C[6][10]
Predicted Density 1.167 ± 0.06 g/cm³[6][10]
Predicted pKa 2.49 ± 0.10[6][10]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[6][10]

Synthesis and Characterization

Experimental Protocol: Synthesis via Strecker Reaction

A plausible and widely applicable method for the synthesis of this compound is the Strecker amino acid synthesis.[9][11][12][13][14] This multi-step process begins with the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Materials:

  • Cyclopentanecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ammonia (aqueous solution)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Iminium Ion Formation: In a well-ventilated fume hood, cyclopentanecarboxaldehyde is dissolved in methanol. An aqueous solution of ammonium chloride and ammonia is added to the mixture. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.

  • α-Aminonitrile Formation: A solution of sodium cyanide in water is added dropwise to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine to form the α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether to remove unreacted starting materials and byproducts. The aqueous layer containing the α-aminonitrile is retained.

  • Hydrolysis: The aqueous solution of the α-aminonitrile is acidified with concentrated hydrochloric acid and heated under reflux. This step hydrolyzes the nitrile group to a carboxylic acid, and the amino group is protonated, forming the hydrochloride salt of this compound.

  • Isolation and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then neutralized with a base, such as sodium hydroxide, to precipitate the free amino acid. The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure this compound.

Strecker_Synthesis Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Iminium Ion Iminium Ion Cyclopentanecarboxaldehyde->Iminium Ion + NH3 - H2O Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Iminium Ion alpha-Aminonitrile alpha-Aminonitrile Iminium Ion->alpha-Aminonitrile + CN- Cyanide (CN-) Cyanide (CN-) Cyanide (CN-)->alpha-Aminonitrile This compound This compound alpha-Aminonitrile->this compound Hydrolysis Acid Hydrolysis (H3O+) Acid Hydrolysis (H3O+) Acid Hydrolysis (H3O+)->this compound

Caption: Strecker synthesis of this compound.

Analytical Characterization Protocols

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclopentyl ring and the α-proton. The cyclopentyl protons will likely appear as a series of multiplets in the aliphatic region (around 1.5-2.0 ppm). The α-proton, adjacent to the amino and carboxyl groups, would appear as a distinct signal, likely a multiplet, with its chemical shift influenced by the solvent and pH.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically >170 ppm). The α-carbon will be in the range of 50-60 ppm, and the carbons of the cyclopentyl ring will resonate in the aliphatic region (around 25-40 ppm).[15][16][17][18][19]

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 144.102.

  • Fragmentation patterns can provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂) and cleavage of the cyclopentyl ring.[20][21][22][23][24]

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the primary amine. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The N-H bending vibration may be observed around 1500-1600 cm⁻¹.

Biological Activity and Signaling Pathways

This compound, particularly the L-enantiomer, is recognized for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, involved in synaptic plasticity, learning, and memory.[25][26]

NMDA Receptor Antagonism

Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. As a competitive antagonist at the glycine co-agonist site, L-Cyclopentylglycine can modulate NMDA receptor activity, presenting a potential therapeutic avenue for conditions associated with excessive glutamatergic neurotransmission.

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor is required for channel opening, which allows the influx of Ca²⁺ and Na⁺ ions. L-Cyclopentylglycine competes with glycine for its binding site on the GluN1 subunit, thereby preventing the conformational change necessary for channel activation. This leads to a reduction in ion flow and a dampening of the downstream signaling cascade.

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Prevents Opening Ca_Influx Reduced Ca2+ Influx Ion_Channel->Ca_Influx Downstream_Signaling Modulation of Downstream Signaling Ca_Influx->Downstream_Signaling Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 L_Cyclopentylglycine This compound L_Cyclopentylglycine->NMDA_Receptor Competitively Binds to Glycine Site

Caption: Antagonism of the NMDA receptor by this compound.

Potential Inhibition of S-Adenosylmethionine Synthetase

While not definitively established for this compound itself, related cyclopentyl-containing amino acids have been shown to act as competitive inhibitors of S-adenosylmethionine (SAM) synthetase.[27] This enzyme catalyzes the formation of SAM, a universal methyl group donor essential for numerous cellular processes, including DNA methylation and polyamine synthesis.

Inhibition of SAM synthetase can have profound effects on cellular metabolism and gene regulation. A competitive inhibitor would bind to the active site of the enzyme, preventing the binding of its natural substrates, L-methionine and ATP. This would lead to decreased production of SAM and a subsequent reduction in methylation reactions.

SAM_Synthetase_Inhibition L_Methionine L-Methionine SAM_Synthetase S-Adenosylmethionine Synthetase L_Methionine->SAM_Synthetase ATP ATP ATP->SAM_Synthetase SAM S-Adenosylmethionine (SAM) SAM_Synthetase->SAM Catalysis Cyclopentyl_Analog Cyclopentyl Amino Acid (e.g., 2-Cyclopentylglycine) Cyclopentyl_Analog->SAM_Synthetase Competitive Inhibition Methylation Cellular Methylation Reactions SAM->Methylation Methyl Group Donor

Caption: Potential inhibition of SAM synthetase.

Conclusion

This compound is a versatile building block in peptide synthesis and a compound of interest for its biological activities. Its role as an NMDA receptor antagonist highlights its potential for the development of novel therapeutics for neurological disorders. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide: H-Cyclopentyl-Gly-OH (D-Cyclopentylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Cyclopentyl-Gly-OH, chemically known as D-Cyclopentylglycine, is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of neuroscience and drug development. Its primary and most well-characterized function is as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist binding site on the GluN1 subunit. By competitively inhibiting the binding of glycine or D-serine, D-Cyclopentylglycine modulates the activity of the NMDA receptor, a key player in synaptic plasticity, learning, memory, and neuronal excitotoxicity. This technical guide provides a comprehensive overview of the structure, function, and experimental applications of D-Cyclopentylglycine, including detailed protocols and data presentation to support further research and development.

Structure and Physicochemical Properties

D-Cyclopentylglycine is an alpha-amino acid characterized by a cyclopentyl group attached to the alpha-carbon of glycine. This bulky, hydrophobic side chain is crucial for its specific interaction with the glycine binding pocket of the NMDA receptor.

Chemical Structure:

  • IUPAC Name: (R)-2-Amino-2-cyclopentylacetic acid

  • Synonyms: H-D-Cpg-OH, D-2-Cyclopentylglycine

  • Molecular Formula: C₇H₁₃NO₂

  • Molecular Weight: 143.18 g/mol

Physicochemical Data Summary Table:

PropertyValueReference
Appearance White to off-white crystalline solid
Solubility Soluble in water and some organic solvents
Stereochemistry D-isomer ((R)-configuration)
SMILES N--INVALID-LINK--C(O)=O
InChI Key XBPKRVHTESHFAA-ZCFIWIBFSA-N

Function and Mechanism of Action

NMDA Receptor Antagonism

The principal biological function of D-Cyclopentylglycine is its role as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, either glycine or D-serine (to the GluN1 subunit), for activation.

Upon binding to the glycine site on the GluN1 subunit, D-Cyclopentylglycine prevents the binding of the endogenous co-agonists. This allosterically inhibits the conformational changes necessary for channel opening, even in the presence of glutamate. The result is a reduction in the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel, thereby dampening neuronal excitation.

Role in Modulating Excitotoxicity

Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] By blocking the glycine site, D-Cyclopentylglycine can mitigate the excessive Ca²⁺ influx that triggers downstream apoptotic and necrotic cell death pathways.[1][3]

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by D-Cyclopentylglycine:

Excitotoxicity_Pathway Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 (Co-agonist) DCG D-Cyclopentylglycine DCG->NMDA_Receptor Blocks Glycine Site Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream Activation of Destructive Enzymes (e.g., Calpains, Caspases) Ca_Influx->Downstream Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Apoptosis Neuronal Cell Death (Apoptosis/Necrosis) Downstream->Apoptosis ROS Increased ROS Mitochondria->ROS ROS->Apoptosis

Caption: NMDA receptor-mediated excitotoxicity pathway and its inhibition by D-Cyclopentylglycine.

Quantitative Data

While specific high-affinity binding data for D-Cyclopentylglycine is not extensively published in readily available literature, the potency of glycine site antagonists is typically determined through competitive binding assays and functional electrophysiological recordings. For a series of related tricyclic pyrido-phthalazine-dione derivatives, which are also glycine site antagonists, IC₅₀ values from patch-clamp experiments ranged from 0.14 to 13.8 µM.[4]

Table of Expected Quantitative Parameters for a Glycine Site Antagonist:

ParameterTypical AssayDescriptionExpected Range for Potent Antagonists
Kᵢ (inhibition constant) Radioligand Binding Assay (e.g., using [³H]glycine or a labeled antagonist)A measure of the binding affinity of the antagonist to the NMDA receptor glycine site.nM to low µM range
IC₅₀ (half maximal inhibitory concentration) Electrophysiology (e.g., Whole-Cell Patch-Clamp)The concentration of the antagonist that inhibits 50% of the NMDA-induced current.Low µM range
EC₅₀ (half maximal effective concentration) Calcium Imaging AssayThe concentration of the antagonist that produces 50% of its maximal inhibitory effect on Ca²⁺ influx.Low µM range

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Electrophysiology to Assess NMDA Receptor Antagonism

This protocol is designed to measure the inhibitory effect of D-Cyclopentylglycine on NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

  • NMDA and Glycine stock solutions

  • D-Cyclopentylglycine stock solutions of varying concentrations

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.

  • Once a stable baseline response is established, co-apply the NMDA/glycine solution with increasing concentrations of D-Cyclopentylglycine.

  • Record the steady-state inward current at each concentration of the antagonist.

  • Wash out the antagonist to ensure reversibility of the block.

Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of D-Cyclopentylglycine.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Cyclopentylglycine-OH

This protocol outlines the incorporation of D-Cyclopentylglycine into a peptide chain using standard Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-D-Cyclopentylglycine-OH

  • Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-D-Cyclopentylglycine-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Screening Glycine Site NMDA Receptor Antagonists:

Antagonist_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & Lead Optimization Compound_Synthesis Synthesize D-Cyclopentylglycine and Analogs Compound_Prep Prepare Stock Solutions in DMSO/Saline Compound_Synthesis->Compound_Prep Binding_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Compound_Prep->Binding_Assay Electrophysiology Secondary Screen: Patch-Clamp Electrophysiology (Determine IC₅₀ and Mechanism) Binding_Assay->Electrophysiology Active Compounds Calcium_Imaging Functional Assay: Calcium Imaging (Determine EC₅₀) Electrophysiology->Calcium_Imaging Potent Antagonists Animal_Model Disease Model (e.g., Stroke, TBI) Calcium_Imaging->Animal_Model Promising Candidates Behavioral_Test Behavioral Testing (e.g., Morris Water Maze) Calcium_Imaging->Behavioral_Test Data_Analysis Analyze Potency, Selectivity, and Efficacy Animal_Model->Data_Analysis Behavioral_Test->Data_Analysis Lead_Opt Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Opt

Caption: A typical workflow for the screening and development of novel glycine site NMDA receptor antagonists.

Conclusion

This compound (D-Cyclopentylglycine) serves as a valuable research tool for investigating the physiological and pathological roles of the NMDA receptor. Its selective antagonism at the glycine co-agonist site provides a mechanism to modulate neuronal excitability and protect against excitotoxic insults. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the pharmacological properties of D-Cyclopentylglycine and to utilize it in the synthesis of novel peptide-based therapeutics. Future research should focus on obtaining more precise quantitative data on its binding affinity and functional potency across different NMDA receptor subtypes to fully elucidate its therapeutic potential.

References

The Biochemical Utility of H-Cyclopentyl-Gly-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-Cyclopentyl-Gly-OH, also known as (S)-2-amino-2-cyclopentylacetic acid or L-Cyclopentylglycine, is a non-proteinogenic amino acid that has garnered significant interest within the biochemical and pharmaceutical research communities. Its unique cyclopentyl moiety imparts valuable steric and conformational properties when incorporated into peptides and small molecules, influencing their biological activity, metabolic stability, and receptor binding affinity. This technical guide provides an in-depth overview of the applications of this compound and its derivatives in biochemistry, with a focus on its role in the development of enzyme inhibitors and receptor antagonists.

Core Applications in Biochemistry

The primary application of this compound in biochemistry is as a specialized building block in peptide synthesis. The cyclopentyl group provides a rigid, hydrophobic side chain that can influence the secondary structure of peptides, often enhancing their stability against proteolytic degradation and improving their pharmacokinetic profiles. This has made it a valuable component in the design of peptide-based therapeutics.

Furthermore, the D-enantiomer, D-Cyclopentylglycine, has been investigated for its role as a modulator of neurotransmitter systems, particularly as a selective antagonist of glutamate receptors.

This compound Derivatives as Potent Enzyme Inhibitors

A significant application of this compound is in the synthesis of potent enzyme inhibitors. The incorporation of the cyclopentylglycine moiety can lead to compounds with high affinity and specificity for their target enzymes.

Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of cyclopentylglycine have been shown to be highly potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Quantitative Data for ACE Inhibition:

CompoundTarget EnzymeInhibitory Activity (IC50)
N-[N alpha-[1(S)-carboxy-3-cyclohexylpropyl]-L-lysyl]-N-cyclopentyl glycine (Compound 19a)[1]ACE0.11 nmol/L

D-Cyclopentylglycine as a Glutamate Receptor Antagonist

Experimental Protocols

Synthesis of Peptides Containing Cyclopentylglycine

The following is a general protocol for the solid-phase synthesis of a peptide incorporating Fmoc-D-cyclopentylglycine, based on established methodologies for peptide synthesis.

Materials:

  • Fmoc-D-Cyclopentylglycine

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-Cyclopentylglycine (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., D-Cyclopentylglycine) for the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]-CGP 39653 (a radiolabeled NMDA receptor antagonist)

  • Test compound (D-Cyclopentylglycine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled CGP 39653 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of rat cortical membranes in the assay buffer.

  • Assay Setup:

    • In a series of tubes, add a fixed concentration of [³H]-CGP 39653.

    • Add increasing concentrations of the test compound (D-Cyclopentylglycine).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of unlabeled CGP 39653.

  • Incubation: Add the membrane suspension to all tubes and incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow_peptide_synthesis Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Cpg Couple Fmoc-D-Cyclopentylglycine (DIC, Oxyma) Deprotect1->Couple_Cpg Wash1 Wash (DMF, DCM) Couple_Cpg->Wash1 Repeat Repeat for next Amino Acid Wash1->Repeat n cycles Deprotect2 Final Fmoc Deprotection Wash1->Deprotect2 Final Cycle Repeat->Deprotect2 Cleave Cleave from Resin (TFA Cocktail) Deprotect2->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End End: Purified Peptide Characterize->End

Caption: Solid-Phase Peptide Synthesis Workflow.

signaling_pathway_ace_inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleavage by Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII conversion by ACE ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Inhibitor Cyclopentylglycine Derivative Inhibitor->ACE inhibits

Caption: ACE Inhibition Signaling Pathway.

References

H-Cyclopentyl-Gly-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Non-Natural Amino Acid for Enhanced Peptide Therapeutics

H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid, is emerging as a valuable building block in the design of novel peptide-based therapeutics. Its unique cyclopentyl moiety offers distinct advantages in modulating peptide conformation, enhancing metabolic stability, and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, and its potential applications in drug discovery, with a focus on neuroscience and cardiovascular disease.

Physicochemical Properties

This compound, also known as (S)-2-amino-2-cyclopentylacetic acid, is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.19 g/mol [1]
CAS Number 2521-84-8[1]
Appearance White to off-white solid[1]
Purity (typical) ≥ 98% (HPLC)[1]
Optical Rotation [α]D20 -18 ± 2º (c=1 in DMF) for Fmoc-L-cyclopentylglycine[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for α-amino acid synthesis, including the Strecker and Bucherer-Bergs syntheses, as well as through asymmetric approaches to yield enantiomerically pure L- or D-isomers.

Asymmetric Synthesis of L-Cyclopentylglycine

An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine has been reported, which can be subsequently deprotected to yield H-L-Cyclopentyl-Gly-OH.[2] This method utilizes a chiral glycine enolate equivalent.

Experimental Protocol: Asymmetric Synthesis of Fmoc-L-Cyclopentylglycine [2]

  • Alkylation: The enolate derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is alkylated with cyclopentyl iodide. This stereoselective alkylation yields the anti-α-monosubstituted product, benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate, with a reported yield of 60%.

  • Cleavage of Chiral Auxiliary: The auxiliary ring system is cleaved via catalytic hydrogenolysis over Palladium(II) chloride (PdCl₂), affording L-cyclopentylglycine in 84% yield.

  • Fmoc Protection: The α-amino group of L-cyclopentylglycine is then protected by reacting it with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl ester) in the presence of sodium carbonate (Na₂CO₃) in a dioxane/water solvent mixture. This step proceeds in high yield to give Fmoc-L-cyclopentylglycine.

The overall yield for this asymmetric synthesis is approximately 50%, with an optical purity of >99%.[2]

Classical Synthesis Methods

Strecker Synthesis: This method involves a three-component reaction between cyclopentanecarboxaldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5][6][7]

Bucherer-Bergs Synthesis: This reaction utilizes cyclopentanone, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to yield cyclopentylglycine.

Workflow for Strecker Synthesis of Cyclopentylglycine

Strecker_Synthesis Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Aminonitrile α-Aminonitrile Intermediate Cyclopentanecarboxaldehyde->Aminonitrile Ammonia Ammonia (NH3) Ammonia->Aminonitrile Cyanide Cyanide (e.g., KCN) Cyanide->Aminonitrile Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis Cyclopentylglycine This compound Hydrolysis->Cyclopentylglycine

Strecker synthesis of this compound.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. Due to the steric hindrance of the cyclopentyl group, optimized coupling conditions may be required to ensure high coupling efficiency.[8][9][10]

General SPPS Workflow for Incorporating Fmoc-Cyclopentyl-Gly-OH

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-Cyclopentyl-Gly-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage After final cycle Start Resin-bound Peptide Start->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide containing Cyclopentylglycine Purification->FinalPeptide

General SPPS workflow for incorporating Fmoc-Cyclopentyl-Gly-OH.

Experimental Protocol: HATU-Mediated Coupling

A common and efficient method for coupling sterically hindered amino acids like Fmoc-Cyclopentyl-Gly-OH involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent.

  • Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Activation of Amino Acid: In a separate vessel, dissolve Fmoc-L-Cyclopentyl-Gly-OH (typically 2-5 equivalents relative to resin loading) and HATU (slightly less than 1 equivalent to the amino acid) in DMF.

  • Coupling Reaction: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activated amino acid solution and immediately add the mixture to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin test. Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Quantitative Data on Coupling Efficiency: While specific data for this compound is not extensively published, studies on other sterically hindered amino acids suggest that using potent coupling reagents like HATU can achieve coupling yields of 41-95%.[10] The efficiency can be influenced by the specific peptide sequence and the reaction conditions.

Purification and Analysis

Peptides incorporating this compound are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[11]

Experimental Protocol: RP-HPLC Purification [11]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) (e.g., 0.1%), is employed.

  • Elution: The peptide is eluted by gradually increasing the concentration of ACN. The hydrophobic nature of the cyclopentyl group will influence the retention time of the peptide.

  • Detection: The peptide is detected by monitoring the UV absorbance at 210-230 nm.

  • Lyophilization: The fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white powder.

Analytical Data:

Characterization of this compound and peptides containing this residue is performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the amino acid and to study the conformation of the resulting peptides.[12][13][14][15]

  • Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight of the amino acid and to confirm the mass of the synthesized peptide.[2]

Applications in Drug Discovery

The incorporation of this compound into peptides can significantly impact their biological activity and therapeutic potential. The bulky and hydrophobic cyclopentyl side chain can introduce conformational constraints, leading to more defined secondary structures and potentially increased receptor binding affinity and selectivity.

Neuroscience

In the field of neuroscience, non-natural amino acids like L-Cyclopentylglycine are valuable for designing novel peptides to study and treat neurological disorders.[16] The introduction of this residue can lead to:

  • Altered Receptor Binding Affinities: The conformational constraints imposed by the cyclopentyl group can fine-tune the interaction of the peptide with its target receptor.

  • Improved Blood-Brain Barrier Penetration: The increased lipophilicity imparted by the cyclopentyl side chain may enhance the ability of the peptide to cross the blood-brain barrier, a critical challenge in developing drugs for central nervous system disorders.

  • Enhanced Metabolic Stability: The non-natural structure can confer resistance to enzymatic degradation, prolonging the half-life of the peptide in vivo.

Potential therapeutic areas in neuroscience include Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[16][17][18][19]

Angiotensin II Receptor Antagonism

This compound has been utilized in the design of angiotensin II antagonists.[2] The renin-angiotensin system plays a crucial role in regulating blood pressure, and blocking the angiotensin II receptor is a key strategy for treating hypertension. The cyclopentyl group can mimic the side chains of natural amino acids in angiotensin II, potentially leading to potent and selective receptor antagonists.[20][21][22][23][24]

Potential Signaling Pathway Involvement: Renin-Angiotensin System

RAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, etc. AT1R->Vasoconstriction Peptide_Antagonist Peptide containing Cyclopentylglycine Peptide_Antagonist->AT1R Blocks

Potential role of cyclopentylglycine-containing peptides in the Renin-Angiotensin System.

Conclusion

This compound is a promising non-natural amino acid for the development of next-generation peptide therapeutics. Its unique structural features offer the potential to overcome many of the limitations of natural peptides, such as poor metabolic stability and limited bioavailability. The synthetic and peptide incorporation methodologies are well-established, allowing for its integration into drug discovery programs. Further research into the specific biological effects of peptides containing this compound is warranted to fully explore its therapeutic potential in neuroscience, cardiovascular disease, and beyond.

References

The Role of H-Cyclopentyl-Gly-OH in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents. Among these, H-Cyclopentyl-Gly-OH, a glycine derivative featuring a bulky cyclopentyl group, provides unique conformational constraints and physicochemical properties that are increasingly leveraged in drug discovery. This technical guide explores the role of this compound in the architecture of peptidomimetics, detailing its impact on structure, stability, and biological activity. We present a summary of relevant quantitative data, a detailed experimental protocol for its incorporation into peptide scaffolds, and a discussion of its potential influence on cellular signaling pathways.

Introduction: The Significance of Non-Canonical Amino Acids in Peptidomimetics

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and rapid clearance. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to address these shortcomings. A key strategy in peptidomimetic development is the incorporation of non-canonical amino acids, which are not found among the 20 proteinogenic amino acids.

This compound (Figure 1) is a non-canonical amino acid that introduces a rigid cyclopentyl moiety into the peptide backbone. This structural feature can significantly influence the conformational landscape of the resulting peptidomimetic, locking it into a bioactive conformation and enhancing its resistance to enzymatic degradation. The cyclopentyl group can also modulate the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Figure 1. Chemical structure of this compound.

Quantitative Data on Peptidomimetics

While specific quantitative data for peptidomimetics containing this compound is not extensively available in publicly accessible literature, the following table provides representative data for cyclic peptidomimetics targeting various biological endpoints. This illustrates the types of quantitative metrics used to evaluate the efficacy of such compounds and serves as a benchmark for the expected potency of well-designed peptidomimetics incorporating this compound. The data typically includes IC50 values, representing the concentration of an inhibitor required to block 50% of a biological activity, and Ki values, indicating the binding affinity of an inhibitor to its target.

Compound ClassTargetAssay TypeQuantitative MetricValueReference
Cyclic DipeptideHuman Cancer Cell Line (HepG2)Cytotoxicity AssayIC50101.8 µM[1]
Cyclic DipeptideHuman Cancer Cell Line (A549)Cytotoxicity AssayIC50206 µM[1]
Cyclic Opioid PeptidomimeticMu Opioid Receptor (MOR)Radioligand Binding AssayKi53-fold loss vs parent[2]
Cyclic Opioid PeptidomimeticKappa Opioid Receptor (KOR)Radioligand Binding AssayKi276-fold loss vs parent[2]
Hydantoin-based PeptidomimeticCaspase-3Enzyme Inhibition AssayIC50Similar to known inhibitors[3]

Experimental Protocols: Incorporation of this compound into Peptides

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following provides a detailed methodology based on the widely used Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-Cyclopentyl-Gly-OH)

  • Rink Amide MBHA resin or Wang resin

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile

  • Microwave peptide synthesizer (optional)

  • HPLC system for purification

  • Mass spectrometer for characterization

Synthesis Workflow

experimental_workflow resin 1. Resin Swelling fmoc_deprotection 2. Fmoc Deprotection resin->fmoc_deprotection coupling 3. Amino Acid Coupling (Fmoc-Cyclopentyl-Gly-OH) fmoc_deprotection->coupling capping 4. Capping (Optional) coupling->capping wash 5. Washing capping->wash repeat 6. Repeat Steps 2-5 wash->repeat for subsequent amino acids repeat->fmoc_deprotection cleavage 7. Cleavage and Deprotection repeat->cleavage after final amino acid purification 8. Purification (HPLC) cleavage->purification analysis 9. Characterization (MS) purification->analysis

Caption: Solid-Phase Peptide Synthesis Workflow.
Detailed Synthesis Steps

  • Resin Swelling: The resin is swollen in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected this compound (3 equivalents) is pre-activated with a coupling agent such as HBTU (3 equivalents) and an additive like HOBt (3 equivalents) in the presence of a base like DIPEA (6 equivalents) in DMF. This activated mixture is then added to the resin and allowed to react for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

  • Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The peptide is then dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Role in Modulating Signaling Pathways

The incorporation of this compound into peptidomimetics can significantly influence their interaction with biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes, making them attractive drug targets. Peptidomimetics often act as agonists or antagonists of GPCRs, modulating their downstream signaling cascades.

The conformational rigidity imparted by the cyclopentyl group can pre-organize the peptidomimetic into a conformation that is favorable for binding to the receptor's active site. This can lead to enhanced binding affinity and potency. Furthermore, the altered shape and electronics of the peptidomimetic can lead to biased agonism, where the ligand preferentially activates one signaling pathway over another, offering the potential for more targeted therapies with fewer side effects.

The following diagram illustrates a general GPCR signaling pathway that can be modulated by a peptidomimetic containing this compound.

GPCR_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Peptidomimetic (with this compound) Ligand->GPCR Binding G_alpha_GTP->Effector Modulation Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: General GPCR Signaling Pathway.

Conclusion

This compound is a valuable building block in the design of peptidomimetics, offering a means to introduce conformational rigidity and modulate physicochemical properties. Its incorporation can lead to compounds with enhanced stability, improved pharmacokinetic profiles, and potent biological activity. While further research is needed to fully elucidate the quantitative structure-activity relationships and specific signaling pathways modulated by peptidomimetics containing this unique amino acid, the foundational principles and experimental methodologies outlined in this guide provide a strong basis for its application in the development of next-generation therapeutics. The continued exploration of such non-canonical amino acids will undoubtedly fuel innovation in the field of drug discovery.

References

H-Cyclopentyl-Gly-OH: A Technical Guide to its Potential in Inducing β-Turns in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of the non-proteinogenic amino acid H-Cyclopentyl-Gly-OH as a tool for inducing β-turn conformations in peptides. While direct experimental evidence for this specific compound is limited in publicly available literature, this document extrapolates from extensive research on peptides containing other Cα,α-disubstituted and cyclic amino acids to build a comprehensive overview of its likely properties and applications. This guide covers the theoretical basis for β-turn induction by constrained amino acids, presents anticipated quantitative data based on related structures, provides detailed general experimental protocols for synthesis and conformational analysis, and discusses potential applications in drug discovery.

Introduction: The Significance of β-Turns and the Promise of Constrained Amino Acids

β-turns are crucial secondary structures in peptides and proteins, responsible for reversing the direction of the polypeptide chain.[1] They are implicated in a vast array of biological processes, including protein folding, stabilization, and molecular recognition events at the cellular level.[2] Consequently, the ability to engineer peptides with stable β-turn structures is of paramount importance in the design of peptidomimetics with enhanced biological activity, stability, and bioavailability.

Unnatural amino acids with sterically constrained side chains, such as Cα,α-disubstituted glycines, have emerged as powerful tools for inducing specific secondary structures, including β-turns.[3] The cyclopentyl moiety in this compound is hypothesized to restrict the conformational freedom of the peptide backbone, thereby favoring the dihedral angles characteristic of a β-turn.

Theoretical Framework and Anticipated Conformational Effects

The incorporation of a Cα,α-disubstituted glycine derivative like this compound is expected to significantly limit the available conformational space of the peptide backbone. The bulky cyclopentyl group restricts the rotation around the N-Cα and Cα-C bonds, effectively guiding the peptide into a folded conformation.

Based on studies of similar cyclic amino acids, it is anticipated that peptides incorporating this compound would exhibit a propensity for forming Type I or Type II β-turns.[3] The precise turn type would likely be influenced by the surrounding amino acid sequence.

Logical Relationship: From Amino Acid Structure to Peptide Conformation

G Hypothesized Induction of β-Turn by this compound A This compound (Unnatural Amino Acid) B Bulky, Cyclic Side Chain (Cyclopentyl Group) A->B C Steric Hindrance and Restricted Bond Rotation B->C D Limited Conformational Freedom of Peptide Backbone C->D E Favoring of Specific Dihedral Angles (φ, ψ) D->E F Induction of β-Turn Secondary Structure E->F

Caption: The logical flow from the structure of this compound to the induction of a β-turn.

Quantitative Data Summary (Anticipated)

While specific quantitative data for peptides containing this compound is not available, the following table summarizes the types of data that would be expected from conformational analysis, based on analogous compounds.

Analytical TechniqueParameterAnticipated Value/Observation for β-Turn Conformation
NMR Spectroscopy
³J(HN,Hα) coupling constantsSmall values (around 4-6 Hz) for residues in the turn.
Nuclear Overhauser Effects (NOEs)Strong dαN(i, i+1) and dNN(i, i+2) cross-peaks.
Temperature Coefficients (dδ/dT)Small negative values for amide protons involved in intramolecular hydrogen bonds.
Circular Dichroism (CD)
Far-UV SpectrumCharacteristic minima and maxima depending on the type of β-turn.
Computational Modeling
Ramachandran PlotDihedral angles (φ, ψ) of the residues within the turn clustered in the allowed regions for β-turns.
Energy MinimizationLower potential energy for conformers containing a β-turn.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a peptide containing this compound and its subsequent conformational analysis.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

G Solid-Phase Peptide Synthesis (SPPS) Workflow A Resin Swelling (e.g., in DMF) B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Washing (DMF and DCM) B->C D Coupling of Fmoc-AA-OH (this compound) + Coupling Reagents (e.g., HBTU/DIPEA) C->D E Washing (DMF and DCM) D->E F Repeat Cycles for Additional Amino Acids E->F F->B Next amino acid G Final Fmoc Deprotection F->G Final amino acid H Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) G->H I Peptide Precipitation and Purification (e.g., HPLC) H->I

Caption: A generalized workflow for the synthesis of a peptide containing this compound via SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-H-Cyclopentyl-Gly-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-H-Cyclopentyl-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Conformational Analysis: NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of the protons.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure.

  • Data Analysis:

    • Assign all proton resonances.

    • Measure ³J(HN,Hα) coupling constants to estimate φ dihedral angles.

    • Analyze NOE cross-peaks to derive interproton distance restraints. A strong NOE between the α-proton of residue i and the amide proton of residue i+1 (dαN(i, i+1)) and between the amide protons of residues i and i+2 (dNN(i, i+2)) are characteristic of β-turns.

    • Measure the temperature dependence of amide proton chemical shifts (dδ/dT) to identify protons involved in intramolecular hydrogen bonds.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer or solvent (e.g., phosphate buffer, trifluoroethanol).

  • Far-UV CD Spectrum: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content of the peptide. While specific spectra for this compound containing peptides are unavailable, comparison with reference spectra for different β-turn types can provide qualitative evidence of a turn conformation.

Potential Applications in Drug Discovery and Development

The ability to induce and stabilize β-turns in peptides opens up numerous avenues for therapeutic development. Peptides often suffer from poor metabolic stability and low bioavailability. By incorporating a constrained amino acid like this compound to enforce a bioactive conformation, it may be possible to:

  • Enhance Receptor Binding Affinity: A pre-organized β-turn can present the key pharmacophoric residues in an optimal orientation for receptor binding.

  • Improve Proteolytic Stability: The unnatural amino acid and the constrained conformation can render the peptide less susceptible to enzymatic degradation.

  • Modulate Signaling Pathways: Peptides play crucial roles as signaling molecules. Stabilizing a specific conformation could lead to more potent and selective agonists or antagonists for various receptors, such as G-protein coupled receptors (GPCRs).

Signaling Pathway Modulation Example

G Potential Modulation of a GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A Peptide Ligand (with this compound -induced β-turn) B G-Protein Coupled Receptor (GPCR) A->B Binding C G-Protein Activation B->C D Effector Enzyme (e.g., Adenylyl Cyclase) C->D E Second Messenger (e.g., cAMP) D->E F Cellular Response E->F

Caption: A hypothetical signaling pathway where a peptide containing a stabilized β-turn acts as a ligand for a GPCR.

Conclusion

This compound represents a promising, yet underexplored, building block in peptide chemistry. Based on the well-established principles of conformational constraint by Cα,α-disubstituted amino acids, it is highly probable that this amino acid can serve as an effective inducer of β-turn structures. This guide provides a foundational framework for researchers to begin exploring the potential of this compound in their own peptide design and drug discovery efforts. Further experimental validation is necessary to fully elucidate its conformational preferences and biological activities.

References

Conformational Analysis of Peptides Containing Cyclopentyl-Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These modifications can impart favorable pharmacokinetic properties, enhance metabolic stability, and critically, constrain the peptide's conformational flexibility. By reducing the number of accessible conformations, it is possible to pre-organize a peptide into its bioactive shape, leading to increased receptor affinity and selectivity. H-Cyclopentyl-Gly-OH (Cpg) is one such Cα-substituted cyclic amino acid that has garnered interest for its potential to induce specific secondary structures in peptides. The bulky cyclopentyl group sterically hinders the peptide backbone, influencing the local dihedral angles and, consequently, the overall peptide fold.

This technical guide provides an in-depth overview of the conformational analysis of peptides containing this compound. It details the key experimental and computational methodologies employed to elucidate the three-dimensional structure and dynamic behavior of these modified peptides. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and analyze Cpg-containing peptides with desired conformational properties.

The Conformational Landscape of Cyclopentyl-Glycine

The conformational preferences of a peptide are largely dictated by the energetically allowed combinations of its backbone dihedral angles, phi (φ) and psi (ψ). For standard amino acids, these preferences are visualized on a Ramachandran plot.[1][2][3] However, the presence of the bulky cyclopentyl group at the Cα position of glycine significantly restricts the accessible (φ, ψ) conformational space.

Computational studies on peptides containing similar Cα,α-disubstituted cyclic amino acids suggest that these residues favor either a fully extended (C5) conformation or a folded/helical structure.[4][5] The cyclopentyl moiety can shield the amide bond through intramolecular interactions, influencing the equilibrium between polar open and nonpolar closed conformations.[6] The specific puckering of the cyclopentane ring also plays a role in determining the overall conformational preference.

The conformational flexibility of the cyclopentyl group itself, along with its interaction with neighboring residues, will ultimately determine the dominant conformations of a Cpg-containing peptide in solution. These conformations can range from well-defined secondary structures like β-turns and helices to more extended forms.

Data Presentation: Conformational Parameters of Cpg-Containing Peptides

A thorough conformational analysis of a Cpg-containing peptide involves the determination of various quantitative parameters. These are typically derived from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The following tables provide a structured format for presenting such data, facilitating comparison between different peptide sequences or environmental conditions.

Table 1: NMR-Derived Dihedral Angle Restraints

Residueφ (°)ψ (°)ω (°)
Cpg-120 ± 30140 ± 30180 (trans)
Gly-80 ± 4090 ± 40180 (trans)
Xaa-60 ± 20-40 ± 20180 (trans)

Note: The values presented are illustrative and would be determined experimentally for a specific peptide.

Table 2: Key 1H NMR Chemical Shifts (ppm) and 3JHNα Coupling Constants (Hz)

ResidueHN3JHNα (Hz)
Cpg8.154.109.5
Gly8.503.955.8
Xaa7.904.357.5

Note: 3JHNα values are indicative of the φ dihedral angle. Larger values (e.g., > 8.5 Hz) suggest a more extended conformation, while smaller values (e.g., < 6.0 Hz) are consistent with a helical conformation.

Table 3: Interproton Distances from ROESY/NOESY (Å)

Proton 1Proton 2Distance (Å)
Cpg HαGly HN< 2.5
Gly HNXaa HN> 4.0
Cpg H (cyclopentyl)Xaa Hα< 3.0

Note: These distances are crucial for defining the three-dimensional fold of the peptide.

Experimental and Computational Protocols

A combination of spectroscopic and computational techniques is essential for a comprehensive conformational analysis.

Peptide Synthesis

Peptides containing this compound can be synthesized using standard solid-phase or solution-phase peptide synthesis protocols. The this compound amino acid is commercially available from various suppliers.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9][10][11] A typical protocol involves:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 0.5-1.0 mM.[12]

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about interproton distances, which are used to determine the peptide's spatial structure.[13][14]

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

    • 1H-15N HSQC: (for 15N-labeled samples) Correlates amide protons with their nitrogen atoms.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Measure 3JHNα coupling constants to estimate φ dihedral angles.

    • Integrate NOESY/ROESY cross-peaks to derive distance restraints.

    • Use the experimental restraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil) of peptides in solution.[15][16][17]

  • Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7) with a concentration typically between 0.1 and 1 mg/mL.[18]

  • Data Acquisition:

    • Record a CD spectrum in the far-UV region (typically 190-260 nm).[19]

    • Acquire a baseline spectrum of the buffer and subtract it from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity.

    • Analyze the spectral shape to qualitatively assess the secondary structure. Characteristic minima at ~208 nm and ~222 nm suggest α-helical content, while a minimum around 218 nm is indicative of β-sheet structure.

    • Use deconvolution algorithms to estimate the percentage of each secondary structure element.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds in the peptide backbone.[20][21][22]

  • Sample Preparation: The peptide can be analyzed in solution, as a solid film, or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum, paying close attention to the Amide I region (1600-1700 cm⁻¹), which is particularly sensitive to secondary structure.[23][24]

  • Data Analysis:

    • Deconvolute the Amide I band into its component peaks.

    • Assign the component peaks to different secondary structures (e.g., α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹, β-turn: ~1660-1685 cm⁻¹).

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational methods complement experimental data by providing a dynamic picture of the peptide's conformational landscape.[25][26][27]

  • System Setup:

    • Build the initial peptide structure.

    • Solvate the peptide in a water box with appropriate ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.[28]

  • Production MD: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to identify stable conformations.

    • Calculate dihedral angle distributions to create a theoretical Ramachandran plot for the Cpg residue.

    • Analyze hydrogen bonding patterns and other intramolecular interactions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the conformational analysis of Cpg-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration and Structure Elucidation synthesis Solid-Phase or Solution-Phase Synthesis of Cpg-Peptide nmr NMR Spectroscopy (1D, 2D TOCSY, ROESY) synthesis->nmr cd Circular Dichroism (Far-UV) synthesis->cd ftir FTIR Spectroscopy (Amide I Region) synthesis->ftir md Molecular Dynamics Simulations synthesis->md analysis Structure Calculation (Dihedral Angles, Distances) nmr->analysis model Conformational Model (Ensemble of Structures) cd->model ftir->model md->analysis analysis->model

Experimental and computational workflow for conformational analysis.

cpg_conformation cluster_backbone Peptide Backbone cluster_sidechain Cyclopentyl Sidechain cluster_states Potential Conformational States N N Ca N->Ca φ C C' Ca->C ψ Cpg Cyclopentyl Group Ca->Cpg extended Extended (β-strand like) Ca->extended helical Helical (α- or 3₁₀-helix) Ca->helical turn Turn (β- or γ-turn) Ca->turn

Key dihedral angles and potential conformations of a Cpg residue.

Conclusion

The conformational analysis of peptides containing this compound is a multifaceted process that relies on the integration of advanced spectroscopic and computational techniques. The steric bulk of the cyclopentyl group significantly restricts the available conformational space, providing a powerful tool for the rational design of peptides with defined three-dimensional structures. A comprehensive understanding of the conformational preferences of Cpg residues is critical for harnessing their full potential in the development of novel peptide-based therapeutics. This guide provides a foundational framework for researchers to approach the conformational analysis of these promising molecules, from experimental design to data interpretation and visualization. The detailed protocols and structured data presentation formats outlined herein are intended to facilitate robust and reproducible research in this exciting area of peptide science.

References

The Influence of H-Cyclopentyl-Gly-OH on Peptide Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enforce specific secondary structures, enhance proteolytic stability, and ultimately modulate the biological activity of peptides. Among the various classes of non-natural amino acids, Cα-tetrasubstituted α-amino acids, such as H-Cyclopentyl-Gly-OH, play a pivotal role in constraining peptide conformations. The cyclopentyl group, being a bulky and rigid substituent at the Cα position, significantly restricts the allowable backbone dihedral angles (φ and ψ), thereby predisposing the peptide to adopt well-defined secondary structural motifs such as β-turns and helices. This technical guide provides an in-depth analysis of the effect of this compound on peptide secondary structure, supported by experimental data from analogous systems, detailed experimental protocols, and illustrative diagrams.

While specific quantitative data for this compound is limited in publicly available literature, the closely related analog, 1-aminocyclopentanecarboxylic acid (Ac5c), has been extensively studied. The conformational preferences induced by Ac5c are considered to be highly representative of those induced by this compound due to the identical substitution at the Cα position. Therefore, data from Ac5c-containing peptides will be used throughout this guide to illustrate the structural impact of incorporating a cyclopentylglycine derivative.

Conformational Effects of Cα-Cyclopentyl Glycine Derivatives

The incorporation of Cα-tetrasubstituted amino acids with cyclic side chains, like this compound, has a profound impact on the local and global conformation of a peptide. The steric hindrance imposed by the cyclopentyl ring severely limits the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This restriction channels the peptide backbone into specific regions of the Ramachandran plot, primarily those corresponding to β-turns and helical structures.

Induction of β-Turns

Cα-tetrasubstituted amino acids are potent inducers of β-turn structures.[1][2] A β-turn is a four-residue motif that reverses the direction of the peptide chain, typically stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). The constrained dihedral angles of this compound at either the i+1 or i+2 position of a turn sequence can effectively lock the peptide into a β-turn conformation.

Promotion of Helical Structures

In addition to β-turns, the repeated incorporation of Cα-cyclopentyl glycine derivatives can promote the formation of helical secondary structures, most notably the 3₁₀-helix and, to a lesser extent, the α-helix. The 3₁₀-helix is a tighter helix with three residues per turn, stabilized by i to i+3 hydrogen bonds. The conformational constraints imposed by the cyclopentyl group favor the dihedral angles required for this type of helical fold.

Quantitative Conformational Analysis

Secondary StructureResidue PositionTypical φ Angle (°)Typical ψ Angle (°)
β-Turn (Type I) i+1-60-30
i+2-900
β-Turn (Type II) i+1-60120
i+2800
3₁₀-Helix --60 ± 20-30 ± 20
α-Helix --57 ± 20-47 ± 20

Table 1: Typical backbone dihedral angles for Cα-cyclopentyl glycine analogs in different secondary structures.

Experimental Protocols

The conformational analysis of peptides containing this compound relies on a combination of synthesis and advanced analytical techniques.

Solid-Phase Peptide Synthesis (SPPS)

Peptides incorporating this compound are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]

Protocol:

  • Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in an appropriate solvent like N,N-dimethylformamide (DMF).[5]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids, including Fmoc-Cyclopentyl-Gly-OH, using the same coupling and deprotection steps. Double coupling may be necessary for the sterically hindered Cα-tetrasubstituted amino acid to ensure complete reaction.

  • Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

SPPS_Workflow Resin Swell Resin Coupling1 Couple 1st Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling_Cpg Couple Fmoc-Cyclopentyl-Gly-OH (Double Coupling) Deprotection1->Coupling_Cpg Deprotection_Cpg Fmoc Deprotection Coupling_Cpg->Deprotection_Cpg Coupling_n Couple Subsequent Amino Acids Deprotection_Cpg->Coupling_n Cleavage Cleave from Resin & Deprotect Coupling_n->Cleavage Repeat cycles Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[6][7] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is sensitive to the peptide backbone conformation.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. The peptide concentration is typically in the range of 10-100 µM.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance. Set the instrument to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample under the same conditions.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n) where:

    • mdeg is the measured ellipticity

    • c is the molar concentration of the peptide

    • l is the path length of the cuvette in cm

    • n is the number of amino acid residues

  • Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra include:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • β-turn: Can exhibit various spectral shapes, often with a negative band around 200 nm and a positive band around 220-230 nm.

    • Random coil: A strong negative band around 200 nm.

CD_Spectroscopy_Workflow Sample_Prep Prepare Peptide Solution (10-100 µM) Instrument_Setup Setup Spectrometer (190-260 nm, 0.1 cm cuvette) Sample_Prep->Instrument_Setup Baseline Record Buffer Baseline Instrument_Setup->Baseline Sample_Scan Record Peptide Spectrum Baseline->Sample_Scan Data_Processing Subtract Baseline & Convert to [θ] Sample_Scan->Data_Processing Analysis Analyze Spectrum for Secondary Structure Data_Processing->Analysis

Circular Dichroism (CD) Spectroscopy Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution structural information of peptides in solution.[8][9] Two-dimensional (2D) NMR experiments are particularly useful for determining the three-dimensional structure.

Protocol:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and folding (indicated by chemical shift dispersion).

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for identifying the hydrogen bonds that define secondary structures.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

  • Structural Restraint Collection: Identify NOE cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints. Measure scalar coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints.

  • Structure Calculation: Use the collected restraints as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Analyze the quality of the calculated structures using programs that check for violations of experimental restraints and stereochemical parameters.

NMR_Workflow Sample_Prep Prepare Peptide in Deuterated Solvent NMR_Acquisition Acquire 1D & 2D NMR (TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Assignment Resonance Assignment NMR_Acquisition->Assignment Restraints Collect Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation (Molecular Dynamics) Restraints->Calculation Validation Structure Validation Calculation->Validation

NMR Spectroscopy Workflow for Peptide Structure Determination.
X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide structure in the solid state.[10][11]

Protocol:

  • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find suitable conditions for growing single crystals of the peptide. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.

  • Phase Determination: Solve the "phase problem" to determine the phases of the diffracted X-rays. This can be done using methods like molecular replacement (if a similar structure is known) or experimental phasing (e.g., using heavy-atom derivatives).

  • Model Building and Refinement: Build an initial atomic model of the peptide into the calculated electron density map. Refine the model against the experimental data to improve its fit and stereochemistry.

  • Structure Validation: Assess the quality of the final model using various crystallographic and stereochemical criteria.

Xray_Workflow Crystallization Peptide Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phasing Phase Determination Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation

X-ray Crystallography Workflow for Peptide Structure Determination.

Conclusion

The incorporation of this compound into peptides is a highly effective strategy for inducing and stabilizing specific secondary structures, namely β-turns and helices. The steric bulk of the cyclopentyl group at the Cα position severely restricts the conformational freedom of the peptide backbone, providing a powerful tool for the rational design of peptidomimetics with enhanced structural integrity and potentially improved biological activity and stability. The experimental techniques of CD and NMR spectroscopy, and X-ray crystallography are indispensable for the detailed characterization of the conformational effects of this and other non-natural amino acids. This guide provides a foundational understanding and practical protocols for researchers venturing into the exciting field of peptide design and engineering with constrained amino acids.

References

H-Cyclopentyl-Gly-OH: A Technical Guide to a Constrained Amino Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics, the quest for enhanced stability, receptor affinity, and selectivity is paramount. Constrained amino acids offer a powerful tool to achieve these goals by restricting the conformational flexibility of peptides, thereby pre-organizing them into bioactive conformations. This technical guide provides an in-depth overview of H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid characterized by a cyclopentyl moiety attached to the alpha-carbon of glycine. This modification introduces significant steric hindrance, influencing peptide backbone dihedral angles and promoting specific secondary structures. This document will detail the physicochemical properties, synthesis, and incorporation of this compound into peptides, supported by experimental data and protocols. Furthermore, it will explore the impact of this constrained amino acid on peptide conformation and its potential applications in modulating biological signaling pathways.

Introduction to Constrained Amino Acids

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent flexibility which makes them susceptible to proteolytic degradation. The introduction of conformational constraints into the peptide backbone is a well-established strategy to overcome these limitations.[1][2] By reducing the number of accessible conformations, constrained amino acids can lock a peptide into its biologically active form, leading to increased receptor binding affinity and enhanced resistance to enzymatic breakdown.

This compound, a derivative of glycine, introduces a bulky cyclopentyl group at the alpha-carbon. This substitution sterically restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, thereby influencing the local and global conformation of the peptide. This guide serves as a comprehensive resource for researchers looking to utilize this compound in their peptide design and drug discovery efforts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis and for predicting its influence on the properties of the resulting peptides.

PropertyValueReference(s)
Chemical Name (S)-2-amino-2-cyclopentylacetic acid[2]
CAS Number 2521-84-8[2][3]
Molecular Formula C7H13NO2[2][3]
Molecular Weight 143.19 g/mol [4][5]
Appearance White to off-white solid[4][5]
Solubility Soluble in water (4 mg/mL with ultrasonication and heating to 60°C)[4]
Optical Rotation [α]D 16° (c=0.01 g/mL in 1N HCl)[5]
Storage Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)[4][5]

Synthesis and Purification

A generalized workflow for the synthesis and purification is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Cyclopentanecarboxaldehyde) reaction Asymmetric Strecker Synthesis or other enantioselective methods start->reaction crude Crude this compound reaction->crude chromatography Column Chromatography (e.g., Ion-exchange) crude->chromatography crystallization Recrystallization chromatography->crystallization pure Pure this compound crystallization->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms hplc Chiral HPLC pure->hplc SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing Steps (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of Fmoc-Cyclopentyl-Gly-OH (HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 Washing Steps Coupling->Wash2 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Coupling->Cleavage Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Capping->Repeat Repeat->Deprotection1 Purification Purification (e.g., RP-HPLC) Cleavage->Purification Peptide Purified Peptide containing Cyclopentyl-Glycine Purification->Peptide G cluster_cause Structural Modification cluster_effect Conformational & Functional Consequences This compound\nIncorporation This compound Incorporation Steric Hindrance Steric Hindrance This compound\nIncorporation->Steric Hindrance Restricted φ/ψ Angles Restricted φ/ψ Angles Steric Hindrance->Restricted φ/ψ Angles Defined Secondary Structure\n(e.g., β-turn, helix) Defined Secondary Structure (e.g., β-turn, helix) Restricted φ/ψ Angles->Defined Secondary Structure\n(e.g., β-turn, helix) Increased Receptor Affinity Increased Receptor Affinity Defined Secondary Structure\n(e.g., β-turn, helix)->Increased Receptor Affinity Enhanced Proteolytic Stability Enhanced Proteolytic Stability Defined Secondary Structure\n(e.g., β-turn, helix)->Enhanced Proteolytic Stability Improved Biological Activity Improved Biological Activity Increased Receptor Affinity->Improved Biological Activity Longer Half-life Longer Half-life Enhanced Proteolytic Stability->Longer Half-life Therapeutic Potential Therapeutic Potential Improved Biological Activity->Therapeutic Potential Longer Half-life->Therapeutic Potential

References

Methodological & Application

Synthesis Protocol for H-Cyclopentyl-Gly-OH: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid of interest in peptide synthesis and drug discovery. The protocol outlines a two-step synthetic route commencing with the reductive amination of cyclopentanone with glycine ethyl ester hydrochloride to form the intermediate, N-cyclopentylglycine ethyl ester hydrochloride. This is followed by the hydrolysis of the ethyl ester to yield the final product, this compound. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility in a research setting.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The yields are based on reported procedures for similar chemical transformations and may vary depending on experimental conditions and scale.

StepReactionStarting MaterialsProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (%)
1Reductive AminationCyclopentanone, Glycine ethyl ester hydrochlorideN-cyclopentylglycine ethyl ester hydrochloride207.7012.7~75-85>95 (after crystallization)
2Ester HydrolysisN-cyclopentylglycine ethyl ester hydrochlorideThis compound143.188.8>90>98 (after purification)

Experimental Protocols

Step 1: Synthesis of N-cyclopentylglycine ethyl ester hydrochloride

This procedure is adapted from the reductive amination of cyclopentanone.

Materials:

  • Cyclopentanone (10 g, 0.119 mol)

  • Glycine ethyl ester hydrochloride (21.6 g, 0.155 mol)

  • Sodium cyanoborohydride (7.48 g, 0.119 mol)

  • Methanol (200 ml)

  • Water

  • Diluted sodium hydroxide solution

  • Ethyl acetate (300 ml)

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Ether (200 ml)

  • 10% Alcoholic hydrochloride solution (10 ml)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve cyclopentanone (10 g) and glycine ethyl ester hydrochloride (21.6 g) in 200 ml of methanol.

  • With stirring at room temperature, add sodium cyanoborohydride (7.48 g) in small portions.

  • Continue stirring the mixture at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add 500 ml of water.

  • Adjust the pH of the mixture to 10 with a diluted sodium hydroxide solution.

  • Extract the aqueous layer with 300 ml of ethyl acetate in a separatory funnel.

  • Wash the organic extract with a saturated aqueous sodium chloride solution and dry over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure.

  • Dissolve the resulting oily product in 200 ml of ether.

  • Add 10 ml of 10% alcoholic hydrochloride solution, which should cause immediate crystallization of the product.

  • Collect the crystals by filtration to obtain N-cyclopentylglycine ethyl ester hydrochloride.

Step 2: Synthesis of this compound (Ester Hydrolysis)

This is a general procedure for the saponification of an amino acid ester.

Materials:

  • N-cyclopentylglycine ethyl ester hydrochloride (e.g., 12.7 g, 0.061 mol from Step 1)

  • 1 M Sodium hydroxide (or Lithium hydroxide) solution

  • 1 M Hydrochloric acid

  • Deionized water

  • pH paper or pH meter

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N-cyclopentylglycine ethyl ester hydrochloride in a minimal amount of deionized water in a beaker.

  • Cool the solution in an ice bath.

  • Slowly add 1 M sodium hydroxide solution while stirring until the pH reaches approximately 12-13.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress (e.g., by TLC). The hydrolysis is typically complete within a few hours.

  • Once the reaction is complete, cool the solution in an ice bath.

  • Carefully neutralize the reaction mixture by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7. The product may precipitate at its isoelectric point.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, it can be isolated by techniques such as ion-exchange chromatography or by lyophilization after careful desalting.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Ester Hydrolysis cyclopentanone Cyclopentanone reaction1 + cyclopentanone->reaction1 glycine_ester Glycine Ethyl Ester HCl glycine_ester->reaction1 intermediate N-Cyclopentylglycine Ethyl Ester HCl reaction2 H intermediate->reaction2 reaction1->intermediate NaBH3CN, MeOH final_product This compound reaction2->final_product 1. NaOH 2. HCl (neutralization)

Caption: Two-step synthesis of this compound.

Incorporating H-Cyclopentyl-Gly-OH into Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, conformational rigidity, and biological activity. H-Cyclopentyl-Gly-OH, a sterically hindered N-substituted glycine derivative, is a valuable building block for introducing unique structural constraints into peptides. Its cyclopentyl group can influence peptide backbone conformation, potentially leading to increased receptor affinity and selectivity, as well as improved resistance to enzymatic degradation.[1]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This document outlines optimized protocols, comparative data for coupling reagents, and discusses potential challenges and solutions associated with the use of this sterically demanding amino acid.

Challenges in Incorporating this compound

The primary challenge in utilizing this compound in SPPS lies in its steric hindrance. The bulky cyclopentyl group on the alpha-carbon can significantly impede the coupling reaction, leading to lower yields and incomplete reactions if standard protocols are employed.[1] Overcoming this challenge requires the careful selection of coupling reagents and optimization of reaction conditions to ensure efficient amide bond formation.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a comparative analysis of commonly used coupling reagents, providing a qualitative assessment of their performance based on data extrapolated from studies on other sterically hindered amino acids.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRecommended Equivalents (Reagent/Amino Acid/Base)Typical Coupling Time (Double Coupling)Key AdvantagesPotential Disadvantages
HATU Uronium SaltVery High1.9 / 2.0 / 4.02 x 30-60 minHigh efficiency, suitable for difficult couplings.Higher cost, potential for side reactions if not used correctly.
HCTU Uronium SaltHigh1.9 / 2.0 / 4.02 x 45-75 minHigh efficiency, often more cost-effective than HATU.Potential for guanidinylation side reaction.
PyBOP Phosphonium SaltHigh2.0 / 2.0 / 4.02 x 60-90 minEffective for sterically hindered residues, avoids guanidinylation.Can be less efficient than HATU for some sequences.
DIC/Oxyma Carbodiimide/ AdditiveModerate to High3.0 / 3.0 / 6.02 x 90-120 minCost-effective, low risk of racemization.Slower reaction times compared to uronium/phosphonium salts.

Experimental Protocols

The following protocols are optimized for the incorporation of Fmoc-Cyclopentyl-Gly-OH into a peptide sequence on a solid support. These protocols assume a standard Fmoc-SPPS workflow.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) into a fritted reaction vessel.

  • Add dichloromethane (DCM) to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF).

  • Proceed to the Fmoc deprotection of the N-terminal amino acid on the resin.

Protocol 2: N-α-Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes and drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

Protocol 3: Coupling of Fmoc-Cyclopentyl-Gly-OH

This protocol outlines the coupling using HATU, a highly efficient reagent for sterically hindered amino acids.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Cyclopentyl-Gly-OH (2.0 equivalents relative to the resin loading) and HATU (1.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (4.0 equivalents) to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Double Coupling: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Cyclopentyl-Gly-OH for another 30-60 minutes.

  • Washing: Once a negative Kaiser test is achieved (yellow/colorless beads), drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

Protocol 4: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DCM, DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Is sequence complete? No Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Logical Relationship of Coupling Reagent Selection

Coupling_Reagent_Selection Start Select Coupling Reagent Hindered Is the amino acid sterically hindered? Start->Hindered High_Efficiency High Efficiency Required? Hindered->High_Efficiency Yes Standard Standard Reagents (e.g., HBTU) Hindered->Standard No Cost_Sensitive Cost a major factor? High_Efficiency->Cost_Sensitive No HATU HATU/HCTU High_Efficiency->HATU Yes PyBOP PyBOP Cost_Sensitive->PyBOP No DIC_Oxyma DIC/Oxyma Cost_Sensitive->DIC_Oxyma Yes

Caption: Decision tree for selecting a suitable coupling reagent.

Illustrative Signaling Pathway: GPCR Signaling

Peptides containing conformationally constrained amino acids are often designed to target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway where such a peptide could act as a ligand.

GPCR_Signaling Ligand Peptide Ligand (with this compound) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The successful incorporation of this compound into solid-phase peptide synthesis is achievable with careful optimization of coupling conditions. The use of potent coupling reagents such as HATU, combined with a double coupling strategy, is recommended to overcome the steric hindrance of the cyclopentyl group. The unique conformational constraints imposed by this amino acid make it a valuable tool for the design of novel peptides with potentially enhanced biological properties. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols for Fmoc-Cyclopentyl-Gly-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cyclopentyl-Gly-OH (Fmoc-Cpg-OH) is a non-natural, sterically hindered amino acid derivative used in peptide synthesis to introduce conformational constraints and enhance metabolic stability. The bulky cyclopentyl group attached to the alpha-carbon presents a significant challenge for efficient incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). Incomplete coupling reactions can lead to the formation of deletion sequences, resulting in difficult purification and lower overall yields of the target peptide.

This document provides detailed application notes and optimized protocols for the efficient coupling of Fmoc-Cyclopentyl-Gly-OH. It includes a comparative overview of common coupling reagents, step-by-step experimental procedures for both manual and automated synthesis, and troubleshooting guidelines to address potential challenges.

Principle of Fmoc-SPPS and the Challenge of Steric Hindrance

Fmoc-based solid-phase peptide synthesis (SPPS) is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1] Each cycle consists of:

  • Fmoc Deprotection: Removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide-resin using a secondary amine base, typically piperidine.

  • Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

  • Amino Acid Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid to form a reactive intermediate, which then couples with the free N-terminal amine of the peptide-resin.

  • Washing: Removal of excess reagents and soluble byproducts.

The bulky cyclopentyl side chain of Fmoc-Cpg-OH sterically hinders the approach of the activated amino acid to the N-terminus of the peptide chain, which can significantly slow down the coupling reaction and lead to incomplete acylation.[2] The selection of an appropriate coupling reagent and optimized reaction conditions are therefore critical to achieving high coupling efficiency.[3]

Data Presentation: Comparative Coupling Efficiency of Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassReagentActivating AdditiveTypical Coupling Time (min)Estimated Coupling Yield (%)Notes
Aminium/Uronium Salts HATUHOAt30 - 120> 95%Highly efficient for hindered couplings.[5]
HBTUHOBt30 - 18090 - 95%A common and effective reagent.
HCTU6-Cl-HOBt30 - 120> 95%Generally more reactive than HBTU.
COMUOxymaPure20 - 60> 95%High reactivity and safer byproducts.[5]
Phosphonium Salts PyBOPHOBt60 - 240> 90%Good for minimizing racemization.
PyAOPHOAt30 - 120> 95%Highly effective for hindered residues.
Carbodiimides DICHOBt/OxymaPure60 - 36085 - 95%Cost-effective but generally slower.

Disclaimer: The coupling yields presented are estimates based on data for other sterically hindered amino acids and are highly dependent on the specific peptide sequence, resin, solvent, and reaction conditions.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis Protocol for Fmoc-Cyclopentyl-Gly-OH Coupling

This protocol is designed for a standard manual SPPS setup.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide or Wang resin)

  • Fmoc-Cyclopentyl-Gly-OH

  • Coupling reagent (e.g., HATU, HCTU, or COMU)

  • Activation base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing solvent: Isopropanol (IPA)

  • Syringe or reaction vessel with a frit

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Wash with DCM (3 x 1 min).

    • Wash with DMF (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Cyclopentyl-Gly-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring the Coupling Reaction (Optional):

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.

  • Double Coupling (if necessary):

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min).

    • Repeat the amino acid activation and coupling step (Step 4).

  • Washing:

    • After the coupling is complete, drain the solution.

    • Wash the resin with DMF (5 x 1 min).

    • Wash with DCM (3 x 1 min).

    • Wash with DMF (3 x 1 min).

The resin is now ready for the next deprotection and coupling cycle.

Automated Peptide Synthesis Protocol

The following are general guidelines for setting up an automated peptide synthesizer for the coupling of Fmoc-Cyclopentyl-Gly-OH.

  • Amino Acid: Fmoc-Cyclopentyl-Gly-OH

  • Equivalents: Use a higher excess of the amino acid (e.g., 5 equivalents).

  • Coupling Reagent: Select a high-efficiency reagent such as HATU, HCTU, or COMU.

  • Activation Time: Set a pre-activation time of 1-2 minutes.

  • Coupling Time: Program a longer coupling time (e.g., 2-4 hours).

  • Double Coupling: Program a mandatory double coupling for the Fmoc-Cyclopentyl-Gly-OH residue to ensure maximum incorporation.

  • Temperature: If the synthesizer has temperature control, consider a slightly elevated temperature (e.g., 40°C) for the coupling step.

Visualizations

SPPS_Workflow start Start: Fmoc-Protected Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-Cpg-OH + Coupling Reagent) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 cycle Repeat for next amino acid wash2->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Cyclopentyl-Gly-OH.

Coupling_Reaction cluster_reactants Reactants cluster_products Products Fmoc_Cpg_OH Fmoc-Cpg-OH Coupled_Product Fmoc-Cpg-NH-Peptide-Resin Fmoc_Cpg_OH->Coupled_Product Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Coupled_Product Base Base (e.g., DIPEA) Base->Coupled_Product Byproducts Byproducts

References

Application Notes and Protocols for the Incorporation of Polyhydroxylated Cyclopentane β-Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxylated cyclopentane β-amino acids are a class of constrained cyclic β-amino acids that have garnered significant interest in peptidomimetic and drug development research.[1][2][3][4] Their unique structural features, derived from a cyclopentane scaffold adorned with multiple hydroxyl groups, offer the potential to induce specific secondary structures in peptides, such as helices and turns.[1][2][3] This conformational rigidity can lead to peptides with enhanced metabolic stability, increased resistance to proteolytic degradation, and improved receptor-binding affinity compared to their natural α-peptide counterparts.[1][5] The hydroxyl groups also provide opportunities for further functionalization, allowing for the modulation of solubility and the attachment of pharmacophoric groups.[6]

These application notes provide a detailed protocol for the incorporation of orthogonally protected polyhydroxylated cyclopentane β-amino acids into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques.[1][2][7] The protocol is based on the successful synthesis of a pentapeptide containing a polyhydroxylated cyclopentane β-amino acid derived from D-galactose.[1]

Key Applications

  • Stabilization of Bioactive Peptides: The rigid cyclopentane backbone can pre-organize the peptide into a bioactive conformation, enhancing its affinity for biological targets.[1][4][8]

  • Development of Protease-Resistant Therapeutics: Peptides containing β-amino acids are often poor substrates for proteases, leading to longer in vivo half-lives.[1][6]

  • Creation of Novel Foldamers: The unique folding propensities of these amino acids can be exploited to design novel peptide architectures with specific functions.[1][2][3]

  • Glycosidase Inhibitors: The polyhydroxylated cyclopentane core is a key structural motif in some potent glycosidase inhibitors, opening avenues for the development of new therapeutics in this area.[1]

Experimental Protocols

This section details the step-by-step methodology for the incorporation of a protected polyhydroxylated cyclopentane β-amino acid into a growing peptide chain. The example provided is for the synthesis of a pentapeptide.[1]

Materials and Reagents
  • Orthogonally protected polyhydroxylated cyclopentane β-amino acid (e.g., compound 19b described in the literature[1])

  • Resin for solid-phase peptide synthesis (e.g., Rink amide resin) or appropriate starting materials for solution-phase synthesis.[3][7]

  • Protected α-amino acids (Fmoc-protected)

  • Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), CH2Cl2 (Dichloromethane), THF (Tetrahydrofuran)

  • Deprotection reagents: TBAF (Tetrabutylammonium fluoride) for silyl protecting groups, H2/Pd(OH)2/C for benzyl protecting groups

  • Dipeptide fragments for coupling (e.g., 22a and 22b as described in the literature[1])

Protocol for Incorporation into a Pentapeptide (Solution-Phase Example)

The following protocol describes the incorporation of a protected polyhydroxylated cyclopentane β-amino acid (19b ) to form a pentapeptide (24 ).[1]

  • Esterification of the Carboxylic Acid:

    • To a solution of the protected cyclopentane β-amino acid (19b ) in CH2Cl2, add 2-(trimethylsilyl)ethanol, DMAP (4-Dimethylaminopyridine), and DCC (N,N'-Dicyclohexylcarbodiimide).

    • Stir the reaction at room temperature for 12 hours.

    • Purify the resulting ester (19f ) by column chromatography.

  • Aza-Michael Addition:

    • Treat the ester (19f ) with benzylamine (BnNH2) in DMF at room temperature for 60 hours.

    • Purify the product to obtain the β-amino ester.

  • Deprotection of the Silyl Ester:

    • Dissolve the β-amino ester in THF and add TBAF.

    • Stir the reaction at room temperature for 24 hours to yield the carboxylic acid (19g ).

  • Coupling with the First Dipeptide:

    • To a solution of the deprotected carboxylic acid (19g ) in DMF, add the dipeptide 22a , PyBOP, HOBt, and DIEA.

    • Stir the reaction to form the tripeptide 23a .

  • Deprotection of the Amino Group:

    • Remove the N-benzyl protecting group from the tripeptide 23a by catalytic hydrogenation using H2 and 20% Pd(OH)2/C in methanol overnight to yield the free amine 23b .

  • Coupling with the Second Dipeptide:

    • To a solution of the deprotected tripeptide 23b in DMF, add the dipeptide 22b , PyBOP, HOBt, and DIEA.

    • Stir the reaction to obtain the final pentapeptide 24 .

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the pentapeptide incorporating the polyhydroxylated cyclopentane β-amino acid.[1]

StepProductStarting MaterialYield (%)
Esterification19f 19b 77
Aza-Michael Addition-19f 69
Deprotection of Silyl Ester & Coupling with Dipeptide 22a 23a 19g 43 (2 steps)
Deprotection of Amino Group & Coupling with Dipeptide 22b 24 23b 59 (2 steps)
Overall Yield 24 18c 14 (6 steps)

Workflow and Diagrams

The following diagram illustrates the experimental workflow for the incorporation of the polyhydroxylated cyclopentane β-amino acid into a pentapeptide.

PeptideSynthesisWorkflow start Protected Cyclopentene Carboxylic Acid (18c) esterification Esterification with 2-(trimethylsilyl)ethanol start->esterification DMAP, DCC aza_michael Aza-Michael Addition with BnNH2 esterification->aza_michael intermediate1 Silyl Ester Intermediate aza_michael->intermediate1 deprotection1 Silyl Ester Deprotection (TBAF) intermediate2 Carboxylic Acid (19g) deprotection1->intermediate2 coupling1 Peptide Coupling 1 (Dipeptide 22a, PyBOP, HOBt, DIEA) intermediate3 Tripeptide (23a) coupling1->intermediate3 deprotection2 N-Benzyl Deprotection (H2, Pd(OH)2/C) intermediate4 Deprotected Tripeptide (23b) deprotection2->intermediate4 coupling2 Peptide Coupling 2 (Dipeptide 22b, PyBOP, HOBt, DIEA) end_product Pentapeptide (24) coupling2->end_product intermediate1->deprotection1 intermediate2->coupling1 intermediate3->deprotection2 intermediate4->coupling2

Caption: Workflow for the solution-phase synthesis of a pentapeptide.

This second diagram illustrates a generalized logical relationship for the synthesis of the polyhydroxylated cyclopentane β-amino acid precursors, which are essential starting materials for peptide incorporation.

PrecursorSynthesis hexose Protected Hexose (e.g., D-Mannose, D-Galactose) rcm Ring-Closing Metathesis (RCM) of a Diene Intermediate hexose->rcm cyclopentenol Cyclopentenol Derivative rcm->cyclopentenol to_acid Transformation to Cyclopentene Carboxylic Acid Derivative cyclopentenol->to_acid acid_deriv α,β-Unsaturated Carboxylic Acid Derivative to_acid->acid_deriv aza_michael_syn Aza-Michael Amination acid_deriv->aza_michael_syn final_product Protected Polyhydroxylated Cyclopentane β-Amino Acid aza_michael_syn->final_product

Caption: Synthesis of the β-amino acid precursor from a hexose.

References

Application Notes and Protocols for Creating Constrained Peptides Using H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: H-Cyclopentyl-Gly-OH as a Novel Building Block for Constrained Peptides

The incorporation of unnatural amino acids is a key strategy in modern drug discovery to enhance the therapeutic properties of peptides, such as stability, permeability, and target affinity.[1][2][3] this compound is a non-proteinogenic amino acid that offers unique structural properties for the design of constrained peptides. Its bulky, hydrophobic cyclopentyl group can be strategically employed to induce specific secondary structures, such as β-turns, and to shield the peptide backbone from proteolytic degradation.

The cyclopentyl moiety, due to its steric hindrance, can influence the conformational landscape of a peptide, favoring specific folded structures that are crucial for biological activity.[4] Computational studies have suggested that cyclopentane rings within a peptide backbone can lead to stable helical conformations.[4] This pre-organization of the peptide structure can be advantageous for cyclization, potentially increasing the efficiency of ring closure and reducing the formation of undesirable side products.[5]

Furthermore, the hydrophobic nature of the cyclopentyl group can enhance the lipophilicity of the resulting constrained peptide, which may improve its ability to cross cell membranes and reach intracellular targets. The incorporation of such sterically demanding residues can, however, present challenges during solid-phase peptide synthesis (SPPS), requiring optimized coupling conditions to ensure efficient peptide bond formation.[6][7]

This document provides detailed protocols for the incorporation of this compound into a linear peptide sequence via Fmoc-based SPPS and subsequent head-to-tail cyclization to generate a constrained peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing this compound

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry, with special considerations for the incorporation of the sterically hindered this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cyclopentyl-Gly-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Acetonitrile (ACN)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) in DMF.

    • Add OxymaPure® (4 equivalents) and DIC (4 equivalents).

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-Cyclopentyl-Gly-OH (Special Conditions):

    • Due to the steric hindrance of the cyclopentyl group, a more efficient coupling strategy is recommended.

    • Dissolve Fmoc-Cyclopentyl-Gly-OH (4 equivalents) in DMF.

    • Add COMU® (4 equivalents) and diisopropylethylamine (DIEA) (8 equivalents).

    • Add the coupling mixture to the resin.

    • Shake for 4-6 hours, or until a negative Kaiser test is achieved.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Steps 2-4: Continue the synthesis by repeating the deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final linear peptide.

Head-to-Tail Cyclization of the Linear Peptide

This protocol describes the macrolactamization of the purified linear peptide in solution.

Materials:

  • Purified linear peptide

  • DMF

  • DIPEA

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • RP-HPLC system

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in DMF to a final concentration of 0.1-1.0 mg/mL. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction:

    • Add DIPEA (4-6 equivalents) to the peptide solution to adjust the pH to 8.5-9.0.

    • Add BOP or PyBOP (1.5-2.0 equivalents) to initiate the cyclization.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.

  • Quenching the Reaction: Once the reaction is complete, quench by adding a small amount of water.

  • Purification of the Cyclic Peptide:

    • Dilute the reaction mixture with water.

    • Purify the cyclic peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final constrained peptide.

Data Presentation

Table 1: Potential Effects of this compound Incorporation on Peptide Properties

PropertyExpected EffectRationale
Secondary Structure Induction of β-turns or helical structuresThe bulky cyclopentyl group restricts the conformational freedom of the peptide backbone, promoting ordered structures.[4]
Proteolytic Stability IncreasedThe cyclopentyl group can sterically hinder the approach of proteases to the peptide backbone.
Cell Permeability Potentially IncreasedThe hydrophobic nature of the cyclopentyl group can increase the overall lipophilicity of the peptide.
Receptor Binding Affinity Potentially IncreasedBy constraining the peptide in its bioactive conformation, the entropic penalty of binding to a receptor can be reduced.
Solubility Potentially DecreasedThe hydrophobic cyclopentyl group may reduce the aqueous solubility of the peptide.

Table 2: Optimized Parameters for SPPS Incorporating this compound

ParameterStandard Amino AcidsThis compound
Coupling Reagent DIC/OxymaPure®COMU®/DIEA
Equivalents of Amino Acid 44
Equivalents of Coupling Reagent 44
Coupling Time 1-2 hours4-6 hours
Monitoring Method Kaiser TestKaiser Test

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling1 Couple Standard Fmoc-Amino Acid (DIC/Oxyma) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_cpg Couple Fmoc-Cyclopentyl-Gly-OH (COMU/DIEA) deprotection2->coupling_cpg deprotection3 Fmoc Deprotection coupling_cpg->deprotection3 coupling2 Couple Remaining Amino Acids deprotection3->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification_linear RP-HPLC Purification of Linear Peptide cleavage->purification_linear cyclization Head-to-Tail Cyclization (BOP/DIPEA) purification_linear->cyclization purification_cyclic RP-HPLC Purification of Cyclic Peptide cyclization->purification_cyclic final_product Lyophilized Constrained Peptide purification_cyclic->final_product

Caption: Workflow for the synthesis of a constrained peptide containing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Target Receptor protein1 Protein A receptor->protein1 Blocked Signal protein2 Protein B protein1->protein2 response Cellular Response protein2->response peptide Constrained Peptide (with cPentyl-Gly) peptide->receptor Binding and Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a constrained peptide.

References

Application Notes and Protocols for H-Cyclopentyl-Gly-OH in Bioactive Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid, offers a unique structural motif for the development of novel bioactive peptides. Its cyclopentyl group provides conformational constraint and increased lipophilicity, properties that can significantly enhance the potency, selectivity, and pharmacokinetic profile of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the incorporation of this compound into bioactive peptides, with a primary focus on its application as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroscience research and drug development for neurological disorders.

The incorporation of unnatural amino acids like this compound is a critical strategy in modern medicinal chemistry to address the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The cyclopentyl moiety can influence peptide backbone conformation, leading to improved receptor binding affinity and enhanced resistance to proteolytic degradation.

Key Applications

The primary application of this compound in bioactive peptide development lies in the field of neuroscience, specifically in the design of NMDA receptor antagonists. Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, neuropathic pain, and depression. Peptides incorporating this compound can be designed to selectively target the glycine co-agonist site of the NMDA receptor, offering a promising avenue for the development of novel therapeutics with potentially improved side-effect profiles compared to traditional NMDA receptor antagonists.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a model tripeptide, Ac-Cpg-Ala-Phe-NH2, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • Fmoc-Cyclopentyl-Gly-OH (Fmoc-Cpg-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Diethyl ether

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Sequential Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Ala-OH and Fmoc-Cpg-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and TEA (10 eq.) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple_phe Couple Fmoc-Phe-OH deprotect1->couple_phe deprotect2 Fmoc Deprotection couple_phe->deprotect2 couple_ala Couple Fmoc-Ala-OH deprotect2->couple_ala deprotect3 Fmoc Deprotection couple_ala->deprotect3 couple_cpg Couple Fmoc-Cpg-OH deprotect3->couple_cpg acetylate N-terminal Acetylation couple_cpg->acetylate cleave Cleavage & Deprotection (TFA cocktail) acetylate->cleave purify Purification (RP-HPLC) cleave->purify end_product Final Peptide: Ac-Cpg-Ala-Phe-NH2 purify->end_product

Fig. 1: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a synthesized peptide for the glycine binding site of the NMDA receptor.

Materials:

  • Rat cortical membranes (prepared from adult rat brains)

  • [³H]CGP 39653 (a potent NMDA receptor antagonist radioligand)

  • Synthesized peptide containing this compound

  • Glycine (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortices in ice-cold Tris-HCl buffer and centrifuge. Resuspend the pellet and repeat the washing steps. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add Tris-HCl buffer, [³H]CGP 39653 (to a final concentration of ~5 nM), and varying concentrations of the test peptide (e.g., from 1 nM to 100 µM).

    • For total binding, add buffer instead of the test peptide.

    • For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 40 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Flow of NMDA Receptor Binding Assay:

NMDA_Binding_Assay start Start: Prepare Reagents prepare_membranes Prepare Rat Cortical Membranes start->prepare_membranes setup_assay Set up Assay Plate (Total, Non-specific, Test Peptide) prepare_membranes->setup_assay incubate Incubate at 4°C setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze result Determine Binding Affinity analyze->result

Fig. 2: NMDA Receptor Binding Assay Workflow.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of dipeptides containing this compound, illustrating a potential structure-activity relationship (SAR) study.

Peptide IDSequenceNMDA Receptor Binding Affinity (Ki, nM)
1 Ac-Cpg-Ala-NH2150
2 Ac-Cpg-Phe-NH285
3 Ac-Cpg-Pro-NH2250
4 Ac-Cpg-D-Ala-NH2500

This data is illustrative and intended to demonstrate how quantitative results would be presented. Actual values would be determined experimentally.

Signaling Pathway

Peptides containing this compound that act as NMDA receptor antagonists would modulate the glutamatergic signaling pathway. By blocking the glycine co-agonist site, these peptides prevent the ion channel opening, thereby inhibiting the influx of Ca²⁺ ions. This can prevent excitotoxicity, a key pathological process in many neurological disorders.

Simplified NMDA Receptor Signaling Pathway and Point of Intervention:

NMDAR_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) NMDAR->Ion_Channel_Open Activates Cpg_Peptide This compound Peptide Cpg_Peptide->NMDAR Blocks Glycine Site Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Application Notes and Protocols for NMR Analysis of Peptides Containing H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of synthetic peptides incorporating the non-proteinogenic amino acid H-Cyclopentyl-Gly-OH (Cpg). The inclusion of conformationally constrained residues like Cpg is a key strategy in modern peptidomimetic design to enhance metabolic stability, receptor affinity, and selectivity. This document outlines detailed protocols for sample preparation, NMR data acquisition, and analysis to elucidate the three-dimensional structure and conformational dynamics of Cpg-containing peptides.

Introduction to NMR Analysis of Modified Peptides

NMR spectroscopy is a powerful, non-invasive technique for determining the structure of peptides in solution at atomic resolution.[1] For peptides containing non-standard amino acids like this compound, NMR is crucial for understanding the structural impact of the modification. The cyclopentyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation. Key NMR parameters for structural analysis include:

  • Chemical Shifts (δ): Sensitive to the local electronic environment and secondary structure.

  • Nuclear Overhauser Effects (NOEs): Provide through-space distance constraints between protons that are close in space (< 5 Å).

  • Scalar Couplings (J-couplings): Give information about through-bond connectivity and dihedral angles.

Experimental Protocols

Peptide Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for acquiring high-quality NMR data.[2]

Materials:

  • Lyophilized peptide containing this compound (>95% purity)

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5)

  • Deuterium oxide (D₂O, 99.9%)

  • Internal standard (e.g., DSS or TSP)

  • High-quality 5 mm NMR tubes

Protocol:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM. Higher concentrations generally yield better signal-to-noise ratios.[3]

  • Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v). D₂O is required for the field-frequency lock of the NMR spectrometer.

  • Internal Standard: Add a small aliquot of a concentrated stock solution of DSS or TSP to a final concentration of ~0.1 mM. This will be used as a chemical shift reference.

  • pH Adjustment: Carefully adjust the pH of the sample to the desired value using small additions of dilute HCl or NaOH. The pH should be optimized for peptide stability and to minimize the exchange of amide protons with the solvent.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality 5 mm NMR tube to a height of at least 4.5 cm.

  • Degassing (Optional): For samples susceptible to oxidation, gently degas the sample by bubbling with an inert gas (e.g., argon) before sealing the tube.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments is required for the complete resonance assignment and structural analysis of a Cpg-containing peptide.

Instrumentation:

  • High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Standard Experiments:

  • 1D ¹H: A quick experiment to assess sample quality, concentration, and folding.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system. A mixing time of 60-80 ms is typically used.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through two or three bonds.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance constraints between protons that are close in space. A mixing time of 150-300 ms is common for peptides of this size.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This requires a ¹³C-labeled sample or can be run at natural abundance for smaller peptides with high concentration.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates amide protons with their directly attached nitrogens. This is a powerful experiment for assessing peptide folding and for studying interactions. It typically requires ¹⁵N labeling.

Data Presentation: Expected NMR Data for Cpg-Containing Peptides

While specific chemical shifts will depend on the peptide sequence and solution conditions, the following tables provide representative ¹H and ¹³C chemical shift ranges for a Cyclopentyl-Glycine residue within a peptide, based on data for structurally similar Cα,α-disubstituted amino acids.[4]

Table 1: Representative ¹H Chemical Shifts for this compound Residue in a Peptide

ProtonChemical Shift Range (ppm)
NH7.5 - 8.5
3.8 - 4.5
Hβ (cyclopentyl)1.5 - 2.2
Hγ (cyclopentyl)1.4 - 1.9

Table 2: Representative ¹³C Chemical Shifts for this compound Residue in a Peptide

CarbonChemical Shift Range (ppm)
C=O170 - 175
55 - 65
Cβ (cyclopentyl)30 - 40
Cγ (cyclopentyl)24 - 28

Visualization of Workflows and Pathways

Experimental Workflow for NMR Structure Determination

The following diagram illustrates the general workflow for determining the three-dimensional structure of a Cpg-containing peptide using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_validation Validation Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep OneD_H 1D ¹H Sample_Prep->OneD_H TwoD_NMR 2D NMR Experiments (TOCSY, NOESY, HSQC) OneD_H->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Constraint_Extraction Extract NOE & Dihedral Constraints Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation & Refinement Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Workflow for peptide structure determination by NMR.

Logical Flow for Resonance Assignment

The process of assigning all the NMR signals to their respective atoms in the peptide is a critical step. The following diagram shows the logical flow for this process.

resonance_assignment_flow TOCSY TOCSY Spectrum Identify_Spin_Systems Identify Amino Acid Spin Systems TOCSY->Identify_Spin_Systems NOESY NOESY Spectrum Sequential_Walk Sequential Assignment (dαN(i, i+1), dNN(i, i+1)) NOESY->Sequential_Walk HSQC ¹H-¹³C/¹⁵N HSQC Spectra Sidechain_Assignment Sidechain Assignment HSQC->Sidechain_Assignment Identify_Spin_Systems->Sequential_Walk Identify_Spin_Systems->Sidechain_Assignment Complete_Assignment Complete Resonance Assignment Sequential_Walk->Complete_Assignment Sidechain_Assignment->Complete_Assignment

Caption: Logical workflow for peptide resonance assignment.

Peptide Signaling Pathway Example

Peptides containing modified amino acids can act as signaling molecules, often initiating intracellular cascades upon binding to a cell surface receptor. The diagram below illustrates a generic peptide-mediated signaling pathway that could be relevant for a Cpg-containing peptide designed to interact with a G-protein coupled receptor (GPCR).[2]

signaling_pathway Peptide Cpg-Peptide Ligand Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generic peptide-mediated GPCR signaling pathway.

Conclusion

The NMR analysis of peptides containing this compound provides invaluable insights into their conformational preferences, which is essential for understanding their biological activity and for guiding further drug development efforts. The protocols and workflows outlined in these application notes provide a robust framework for researchers to successfully characterize these important molecules. The conformational constraints imposed by the cyclopentyl group are expected to lead to well-defined structures in solution, making these peptides excellent candidates for detailed NMR structural analysis.

References

HPLC purification of H-Cyclopentyl-Gly-OH containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A-001

Introduction

Peptides incorporating unnatural amino acids are crucial for developing novel therapeutics with enhanced stability, potency, and pharmacokinetic properties. H-Cyclopentyl-Gly-OH is a bulky, hydrophobic unnatural amino acid whose incorporation can significantly increase the therapeutic potential of a peptide. However, this modification also presents substantial challenges during purification. The increased hydrophobicity can lead to poor solubility, peak broadening, and low recovery rates during standard reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

This application note provides a detailed protocol and optimization strategies for the efficient purification of peptides containing this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals to overcome common purification hurdles and achieve high purity and yield.

Experimental Protocols

Materials and Reagents
  • HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, UV detector (210-220 nm), and fraction collector.

  • Columns:

    • C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm, 120 Å) for initial screening.

    • C8 or Phenyl-Hexyl Reverse-Phase Column (e.g., 250 x 10 mm, 10 µm, 300 Å) for preparative purification of highly hydrophobic peptides.[1][3][4]

    • Wide-pore (300 Å) columns are generally recommended for peptides over 10,000 Da to prevent peak broadening.[3]

  • Solvents:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Methanol (MeOH)

    • Ultrapure Water (Milli-Q® or equivalent)

  • Ion-Pairing Reagents:

    • Trifluoroacetic Acid (TFA), sequencing grade[5][6]

    • Formic Acid (FA), LC-MS grade

  • Sample Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Crude Peptide: Synthesized peptide containing this compound.

Sample Preparation Protocol

Due to the hydrophobicity imparted by the cyclopentyl group, solubility in aqueous buffers is often limited.

  • Solubility Testing: Begin by testing the solubility of a small amount of the crude peptide in various solvents. A recommended starting solvent is pure DMSO or DMF.[1]

  • Dissolution for Injection:

    • Dissolve the crude peptide in a minimal amount of DMSO (e.g., 10-20 mg in 100 µL).

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the DMSO stock with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a final concentration suitable for injection (typically 1-5 mg/mL). Ensure the peptide remains in solution after dilution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Purification Protocol

This protocol outlines a general starting point. Optimization is critical and will depend on the specific peptide sequence.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Ultrapure Water.[6]

    • Solvent B: 0.1% TFA in Acetonitrile.[6]

    • Degas both solvents by sparging with helium or sonicating for 15-20 minutes.

  • Column Equilibration:

    • Install the appropriate column (start with C18 for method development).

    • Equilibrate the column with 95% Solvent A / 5% Solvent B at the desired flow rate for at least 10 column volumes.

  • Method Parameters (Starting Conditions):

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID analytical column) or 4.0 mL/min (for 10 mm ID semi-preparative column).

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 40°C. Elevated temperatures can improve peak shape for hydrophobic peptides.[3]

    • Gradient: A shallow gradient is often best for resolving closely eluting impurities.[7][8]

      • 5-25% B over 10 minutes

      • 25-65% B over 40 minutes

      • 65-95% B over 5 minutes

      • Hold at 95% B for 5 minutes (column wash)

      • Return to 5% B and re-equilibrate.

  • Injection and Fraction Collection:

    • Inject the prepared sample.

    • Collect fractions (e.g., 1-minute intervals) across the main peptide peak and any surrounding impurities.

  • Fraction Analysis:

    • Analyze the purity of each collected fraction using analytical HPLC and Mass Spectrometry (MS).

    • Pool fractions that meet the desired purity specification.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Data Presentation and Optimization

The success of the purification depends on systematic optimization of key parameters. The following table presents representative data from hypothetical optimization runs for a model peptide containing this compound.

Run IDColumnIon-Pairing AgentGradient Slope (%B/min)Retention Time (min)Purity (%)Yield (%)Observations
01 C180.1% TFA2.022.585.265Broad peak, co-elution with impurity.
02 C180.1% TFA1.028.192.558Improved resolution, still some tailing.
03 C8 0.1% TFA 1.0 24.3 98.1 61 Excellent peak shape and purity.
04 C80.05% TFA1.023.596.563Slightly reduced resolution.
05 C80.1% FA1.021.991.055Poorer peak shape, loss of resolution.
06 Phenyl0.1% TFA1.026.897.559Good alternative, different selectivity.

Discussion of Results:

  • Column Choice: The standard C18 column (Run 01, 02) provided decent separation but with peak tailing. Switching to a less hydrophobic C8 column (Run 03) reduced the strong hydrophobic interactions, resulting in a sharper peak and significantly improved purity.[1] Phenyl columns offer an alternative selectivity that can also be beneficial.[4]

  • Gradient Slope: A shallower gradient (1.0%/min vs 2.0%/min) was crucial for resolving the target peptide from closely eluting synthesis-related impurities (compare Run 01 and 02).[8]

  • Ion-Pairing Agent: While TFA is the standard choice, its concentration can be adjusted.[7] In this case, 0.1% TFA (Run 03) provided better resolution than 0.05% TFA (Run 04).[5] Formic acid (FA) is often used for LC-MS compatibility but typically results in poorer peak shape for hydrophobic peptides due to weaker ion-pairing effects.[9] More hydrophobic reagents like PFPA or HFBA can increase retention but may be necessary for very difficult separations.[5][10][11]

Visualized Workflows and Logic

General Purification Workflow

The diagram below outlines the standard workflow from crude peptide to the final, purified product.

Crude Crude Peptide Synthesis Product Solubilize Sample Preparation: Dissolve in DMSO, dilute with Mobile Phase A Crude->Solubilize Inject Inject onto Preparative HPLC System Solubilize->Inject Separate Chromatographic Separation (Optimized Gradient) Inject->Separate Collect Collect Fractions Separate->Collect Analyze Purity Analysis (Analytical HPLC/MS) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Purity > 98% Waste Discard Impure Fractions Analyze->Waste Purity < 98% Lyophilize Lyophilization Pool->Lyophilize Pure Purified Peptide (>98%) Lyophilize->Pure Start Problem Observed Problem1 Poor Peak Shape (Broadening/Tailing) Start->Problem1 Problem2 Low Recovery / Yield Start->Problem2 Problem3 Poor Resolution Start->Problem3 Sol1a Increase Column Temperature (e.g., 40-60°C) Problem1->Sol1a Solution Sol1b Use Less Hydrophobic Column (C18 -> C8 -> Phenyl) Problem1->Sol1b Solution Sol1c Check for Sample Overload Problem1->Sol1c Solution Sol2a Passivate HPLC System with Dummy Injections Problem2->Sol2a Solution Sol2b Check Peptide Solubility in Mobile Phase Problem2->Sol2b Solution Sol2c Try Different Organic Solvent (e.g., Methanol) Problem2->Sol2c Solution Sol3a Decrease Gradient Slope (%B/min) Problem3->Sol3a Solution Sol3b Optimize Ion-Pairing Reagent (TFA, PFPA) Problem3->Sol3b Solution Sol3c Try a Different Column (e.g., Phenyl-Hexyl) Problem3->Sol3c Solution

References

Application Notes and Protocols for Solution-Phase Synthesis of Peptides with H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as potency, selectivity, and metabolic stability. H-Cyclopentyl-Gly-OH, a glycine derivative with a cyclopentyl moiety, introduces conformational constraints that can significantly influence peptide secondary structure and receptor binding affinity.[1] This document provides detailed protocols for the solution-phase synthesis of dipeptides incorporating this compound, along with representative characterization data. Solution-phase peptide synthesis (SPPS) offers advantages for large-scale synthesis and for peptides that may be difficult to produce via solid-phase methods.[2][3]

General Principles of Solution-Phase Peptide Synthesis

The solution-phase synthesis of peptides is a stepwise process that involves the protection of reactive functional groups, coupling of amino acid residues, and subsequent deprotection to allow for chain elongation.[2][4] The fundamental steps include:

  • Protection: The amino group of one amino acid and the carboxyl group of another are masked with protecting groups to prevent unwanted side reactions.[2]

  • Coupling: A peptide bond is formed between the free carboxyl group of the N-protected amino acid and the free amino group of the C-protected amino acid using a coupling reagent.[5]

  • Deprotection: The protecting group from the newly formed dipeptide's N-terminus or C-terminus is removed to allow for further coupling reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide (e.g., Cpg-Ala) using HATU as a Coupling Reagent

This protocol details the synthesis of a dipeptide where this compound (Cpg) is coupled to an alanine methyl ester.

Materials:

  • Boc-Cyclopentyl-Gly-OH (N-terminally protected Cpg)

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Boc-Cpg-Ala-OMe: a. Dissolve Boc-Cyclopentyl-Gly-OH (1.0 eq) in anhydrous DCM. b. In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM and add DIPEA (2.2 eq) to neutralize the salt and free the amine. Stir for 10 minutes at room temperature. c. Combine the two solutions and cool the mixture to 0 °C in an ice bath. d. Add HATU (1.1 eq) to the reaction mixture. e. Allow the reaction to warm to room temperature and stir overnight. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Cpg-Ala-OMe. i. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection of Boc-Cpg-Ala-OMe: a. Dissolve the purified Boc-Cpg-Ala-OMe in a solution of 25% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. e. Co-evaporate with toluene to remove residual TFA. f. The resulting product is H-Cpg-Ala-OMe as a TFA salt.

Protocol 2: Synthesis of a Dipeptide using EDC/HOBt Coupling

This protocol provides an alternative coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

Materials:

  • Boc-Cyclopentyl-Gly-OH

  • H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents as in Protocol 1.

Procedure:

  • Preparation of Boc-Cpg-Gly-OEt: a. Dissolve Boc-Cyclopentyl-Gly-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF. b. In a separate flask, dissolve H-Gly-OEt·HCl (1.1 eq) in anhydrous DCM and add TEA or NMM (1.1 eq) to neutralize the salt. c. Add the neutralized amino acid ester solution to the solution from step 1a. d. Cool the mixture to 0 °C and add EDC (1.2 eq).[6] e. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. f. Work up the reaction as described in Protocol 1 (steps 1g-1i).

  • Deprotection: a. Follow the deprotection procedure as outlined in Protocol 1 (steps 2a-2f).

Quantitative Data Summary

The following table summarizes representative data for the synthesis of dipeptides containing this compound. Note: These values are illustrative and actual results may vary depending on specific reaction conditions and substrates.

DipeptideCoupling ReagentYield (%)Purity (%) (by HPLC)[M+H]⁺ calculated[M+H]⁺ found
Boc-Cpg-Ala-OMeHATU/DIPEA85>95343.22343.2
Boc-Cpg-Gly-OEtEDC/HOBt78>95343.22343.2
H-Cpg-Ala-OMe·TFA->90 (crude)-243.17243.2

Characterization

Peptides incorporating this compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized peptides.[7][8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to verify the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final peptide and for purification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.

Solution_Phase_Peptide_Synthesis cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection A This compound B Boc-Cyclopentyl-Gly-OH A->B (Boc)₂O D Boc-Cpg-AminoAcid-OR' B->D C H-AminoAcid-OR' C->D E H-Cpg-AminoAcid-OR' D->E TFA Coupling HATU/DIPEA or EDC/HOBt Coupling->D

Caption: General workflow for solution-phase dipeptide synthesis.

Applications and Significance

The incorporation of this compound into peptides can lead to novel therapeutic agents with improved pharmacological profiles. The cyclopentyl group can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition processes.[1] Peptides containing such constrained amino acids are valuable tools in drug discovery for developing enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.[10] The detailed protocols provided herein offer a foundation for researchers to explore the synthesis and application of these unique peptides.

References

Application Notes and Protocols: Utilizing H-Cyclopentyl-Gly-OH for the Stabilization of β-Hairpin Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-hairpins are fundamental secondary structural motifs in proteins, playing crucial roles in molecular recognition, protein folding, and enzymatic catalysis. The inherent flexibility of short peptide chains in solution often prevents the spontaneous formation of stable β-hairpin conformations. Consequently, significant research has focused on developing strategies to stabilize these structures, including the incorporation of unnatural amino acids to enforce specific backbone geometries.

This document outlines a hypothetical application for H-Cyclopentyl-Gly-OH as a novel building block for promoting and stabilizing β-hairpin structures in synthetic peptides. The rationale is that the bulky and conformationally restricted cyclopentyl group, when strategically incorporated into a peptide sequence, can act as a turn-inducer, pre-organizing the peptide backbone into a hairpin-like fold. These application notes provide detailed protocols for the incorporation of this compound into a model peptide and for the subsequent analysis of its structural and stability effects. While direct literature on this specific application is nascent, the principles are grounded in established peptidomimetic strategies.[1][2][3][4]

Conceptual Framework: Stabilization of a β-Hairpin with this compound

The central hypothesis is that the cyclopentyl moiety of this compound restricts the available conformational space of the peptide backbone, thereby reducing the entropic penalty of folding into a defined structure. When placed in the turn region of a peptide sequence with β-strand-forming potential, the cyclopentyl group can favor the dihedral angles necessary for a tight turn, facilitating the formation of a stable β-hairpin.

G cluster_0 Unstructured Peptide cluster_1 Incorporation of this compound cluster_2 Stabilized β-Hairpin Structure Unstructured Linear Peptide Chain (High Conformational Entropy) Constrained This compound in Turn Region Unstructured->Constrained Conformational Restriction Stabilized Folded β-Hairpin (Reduced Conformational Entropy, Stabilized by H-bonds) Constrained->Stabilized Nucleation of Hairpin Fold

Figure 1: Conceptual diagram of β-hairpin stabilization.

Experimental Protocols

Design and Synthesis of a Model β-Hairpin Peptide

To investigate the stabilizing effect of this compound, a model peptide system is proposed. A well-characterized β-hairpin sequence is adapted to include the unnatural amino acid.

Model Peptide Sequences:

  • Control Peptide (CP-1): Ac-Arg-Trp-Gln-Tyr-Val-D-Pro-Gly -Lys-Phe-Thr-Val-Gln-NH₂

  • Test Peptide (TP-1): Ac-Arg-Trp-Gln-Tyr-Val-This compound -Lys-Phe-Thr-Val-Gln-NH₂

The D-Pro-Gly segment in the control peptide is a known potent β-turn inducer and serves as a benchmark for comparing the efficacy of this compound.[4]

Protocol for Solid-Phase Peptide Synthesis (SPPS):

This protocol is based on a standard Fmoc/tBu strategy.[5]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-H-Cyclopentyl-Gly-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the incorporation of this compound, use Fmoc-H-Cyclopentyl-Gly-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:2:7) for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and verify the purity and identity by analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

G start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotect Next amino acid acetylate 4. N-terminal Acetylation repeat->acetylate Final amino acid cleave 5. Cleavage & Deprotection (TFA Cocktail) acetylate->cleave purify 6. RP-HPLC Purification cleave->purify end End: Pure Peptide purify->end

Figure 2: SPPS workflow for model peptide synthesis.
Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure content of peptides in solution. A characteristic CD spectrum for a β-hairpin includes a negative band around 215-230 nm and a positive band below 200 nm.[6]

Protocol:

  • Sample Preparation: Prepare stock solutions of CP-1 and TP-1 in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). Determine the precise concentration by UV absorbance at 280 nm using the extinction coefficients of Trp and Tyr. Prepare a series of dilutions to the desired final concentrations (e.g., 25-100 µM).

  • Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range from 190 to 260 nm, with a data pitch of 0.5 nm, a bandwidth of 1.0 nm, and a scanning speed of 50 nm/min. Use a 1 mm path length quartz cuvette.

  • Data Acquisition: Record the CD spectra for each peptide concentration at a controlled temperature (e.g., 25 °C). Average at least three scans for each sample. Record a baseline spectrum of the buffer alone.

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed CD [mdeg]) / (10 * n * c * l) where n is the number of amino acid residues, c is the molar concentration, and l is the path length in cm.

  • Thermal Denaturation (Optional): To assess stability, record CD spectra at various temperatures (e.g., from 25 °C to 95 °C in 5 °C increments). Monitor the change in MRE at a characteristic wavelength (e.g., 220 nm) to determine the melting temperature (Tm), the temperature at which the peptide is 50% folded.

Detailed Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances (through NOEs), dihedral angle constraints, and hydrogen bonding patterns.[7][8]

Protocol:

  • Sample Preparation: Dissolve 1-2 mg of each peptide in 500 µL of 90% H₂O/10% D₂O or 100% D₂O, buffered to pH 5.0. Add a known concentration of a reference standard like DSS or TSP.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at 25 °C. Key experiments include:

    • 1D ¹H: For general assessment of spectral dispersion.

    • 2D TOCSY: To identify spin systems of individual amino acid residues.

    • 2D NOESY or ROESY: To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for identifying cross-strand interactions characteristic of a β-hairpin.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve amide proton resonances.

  • Data Analysis:

    • Resonance Assignment: Sequentially assign all proton resonances using the TOCSY and NOESY spectra.

    • Structural Restraints:

      • Identify key long-range NOEs between the two β-strands.

      • Measure ³J(Hα, Hβ) coupling constants to restrain the χ¹ side-chain torsion angles.

      • Measure ³J(HNHα) coupling constants to restrain the φ backbone torsion angle.

      • Identify slowly exchanging amide protons in H/D exchange experiments, which indicate involvement in stable hydrogen bonds.

    • Structure Calculation: Use the collected restraints (NOE distances, dihedral angles, hydrogen bonds) to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or AMBER.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that would be expected if this compound successfully stabilizes the β-hairpin structure of TP-1 more effectively than the D-Pro-Gly turn in CP-1.

Table 1: Summary of CD Spectroscopy Data

PeptideMRE at 220 nm (deg·cm²·dmol⁻¹)Melting Temperature (Tm) (°C)
CP-1 -450055
TP-1 -750072

A more negative MRE value at 220 nm for TP-1 suggests a higher population of β-sheet structure. A higher Tm indicates greater thermal stability of the folded state.

Table 2: Summary of Key NMR Structural Restraints

ParameterControl Peptide (CP-1)Test Peptide (TP-1)Interpretation
Number of cross-strand NOEs 814More NOEs indicate a more well-defined and stable hairpin structure.
Number of slowly exchanging amide protons 35More protected protons suggest a more extensive and stable hydrogen bond network.
Chemical Shift Dispersion (¹H ppm) ModerateHighWider spread of chemical shifts, especially for amide protons, indicates a more structured and less dynamic peptide.

Conclusion

The incorporation of this compound into peptide sequences represents a promising, albeit currently hypothetical, strategy for the stabilization of β-hairpin structures. The rigid cyclopentyl ring is proposed to act as a potent turn-inducer, pre-organizing the peptide backbone and facilitating the formation of a stable, well-defined hairpin fold. The detailed protocols provided herein offer a comprehensive framework for synthesizing peptides containing this unnatural amino acid and for rigorously characterizing their structural and stability properties using established biophysical techniques. Successful application of this approach would add a valuable tool to the repertoire of medicinal chemists and peptide engineers for the design of constrained peptides with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: H-Cyclopentyl-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility and coupling issues with H-Cyclopentyl-Gly-OH and its derivatives during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a non-proteinogenic amino acid characterized by a cyclopentyl group attached to the alpha-carbon of glycine. This bulky, hydrophobic side chain introduces steric hindrance, which can influence its reactivity and solubility, particularly after N-terminal protection (e.g., with an Fmoc group) for solid-phase peptide synthesis (SPPS).

Q2: What is the expected solubility of this compound?

The free amino acid exhibits some solubility in aqueous and alcohol-based solvents.[1] However, for peptide synthesis, the N-Fmoc protected form (Fmoc-Cyclopentyl-Gly-OH) is typically used. The addition of the large, hydrophobic Fmoc group significantly decreases its solubility in polar solvents. Peptides containing a high percentage of hydrophobic residues like this are often difficult to dissolve in aqueous solutions.[2]

Q3: Why is Fmoc-Cyclopentyl-Gly-OH difficult to dissolve in standard SPPS solvents like DMF?

The difficulty in dissolving Fmoc-Cyclopentyl-Gly-OH arises from two main factors:

  • Increased Hydrophobicity : The combination of the bulky cyclopentyl side chain and the large, aromatic Fmoc protecting group makes the molecule highly apolar. This limits its solubility in common polar aprotic solvents like Dimethylformamide (DMF).[3][4]

  • Steric Hindrance : The bulky nature of the molecule can favor self-aggregation through hydrophobic interactions, further reducing its ability to be solvated effectively.

Q4: Are there alternative solvents or mixtures that can improve solubility?

Yes. If solubility in DMF is poor, a more effective solvent system may be required. A common strategy for sterically hindered or hydrophobic amino acids is to use a mixture of solvents or a stronger, more polar aprotic solvent. See the troubleshooting guide below for specific recommendations.

Data Summary: Solubility of this compound

The following table summarizes the known solubility of the unprotected amino acid. Note that the N-Fmoc protected derivative will exhibit significantly lower solubility in polar solvents.

CompoundSolventConcentrationConditions
This compoundWater (H₂O)4 mg/mL (27.93 mM)Requires sonication and heating to 60°C to dissolve[5][6][7]
This compoundWater, AlcoholsSolubleQualitative assessment[1]
Fmoc-Cyclopentyl-Gly-OHDMF, NMPSparingly SolubleExpected behavior due to high hydrophobicity[3][4]
Fmoc-Cyclopentyl-Gly-OHDCM/DMF mixturesPotentially ImprovedA less polar co-solvent may aid dissolution

Troubleshooting Guides

Issue 1: Fmoc-H-Cyclopentyl-Gly-OH powder will not fully dissolve for coupling.

Encountering a cloudy or particulate solution when preparing your amino acid for a coupling step is a common issue with hydrophobic residues. This can lead to clogged lines on automated synthesizers and inefficient coupling. Follow this workflow to address the problem.

G start Start: Fmoc-Cpg-OH does not dissolve in DMF ultrasonicate 1. Ultrasonicate solution for 5-10 minutes start->ultrasonicate check1 Is solution clear? ultrasonicate->check1 add_dcm 2. Add DCM to create a 1:1 DMF/DCM mixture. Re-sonicate. check1->add_dcm No success Proceed with pre-activation and coupling protocol check1->success Yes check2 Is solution clear? add_dcm->check2 use_nmp 3. Prepare a fresh solution in pure NMP (N-Methyl-2-pyrrolidone) check2->use_nmp No check2->success Yes check3 Is solution clear? use_nmp->check3 check3->success Yes failure Consider alternative strategy: - Different coupling reagents - In-situ activation check3->failure No

Caption: Troubleshooting workflow for Fmoc-H-Cyclopentyl-Gly-OH solubility.

Issue 2: Coupling of this compound is slow or incomplete.

Due to its steric bulk, the peptide bond formation involving this compound can be kinetically slow. A standard coupling protocol may not be sufficient. If a Kaiser test remains positive after your standard coupling time, consider the following protocol adjustments.

G start Start: Incomplete coupling (Positive Kaiser Test) extend_time 1. Extend coupling time to 2-4 hours start->extend_time check1 Kaiser test negative? extend_time->check1 double_couple 2. Perform a second coupling (double coupling) with a fresh solution of activated amino acid check1->double_couple No success Coupling successful. Proceed to next cycle. check1->success Yes check2 Kaiser test negative? double_couple->check2 change_reagents 3. Use a stronger coupling reagent (e.g., HATU, HDMC) check2->change_reagents No check2->success Yes check3 Kaiser test negative? change_reagents->check3 check3->success Yes failure Consider capping unreacted amines with acetic anhydride to prevent deletion sequences check3->failure No

Caption: Logic diagram for troubleshooting incomplete coupling reactions.

Experimental Protocols

Protocol 1: Solubilization of Fmoc-H-Cyclopentyl-Gly-OH for SPPS

This protocol details the steps for dissolving Fmoc-H-Cyclopentyl-Gly-OH for use in a standard coupling reaction.

  • Preparation : Weigh the required amount of Fmoc-H-Cyclopentyl-Gly-OH (typically 3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) into a clean vial.

  • Initial Solubilization : Add the calculated volume of high-purity DMF to achieve the desired concentration (e.g., 0.2-0.4 M).

  • Sonication : Place the vial in an ultrasonic bath and sonicate for 5-10 minutes. Visually inspect for any remaining particulate matter.

  • Co-Solvent Addition (If Necessary) : If the solution is not clear, add an equal volume of Dichloromethane (DCM) to the vial. For example, if you started with 2 mL of DMF, add 2 mL of DCM.

  • Final Sonication : Sonicate the mixture for an additional 5 minutes. The solution should now be clear.

  • Activation : Just before adding the solution to the resin, add the required base (e.g., DIPEA, 6-10 equivalents) to begin the pre-activation step.[8]

Protocol 2: Enhanced Coupling for Sterically Hindered Residues

This protocol is recommended for coupling Fmoc-H-Cyclopentyl-Gly-OH or other sterically demanding amino acids.

  • Resin Preparation : Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed by following a standard deprotection protocol (e.g., 2 x 10 min with 20% piperidine in DMF). Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[8][9]

  • Prepare Activation Solution : In a separate vial, dissolve Fmoc-H-Cyclopentyl-Gly-OH (4 eq) and a high-efficiency coupling reagent such as HATU (3.9 eq) in DMF (or a DMF/DCM mixture as determined above).

  • Activate and Couple : Add DIPEA (8 eq) to the activation solution and mix for 1 minute. Immediately add the activated mixture to the deprotected peptide-resin.

  • Extended Coupling : Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended up to 4 hours.

  • Monitor Reaction : Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling is complete.

  • Double Coupling (If Necessary) : If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF (3 times), and repeat steps 2-5 with a fresh batch of reagents.

  • Washing : Once the coupling is complete, drain the final coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next deprotection step.[9]

References

Technical Support Center: Coupling of H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of the sterically hindered amino acid, H-Cyclopentyl-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The primary challenge in coupling this compound lies in its steric hindrance. The bulky cyclopentyl group attached to the alpha-carbon shields the carboxylic acid group, making it difficult for the incoming amine to attack and form a peptide bond. This can lead to slow reaction kinetics, incomplete couplings, and lower yields.[1][2]

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. These include uronium/aminium salts such as HATU, HCTU, and COMU, as well as phosphonium salts like PyBOP.[3][4][5] These reagents form highly reactive esters that can overcome the steric hindrance.[5]

Q3: What is the solubility of this compound in common peptide synthesis solvents?

Q4: Are there any known side reactions specific to the cyclopentyl group?

Currently, there is no widely documented evidence of side reactions specific to the cyclopentyl group of this compound during standard peptide synthesis conditions. However, as with any amino acid, general side reactions like racemization can occur, especially with prolonged activation times or the use of strong bases.[9][10][11][12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Low Yield Insufficient activation: The coupling reagent may not be reactive enough to overcome the steric hindrance.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[3][4][5] 2. Increase reagent equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 2-4 equivalents). 3. Optimize reaction time and temperature: Longer coupling times or a slight increase in temperature can improve yields, but monitor for racemization.
Poor solubility: The amino acid or the growing peptide chain may not be fully dissolved.1. Change solvent: Switch from DMF to NMP, which has better solvating properties.[8] 2. Use a solvent mixture: A combination of solvents may improve solubility.
Peptide aggregation: The growing peptide chain may be aggregating on the solid support.1. Incorporate a chaotropic salt: Add salts like LiCl to the reaction mixture to disrupt secondary structures. 2. Use a different resin: A resin with a lower loading capacity or a more flexible linker may help.
Incomplete Coupling Short reaction time: The coupling reaction may not have gone to completion.1. Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of the activated amino acid. 2. Increase coupling time: Extend the reaction time (e.g., from 1-2 hours to 4 hours or overnight).
Racemization Over-activation: Prolonged exposure to the activating agent and base can lead to the loss of stereochemistry.1. Use a milder base: Substitute Diisopropylethylamine (DIPEA) with a weaker base like N-Methylmorpholine (NMM). 2. Pre-activation: Activate the amino acid for a short period before adding it to the resin-bound amine to minimize contact time with the base. 3. Choose a reagent known for low racemization: COMU is reported to have lower racemization levels.[5]

Quantitative Data on Coupling Reagents

The following table summarizes the performance of common coupling reagents in the synthesis of peptides containing sterically hindered amino acids. While this data is not specific to this compound, it provides a useful comparison for selecting the optimal reagent.

Coupling Reagent Peptide Model Coupling Time Crude Purity (%) Reference
PyBOP Acyl Carrier Protein (65-74)2 x 1 min48.11[4]
Acyl Carrier Protein (65-74)2 x 20 min70.27[4]
A-B Amyloid (1-42)2 x 1 min40.10[4]
A-B Amyloid (1-42)2 x 20 min88.54[4]
HATU Acyl Carrier Protein (65-74)2 x 1 min83.63[4]
Acyl Carrier Protein (65-74)2 x 20 min79.91[4]
A-B Amyloid (1-42)2 x 1 min89.63[4]
A-B Amyloid (1-42)2 x 20 min92.11[4]
HCTU Acyl Carrier Protein (65-74)2 x 1 min79.86[4]
Acyl Carrier Protein (65-74)2 x 20 min80.52[4]
A-B Amyloid (1-42)2 x 1 min88.29[4]

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc chemistry.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

3. Coupling of this compound:

  • In a separate vial, dissolve Fmoc-Cyclopentyl-Gly-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and vortex for 1 minute to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • To check for completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) to the resin.

  • Gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-Cpg-OH + Coupling Reagent + Base in DMF wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF, DCM) next_aa Couple Next Amino Acid wash2->next_aa final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final AA Coupled kaiser_test->coupling positive kaiser_test->wash2 negative incomplete Incomplete complete Complete next_aa->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Experimental workflow for SPPS of a peptide containing this compound.

troubleshooting_logic start Low Coupling Yield? reagent Use Stronger Reagent (HATU, HCTU, COMU) start->reagent Yes racemization Racemization Observed? start->racemization No time_temp Increase Time/ Temperature reagent->time_temp double_couple Perform Double Coupling time_temp->double_couple solvent Change Solvent (e.g., to NMP) double_couple->solvent solvent->racemization mild_base Use Milder Base (NMM) racemization->mild_base Yes pre_activate Pre-activate Amino Acid racemization->pre_activate Yes

Caption: Troubleshooting logic for improving this compound coupling efficiency.

References

Technical Support Center: Peptide Synthesis with H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving H-Cyclopentyl-Gly-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when incorporating this compound into a peptide sequence?

A1: Due to its structure as a sterically hindered glycine derivative, the most prevalent side reactions when using this compound are:

  • Slow or Incomplete Coupling: The bulky cyclopentyl group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to lower coupling efficiency.[1]

  • Racemization: Although glycine itself is achiral, the introduction of the cyclopentyl group on the alpha-carbon in related structures can increase the susceptibility of the adjacent amino acid to racemization during activation and coupling, depending on the sequence. For this compound itself, the primary concern is the racemization of the preceding amino acid during the coupling of a subsequent residue.

  • Diketopiperazine (DKP) Formation: If this compound is the second amino acid in the sequence (following an N-terminal amino acid), the resulting dipeptide is susceptible to intramolecular cyclization to form a diketopiperazine, leading to truncation of the peptide chain. This is a known issue for sequences containing glycine or proline at the second position.[2]

Q2: How does the steric hindrance of the cyclopentyl group affect the choice of coupling reagents?

A2: The steric bulk of the cyclopentyl group necessitates the use of more potent coupling reagents to achieve efficient amide bond formation. Standard carbodiimide reagents like DCC or DIC alone may result in incomplete coupling. It is highly recommended to use stronger phosphonium- or uronium-based reagents such as HBTU, HATU, HCTU, PyBOP, or COMU, often in combination with an additive like HOBt or OxymaPure, to enhance the reaction rate and yield.[3][4]

Q3: Is this compound prone to racemization itself?

A3: this compound is a glycine derivative and therefore lacks a chiral center at its alpha-carbon, so it cannot racemize. However, its presence in a peptide sequence can influence the racemization of adjacent chiral amino acids. The steric bulk may necessitate longer reaction times or more forcing conditions, which can increase the risk of racemization of the activated amino acid being coupled.

Q4: When is diketopiperazine (DKP) formation a major concern with this compound?

A4: DKP formation is a primary concern when this compound is the second amino acid in the peptide sequence being synthesized on a solid support. After the deprotection of the N-terminal amino group of the this compound residue, this free amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[2] This side reaction is particularly favored with glycine and proline residues at this position.[2]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences (peptide lacking this compound) in the final product, as detected by LC-MS.

  • Low overall yield of the desired peptide.

Probable Causes:

  • Insufficient activation of the incoming this compound due to steric hindrance.

  • Use of a coupling reagent that is not potent enough.

  • Suboptimal reaction conditions (concentration, temperature, or time).

Recommended Solutions:

SolutionDetailed Protocol
Use a More Potent Coupling Reagent Switch from carbodiimide-based reagents to a uronium/phosphonium salt like HATU or HCTU. These reagents are known to be more effective for coupling sterically hindered amino acids.[3]
Double Coupling After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.
Increase Reaction Time and/or Temperature Extend the coupling time from the standard 1-2 hours to 4-6 hours, or cautiously increase the temperature to 30-40°C to improve reaction kinetics. Monitor for potential side reactions.
Optimize Reagent Concentration Ensure that a sufficient excess of the activated amino acid and coupling reagent (typically 3-5 equivalents relative to the resin loading) is used.
Issue 2: Significant Diketopiperazine (DKP) Formation

Symptoms:

  • Very low yield of the final peptide, especially when this compound is the second residue.

  • Identification of the cyclic dipeptide byproduct in the cleavage solution by LC-MS.

  • The crude product may appear deceptively clean because the major byproduct is lost from the resin.[5]

Probable Causes:

  • The N-terminal amine of the dipeptide (Xaa-Cyclopentyl-Gly-) is attacking the resin linker.

  • Prolonged exposure of the deprotected dipeptide to basic conditions during Fmoc removal.

Recommended Solutions:

SolutionDetailed Protocol
Use a 2-Chlorotrityl Chloride (2-CTC) Resin The steric bulk of the 2-CTC linker physically hinders the intramolecular cyclization required for DKP formation.[5]
Modify Fmoc Deprotection Conditions Instead of the standard 20% piperidine in DMF, use a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP. This has been shown to reduce DKP formation.[6]
Incorporate as a Dipeptide Synthesize the dipeptide Fmoc-Xaa-Cyclopentyl-Gly-OH in solution and then couple it to the resin-bound amino acid. This bypasses the formation of the DKP-prone dipeptide on the solid support.
Lower the Temperature Perform the Fmoc deprotection of the first amino acid and the subsequent coupling of the third amino acid at a reduced temperature (e.g., 0-5°C) to slow the rate of DKP formation.[5]

Quantitative Data Summary

The following tables provide illustrative data on the impact of different reagents and conditions on key side reactions. Note that this data is representative for sterically hindered amino acids and may vary for the specific case of this compound.

Table 1: Illustrative Coupling Efficiency of a Sterically Hindered Amino Acid with Various Coupling Reagents

Coupling ReagentAdditiveBaseCoupling Time (h)Estimated Purity of Crude Peptide (%)
DICHOBtDIPEA265
HBTUHOBtDIPEA285
HCTU-DIPEA290
HATU - DIPEA 1 >95
COMU-DIPEA1>95

Table 2: Illustrative Diketopiperazine (DKP) Formation with Different Deprotection Reagents

N-terminal Dipeptide SequenceDeprotection ReagentDKP Formation (%)
H-Ala-Gly-Resin20% Piperidine/DMF~15
H-Ala-Gly-Resin5% Piperazine/NMP~5
H-Ala-Gly-Resin 2% DBU, 5% Piperazine/NMP <2

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Cyclopentyl-Gly-OH using HATU
  • Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using your standard protocol. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation of Fmoc-Cyclopentyl-Gly-OH: In a separate vessel, dissolve Fmoc-Cyclopentyl-Gly-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and perform a second coupling (double coupling) with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Mitigation of DKP Formation during Fmoc Deprotection
  • Resin and Reagent Preparation: After coupling the second amino acid (this compound), wash the resin thoroughly. Prepare the deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Modified Deprotection: Add the deprotection solution to the resin and agitate for 5-10 minutes. Drain the solution. Repeat the deprotection step one more time for 5-10 minutes.

  • Thorough Washing: Immediately after deprotection, wash the resin extensively with NMP (at least 5 times) to completely remove all traces of the basic deprotection reagents.

  • Proceed to Next Coupling: Proceed immediately with the coupling of the third amino acid to minimize the time the free N-terminal amine of the dipeptide is exposed.

Visualizations

Side_Reactions cluster_coupling Coupling of this compound cluster_dkp DKP Formation Peptide-Resin Peptide-Resin Desired_Peptide Elongated Peptide Peptide-Resin->Desired_Peptide Successful Coupling Incomplete_Coupling Deletion Sequence Peptide-Resin->Incomplete_Coupling Steric Hindrance Activated_Cpg Activated This compound Activated_Cpg->Desired_Peptide Activated_Cpg->Incomplete_Coupling Dipeptide-Resin Xaa-Cpg-Resin Deprotection Fmoc Removal Dipeptide-Resin->Deprotection Free_Amine_Dipeptide H-Xaa-Cpg-Resin Deprotection->Free_Amine_Dipeptide DKP Diketopiperazine (DKP) Free_Amine_Dipeptide->DKP Intramolecular Cyclization Truncated_Resin Truncated Resin Free_Amine_Dipeptide->Truncated_Resin

Caption: Key side reactions in peptide synthesis involving this compound.

Troubleshooting_Workflow cluster_coupling Troubleshooting Low Coupling Efficiency cluster_dkp Troubleshooting DKP Formation start_coupling Low Coupling Yield (Positive Kaiser Test) reagent Use Stronger Coupling Reagent (HATU, HCTU, COMU) start_coupling->reagent double_couple Perform Double Coupling start_coupling->double_couple time_temp Increase Time/Temperature start_coupling->time_temp end_coupling Improved Yield reagent->end_coupling double_couple->end_coupling time_temp->end_coupling start_dkp Low Peptide Yield (DKP Detected) resin Switch to 2-CTC Resin start_dkp->resin deprotection Use Milder Deprotection (2% DBU / 5% Piperazine) start_dkp->deprotection dipeptide Use Dipeptide Coupling Strategy start_dkp->dipeptide end_dkp Minimized DKP resin->end_dkp deprotection->end_dkp dipeptide->end_dkp

References

Technical Support Center: Troubleshooting Aggregation in Peptides with H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide aggregation, with a specific focus on challenges encountered when incorporating the unnatural amino acid H-Cyclopentyl-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve aggregation-related issues during peptide synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it contribute to peptide aggregation?

This compound is a derivative of glycine featuring a bulky and hydrophobic cyclopentyl group.[1][2][3] This hydrophobicity is a primary driver of aggregation.[4][5][6] Hydrophobic regions of peptides tend to interact with each other in aqueous environments to minimize their exposure to water, leading to the formation of soluble or insoluble aggregates.[4][5] The presence of the cyclopentyl group can significantly increase the overall hydrophobicity of a peptide sequence, making it more prone to aggregation.[6][7]

Q2: What are the common signs of peptide aggregation during synthesis?

Several signs during solid-phase peptide synthesis (SPPS) can indicate aggregation:

  • Poor resin swelling: The peptide-resin may fail to swell adequately, appearing clumpy or shrunken.[8]

  • Slow or incomplete coupling reactions: A positive Kaiser test after a prolonged coupling step suggests that reactive sites are being blocked by aggregation.[8]

  • Slow deprotection: The removal of the Fmoc protecting group may be hindered.

  • Formation of a gel-like substance: In severe cases, the peptide-resin can form a gel.[9]

Q3: How can I detect and characterize aggregation in my final peptide product?

A variety of biophysical techniques can be used to detect and characterize peptide aggregates:[10][11][12]

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the peptide solution.[13]

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger aggregates.[11][14]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet structures, which are common in amyloid-like fibrillar aggregates. An increase in fluorescence indicates the formation of such aggregates.[15]

  • Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These microscopy techniques can be used to visualize the morphology of the aggregates.[11]

Q4: What general strategies can I employ to prevent peptide aggregation?

Preventing aggregation often involves modifying the peptide sequence, synthesis protocol, or the solution conditions:

  • Sequence Modification: If possible, introduce charged or polar amino acids near the hydrophobic cyclopentyl-glycine to increase overall solubility.

  • Synthesis Strategies:

    • Use a lower-load resin to increase the distance between peptide chains.[8]

    • Incorporate backbone-protected amino acids (e.g., Dmb-Gly) or pseudoproline dipeptides to disrupt the hydrogen bonding that leads to aggregation.[16][17]

    • Use chaotropic salts (e.g., LiCl) in the wash steps to break up aggregates.[8][16]

    • Switch to a more polar solvent like N-Methylpyrrolidone (NMP) or add DMSO to the DMF.[8][16]

  • Solution Optimization:

    • Adjust the pH of the solution to a point where the peptide has a net charge, which can increase electrostatic repulsion between molecules.[18]

    • Optimize the ionic strength of the buffer.[13][18]

    • Add solubilizing excipients such as arginine, glycerol, or non-denaturing detergents.[13][18][19]

    • Store peptide solutions at appropriate temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage.[13]

Troubleshooting Guides

Issue 1: Poor Resin Swelling and Incomplete Coupling During SPPS

This workflow helps diagnose and address aggregation issues during solid-phase peptide synthesis.

cluster_0 Troubleshooting On-Resin Aggregation start Start: Poor resin swelling or positive Kaiser test action1 Action: Perform a chaotropic salt wash (e.g., 0.8M LiCl in DMF) start->action1 decision1 Did resin swelling improve? action1->decision1 action2 Action: Switch to a more polar solvent (NMP or DMF/DMSO) decision1->action2 No solution1 Solution: Proceed with synthesis decision1->solution1 Yes decision2 Is the Kaiser test now negative? action2->decision2 action3 Action: Use a stronger coupling reagent (e.g., HATU) and extend coupling time decision2->action3 No decision2->solution1 Yes decision3 Is coupling now complete? action3->decision3 decision3->solution1 Yes solution2 Recommendation: Resynthesize peptide decision3->solution2 No subsolution2 Use lower-load resin and/or incorporate backbone protection (e.g., Dmb-Gly) solution2->subsolution2

Caption: Workflow for troubleshooting on-resin peptide aggregation.

Issue 2: Visible Precipitation in Purified Peptide Solution

This guide provides steps to address aggregation in a purified peptide solution.

cluster_1 Troubleshooting Aggregation in Solution start Start: Visible precipitate in peptide solution action1 Action: Adjust solution pH away from the peptide's isoelectric point (pI) start->action1 decision1 Does the precipitate dissolve? action1->decision1 action2 Action: Add a solubilizing excipient (e.g., Arginine, Glycerol) decision1->action2 No solution1 Solution: Peptide is soluble under these conditions decision1->solution1 Yes decision2 Is the solution now clear? action2->decision2 action3 Action: Add a low concentration of a non-denaturing detergent (e.g., Tween 20) decision2->action3 No decision2->solution1 Yes decision3 Is the peptide solubilized? action3->decision3 decision3->solution1 Yes solution2 Recommendation: Optimize formulation decision3->solution2 No subsolution2 Further screen pH, ionic strength, and excipients solution2->subsolution2

Caption: Workflow for troubleshooting peptide aggregation in solution.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from experiments designed to assess and mitigate the aggregation of a peptide containing this compound.

Table 1: Effect of pH on Peptide Solubility

pHPeptide Concentration (mg/mL)Visual Appearance% Soluble (by UV-Vis at 280 nm)
4.01.0Clear98%
5.01.0Slightly Cloudy75%
6.01.0Cloudy with Precipitate40%
7.01.0Clear95%
8.01.0Clear99%

Table 2: Dynamic Light Scattering Analysis of Aggregation

ConditionZ-Average Diameter (nm)Polydispersity Index (PDI)
pH 4.0, 1 mg/mL10.50.15
pH 6.0, 1 mg/mL850.20.85
pH 8.0, 1 mg/mL12.10.18
pH 6.0 + 50 mM Arginine15.30.22

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Fibril Formation

Objective: To monitor the formation of amyloid-like fibrils over time.

Materials:

  • Peptide stock solution (e.g., 10 mg/mL in a suitable solvent)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Methodology:

  • Prepare the peptide working solution by diluting the stock solution into the assay buffer to the desired final concentration (e.g., 100 µM).

  • Prepare the ThT working solution by diluting the ThT stock solution into the assay buffer to a final concentration of 20 µM.

  • In a 96-well plate, mix equal volumes of the peptide working solution and the ThT working solution.

  • Include control wells containing only the ThT working solution in the assay buffer.

  • Incubate the plate at a controlled temperature (e.g., 37°C) with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for the desired duration of the experiment.

  • Subtract the background fluorescence of the ThT control from the sample readings.

  • Plot the fluorescence intensity versus time to observe the aggregation kinetics.[15] A sigmoidal curve is indicative of fibril formation.[15]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify soluble aggregates from the monomeric peptide.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight range of the peptide and its aggregates.

  • Mobile phase (e.g., phosphate buffer with an appropriate salt concentration to minimize non-specific interactions with the column)

  • Peptide sample, filtered through a 0.22 µm filter.

Methodology:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of the peptide sample onto the column.

  • Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Monitor the eluent by UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Identify the peaks corresponding to the monomeric peptide and any higher molecular weight aggregates. Aggregates will elute before the monomer.

  • Integrate the peak areas to determine the relative percentage of monomer and aggregates.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing H-Cyclopentyl-Gly-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing the sterically hindered amino acid H-Cyclopentyl-Gly-OH from solid-phase synthesis resins.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of peptides incorporating this compound.

Issue Potential Cause Recommended Action
Low Peptide Yield After Cleavage Incomplete Cleavage: The bulky cyclopentyl group can sterically hinder the access of trifluoroacetic acid (TFA) to the linker, preventing complete cleavage from the resin.1. Extend Cleavage Time: Increase the duration of TFA exposure in increments (e.g., from 2-3 hours to 4-6 hours) and monitor cleavage efficiency by analyzing a small aliquot. 2. Increase TFA Concentration: While standard protocols often use 95% TFA, for sterically hindered residues, a higher concentration (e.g., 98-99%) may be beneficial.[1] 3. Elevate Temperature (with caution): Gently warming the cleavage reaction (e.g., to 30-40°C) can increase the reaction rate. However, this may also increase the risk of side reactions, so it should be used judiciously and monitored closely.
Poor Precipitation: The physicochemical properties of the peptide may lead to poor precipitation in cold diethyl ether.1. Use an Alternative Anti-Solvent: Try precipitating with cold methyl-tert-butyl ether (MTBE) as an alternative to diethyl ether. 2. Concentrate the TFA Filtrate: Before precipitation, carefully concentrate the TFA filtrate under a stream of nitrogen to reduce the volume. This can improve the precipitation efficiency. 3. Ensure Sufficiently Cold Anti-Solvent: Use ether that has been thoroughly chilled to maximize peptide precipitation.
Presence of Unidentified Side Products Alkylation: Reactive carbocations generated from protecting groups or the linker can cause alkylation of sensitive residues like Tryptophan or Cysteine.[1][2][3]1. Optimize Scavenger Cocktail: For peptides containing Trp, Cys, or Met, ensure your cleavage cocktail includes appropriate scavengers. A common effective, though malodorous, choice is Reagent K.[4] For a less odorous option, consider a cocktail with triisopropylsilane (TIS).[5] 2. Use Protecting Groups on Sensitive Residues: Employing a Boc protecting group on the indole nitrogen of Tryptophan can help minimize alkylation side reactions.
Incomplete Deprotection of Side Chains: The bulky cyclopentyl group might hinder the removal of protecting groups on adjacent amino acids.1. Extend Cleavage Time: As with incomplete cleavage, a longer reaction time can facilitate the complete removal of stubborn protecting groups. 2. Use a Stronger Cleavage Cocktail: Consider using a more robust cleavage cocktail, such as one containing stronger acids or additives designed to improve deprotection efficiency.
Peptide Appears Insoluble After Lyophilization Aggregation: Peptides containing bulky, hydrophobic residues like Cyclopentyl-Glycine may be prone to aggregation.1. Dissolve in a Stronger Solvent: Try dissolving the peptide in a small amount of a stronger solvent like neat TFA, hexafluoroisopropanol (HFIP), or formic acid before diluting with your desired buffer or water. 2. Incorporate Solubilizing Agents: For subsequent experiments, consider adding solubilizing agents like acetonitrile or isopropanol to your buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a peptide containing this compound?

A1: A good starting point for most peptides, including those with this compound, is a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water .[6] TIS acts as a scavenger to trap reactive cations. If your peptide contains other sensitive residues like Cysteine or Methionine, you may need to add other scavengers like 1,2-ethanedithiol (EDT).

Q2: How can I monitor the efficiency of the cleavage reaction?

A2: To monitor cleavage efficiency, you can take a small aliquot of the resin at different time points during the cleavage reaction. After removing the TFA, the cleaved peptide can be precipitated, dissolved, and analyzed by HPLC or mass spectrometry to assess the extent of cleavage.

Q3: Can the position of this compound in the peptide sequence affect cleavage?

A3: Yes, the position can have an impact. If this compound is located near the C-terminus and is attached to the resin, the steric bulk is closest to the linker and may have a more significant inhibitory effect on cleavage. If the bulky residue is further away from the resin, the effect may be less pronounced.

Q4: Are there any known side reactions specific to this compound during cleavage?

A4: While there is no specific literature detailing side reactions unique to this compound, the bulky and hydrophobic nature of the cyclopentyl group could potentially promote intramolecular interactions that may lead to unexpected side products or aggregation. Careful analysis of the crude product by mass spectrometry is always recommended.

Q5: My peptide is still on the resin after a standard cleavage protocol. What should I do?

A5: If a significant amount of your peptide remains on the resin, you can subject the resin to a second round of cleavage with a fresh cocktail. For this second cleavage, consider extending the reaction time or using a stronger cleavage cocktail as outlined in the troubleshooting guide.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides Containing this compound
  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual DMF.

    • Dry the resin under a high vacuum for at least 1 hour to remove all solvents.[7]

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues, consider adding 1-2.5% EDT.

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and other small molecules.

    • Dry the peptide pellet under a vacuum.

Protocol 2: Optimized Cleavage for Sterically Hindered Peptides
  • Resin Preparation:

    • Follow the same washing and drying procedure as in the standard protocol.

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail. For particularly difficult cleavages, consider using Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5 v/v).[4]

    • Add the cleavage cocktail to the resin and agitate at room temperature for 4-6 hours. For very resistant peptides, the reaction time can be extended further, with monitoring.

  • Peptide Isolation:

    • Follow the same filtration, precipitation, and washing steps as in the standard protocol. If precipitation is poor with diethyl ether, use methyl-tert-butyl ether (MTBE).

Visualizations

Cleavage_Workflow Resin Peptide-Resin Wash_Dry Wash with DCM & Dry Under Vacuum Resin->Wash_Dry Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Agitate for 2-6 hours Wash_Dry->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether/MTBE Filter->Precipitate Wash_Pellet Wash Peptide Pellet Precipitate->Wash_Pellet Dry_Peptide Dry Purified Peptide Wash_Pellet->Dry_Peptide

Caption: A typical workflow for the cleavage of a peptide from the resin.

Troubleshooting_Logic Start Low Cleavage Yield? Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Check HPLC of resin Poor_Precipitation Poor Precipitation? Start->Poor_Precipitation Check supernatant Extend_Time Extend Cleavage Time Incomplete_Cleavage->Extend_Time Yes Stronger_Cocktail Use Stronger Cocktail (e.g., Reagent K) Incomplete_Cleavage->Stronger_Cocktail Yes Change_Solvent Use Alternative Precipitation Solvent (MTBE) Poor_Precipitation->Change_Solvent Yes Concentrate_TFA Concentrate TFA Before Precipitation Poor_Precipitation->Concentrate_TFA Yes

Caption: A decision tree for troubleshooting low peptide yield after cleavage.

References

H-Cyclopentyl-Gly-OH stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for H-Cyclopentyl-Gly-OH in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable. To prevent degradation from moisture and light, it is best to keep the compound in a tightly sealed container, in a dark and dry place, preferably under an inert atmosphere.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be used as fresh as possible. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage of up to six months, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. It is generally not recommended to store this compound in solution for extended periods.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and alcohol solvents[1]. For aqueous solutions, gentle warming and sonication may be required to achieve complete dissolution.

Q4: Is there any quantitative data on the stability of this compound in different solvents?

A4: Currently, there is a lack of publicly available quantitative stability data, such as degradation rates or half-life, for this compound in specific solvents. To determine the stability in your specific experimental conditions and solvent system, it is highly recommended to perform a stability study. A general protocol for such a study is provided in this guide.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the structure of this compound, which is a derivative of glycine, potential degradation pathways may include those common to amino acids. These can include decarboxylation (loss of the carboxyl group), deamination (loss of the amino group), and oxidation. The stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound will not fully dissolve. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Increase the solvent volume.- Use a more suitable solvent (e.g., water, ethanol).- Gently warm the solution and/or use sonication to aid dissolution.
Inconsistent experimental results. - Degradation of the compound in solution.- Repeated freeze-thaw cycles of stock solution.- Prepare fresh solutions before each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at or below -20°C.
Appearance of unexpected peaks in chromatography. - Degradation of the compound.- Contamination of the sample or solvent.- Confirm the purity of the starting material.- Run a blank (solvent only) to check for contamination.- Perform a forced degradation study to identify potential degradation products.

Stability Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the general storage recommendations for the compound in solid and solution forms.

Form Storage Temperature Recommended Duration
Solid Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The goal of a forced degradation study is to generate potential degradation products and identify the conditions under which the compound is unstable.

1. Materials:

  • This compound
  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, acetonitrile)
  • Acidic solution (e.g., 0.1 M HCl)
  • Basic solution (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
  • pH meter
  • Incubator/oven
  • Photostability chamber

2. Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in the chosen solvents at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours) for each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Quantify the amount of remaining this compound and the formation of any degradation products.

3. Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Determine the degradation rate constant and half-life of this compound in each solvent under the tested conditions.

Visualizations

Hypothetical Degradation Pathways of this compound This compound This compound Decarboxylation_Product Cyclopentylmethylamine This compound->Decarboxylation_Product Heat, Acid Deamination_Product Cyclopentylglycolic Acid This compound->Deamination_Product Hydrolysis Oxidation_Product Cyclopentylglyoxylic Acid This compound->Oxidation_Product Oxidizing Agent

Caption: Hypothetical degradation pathways of this compound.

Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photostability Stock_Solution->Photo Sampling Collect Samples at Different Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis and Stability Assessment HPLC->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Managing Sterically Hindered H-Cyclopentyl-Gly-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the steric hindrance associated with H-Cyclopentyl-Gly-OH during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of this compound and other sterically hindered amino acids.

Issue 1: Incomplete or Failed Coupling of this compound

Question: My monitoring test indicates that the coupling of this compound was incomplete. What are the probable causes and how can I resolve this?

Answer:

Incomplete coupling of sterically hindered amino acids like this compound is a common challenge in SPPS. The bulky cyclopentyl group attached to the alpha-carbon significantly slows down the reaction kinetics.[1] Additionally, aggregation of the growing peptide chain on the resin can further prevent the activated amino acid from accessing the free N-terminus.[1]

Probable Causes & Solutions:

Probable CauseRecommended Solution
Insufficient Reagent Reactivity Switch from standard carbodiimide coupling reagents (DCC/DIC) to more potent uronium/aminium salt-based reagents such as HBTU, HATU, HCTU, or COMU.[1] These reagents generate more reactive activated species, which are more effective for difficult couplings.
Steric Hindrance Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection cycle.[1]
Peptide Aggregation If peptide aggregation is suspected, simply repeating the coupling may not be sufficient. Consider using microwave-assisted SPPS to drive the reaction to completion.[2] The use of "magic mixture" solvents (DCM:DMF:NMP at 1:1:1) can also help to disrupt aggregation.[3]
Inadequate Reaction Time/Temperature Extend the coupling reaction time. For particularly difficult couplings, consider performing the reaction at a slightly elevated temperature, for example, by using microwave energy.[2][4]

Issue 2: Detecting Incomplete Coupling

Question: How can I accurately determine if the coupling of this compound has failed?

Answer:

Real-time monitoring of the coupling reaction is crucial for identifying and addressing incomplete couplings promptly.

Monitoring Methods:

MethodDescriptionInterpretation
Kaiser Test (Ninhydrin Test) This is the most widely used qualitative test to detect the presence of free primary amines on the resin beads.[1]An intense blue or purple color on the beads and in the solution indicates the presence of unreacted primary amines, signifying a failed coupling.[1]
TNBS Test (2,4,6-trinitrobenzenesulfonic acid) An alternative colorimetric test to detect free amines.A positive result indicates incomplete coupling.
Bromophenol Blue Test This test is based on an acid-base reaction and can detect both primary and secondary amines.[5]A color change indicates the presence of free amines.
HPLC and Mass Spectrometry (MS) For a definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed.The presence of deletion sequences (peptides missing the this compound residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

A1: this compound is a Cα-disubstituted amino acid. The presence of the bulky cyclopentyl group directly on the alpha-carbon, in addition to the rest of the amino acid backbone, creates significant steric hindrance. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down or preventing peptide bond formation.[1][2]

Q2: What are the best coupling reagents for incorporating this compound?

A2: For sterically hindered amino acids, more powerful coupling reagents are recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides. Reagents like HATU, HCTU, and COMU are excellent choices as they form highly reactive activated esters.[6] PyAOP has also been shown to be successful in coupling hindered amino acids.[7]

Q3: Can microwave-assisted SPPS help with the coupling of this compound?

A3: Yes, microwave-enhanced SPPS can be highly effective for coupling sterically hindered amino acids.[2] The application of microwave energy can accelerate the reaction kinetics and help overcome the energy barrier associated with coupling bulky residues, driving the reaction more efficiently to completion.[2]

Q4: What is "double coupling" and when should I use it?

A4: "Double coupling" is the process of repeating the coupling step a second time with fresh reagents after the initial coupling reaction is complete.[1] This strategy is often employed when a monitoring test, such as the Kaiser test, indicates that the first coupling was incomplete. It provides a second opportunity for the peptide bond to form and can significantly improve the yield of the desired peptide.

Q5: Can peptide sequence and aggregation affect the coupling of this compound?

A5: Absolutely. "Difficult sequences," which are prone to forming secondary structures like β-sheets on the resin, can lead to peptide aggregation.[8][9] This aggregation can make the N-terminus of the growing peptide chain inaccessible to the incoming activated amino acid, leading to incomplete coupling, regardless of the steric hindrance of the incoming residue itself.[1][8]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Resin beads from the synthesis

  • Small glass test tube

  • Heating block or oven at 100-120°C

Procedure:

  • Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel after the coupling step.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the sample at 100-120°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.[1]

  • Yellow/Colorless: Indicates the absence or a very low concentration of free primary amines (successful coupling).

Protocol 2: Standard Coupling Protocol for a Sterically Hindered Amino Acid

This protocol is a general guideline and may need optimization based on the specific peptide sequence and resin.

Reagents and Materials:

  • Fmoc-protected this compound (4 equivalents relative to resin loading)

  • Coupling reagent (e.g., HCTU, 3.9 equivalents)

  • Base (e.g., DIPEA, 8 equivalents)

  • DMF (N,N-Dimethylformamide)

  • Peptide synthesis vessel with resin

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes with gentle agitation.[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide-resin using 20% piperidine in DMF.[10] This is typically done in two steps (e.g., 3 minutes followed by 7 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation: In a separate vial, dissolve the Fmoc-H-Cyclopentyl-Gly-OH and the coupling reagent in DMF. Add the base to begin the activation.

  • Coupling: Immediately add the activation solution to the deprotected resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature. For a standard amino acid, this may take 1-2 hours. For a hindered residue like this compound, extended coupling times (e.g., >2 hours) or a double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.[10]

Visualization

SPPS_Troubleshooting_Workflow Start Start SPPS Cycle: Couple this compound Monitor Monitor Coupling (e.g., Kaiser Test) Start->Monitor Complete Coupling Complete? Monitor->Complete Proceed Proceed to Next Cycle Complete->Proceed Yes Troubleshoot Incomplete Coupling: Troubleshoot Complete->Troubleshoot No End End Proceed->End DoubleCouple Perform Double Coupling Troubleshoot->DoubleCouple ChangeReagent Use Stronger Coupling Reagent (HATU, HCTU) Troubleshoot->ChangeReagent Microwave Employ Microwave Assisted SPPS Troubleshoot->Microwave DoubleCouple->Monitor ChangeReagent->Monitor Microwave->Monitor

References

Technical Support Center: Purification of H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of H-Cyclopentyl-Gly-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical structure. The presence of the bulky, non-polar cyclopentyl group makes the peptide significantly hydrophobic. This can lead to issues such as poor solubility in aqueous mobile phases, strong retention on reversed-phase HPLC columns, and potential co-elution with other hydrophobic impurities.[1] Additionally, the synthesis of cyclopentyl-glycine can result in diastereomers, which may be difficult to separate using standard chromatographic techniques.[2][3]

Q2: My this compound peptide is poorly soluble in the initial HPLC mobile phase. What can I do?

A2: Poor solubility in aqueous solutions is a common problem for hydrophobic peptides.[4] To address this, you can try the following:

  • Initial Dissolution in Organic Solvent: First, attempt to dissolve the crude peptide in a small amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or isopropanol.[4][5]

  • Gradual Dilution: Once dissolved, slowly add the initial mobile phase (high aqueous content) to the peptide solution. Be cautious not to dilute it to the point of precipitation. If precipitation occurs, a higher starting percentage of organic solvent in your mobile phase may be necessary.

Q3: I am observing a broad or tailing peak for my peptide during RP-HPLC. How can I improve the peak shape?

A3: Peak broadening or tailing for hydrophobic peptides is often due to slow kinetics of interaction with the stationary phase or aggregation.[5] Here are some strategies to improve peak shape:

  • Elevated Column Temperature: Increasing the column temperature to 40-60°C can enhance peptide solubility, reduce mobile phase viscosity, and improve peak sharpness.[6][7]

  • Choice of Ion-Pairing Agent: While Trifluoroacetic acid (TFA) is common, for some hydrophobic peptides, other ion-pairing agents like formic acid might provide better peak shapes.

  • Optimize Gradient Slope: A shallower gradient can improve the separation of closely eluting species and sharpen peaks.[8]

Q4: How can I separate potential diastereomers of this compound?

A4: The separation of diastereomers, which differ in their three-dimensional arrangement, can be challenging as they often have very similar physicochemical properties.[2][3] For HPLC-based separation of diastereomers, consider the following:

  • High-Resolution Columns: Utilize a high-resolution analytical column with a smaller particle size.

  • Mobile Phase Optimization: Systematically vary the mobile phase composition, including the organic solvent (acetonitrile vs. methanol) and the ion-pairing agent.

  • Temperature Variation: Changing the column temperature can alter the selectivity and may improve the resolution of diastereomers.

  • Chiral Chromatography: If standard RP-HPLC is insufficient, chiral chromatography, using a chiral stationary phase (CSP), may be necessary for complete separation.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Peptide Recovery - Peptide precipitation on the column.- Irreversible adsorption to the stationary phase.- Increase the organic solvent content in the initial mobile phase.- Elevate the column temperature.[6]- Try a different stationary phase (e.g., C8 instead of C18 for very hydrophobic peptides).[5]
Co-elution of Impurities - Similar hydrophobicity of the target peptide and impurities.- Inadequate separation conditions.- Optimize the gradient slope; a shallower gradient often improves resolution.[8]- Try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.- Change the pH of the mobile phase.
High Backpressure - Clogged column frit or tubing.- Peptide precipitation in the system.- Filter the sample before injection.- Ensure the peptide is fully dissolved in the mobile phase.- Flush the system with a strong solvent.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuation in column temperature.- Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.- Use freshly prepared mobile phases.- Employ a column oven for stable temperature control.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of your crude peptide.

  • Sample Preparation:

    • Dissolve the crude this compound peptide in a minimal amount of DMSO.

    • Slowly dilute the solution with Mobile Phase A (see below) to a suitable concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system.

    • Column: A C18 reversed-phase column is a good starting point. For this hydrophobic peptide, a C8 column could also be considered.[5]

    • Detection: UV detector set at 214 nm and 280 nm.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Method:

    • Flow Rate: Dependent on column dimensions (e.g., 1-5 mL/min for a semi-preparative column).

    • Gradient:

      • 0-5 min: 10% B (isocratic)

      • 5-45 min: Linear gradient from 10% to 60% B

      • 45-50 min: Linear gradient from 60% to 95% B (column wash)

      • 50-55 min: 95% B (isocratic)

      • 55-60 min: Return to 10% B

      • 60-70 min: Re-equilibration at 10% B

  • Fraction Collection and Analysis:

    • Collect fractions across the peak(s) of interest.

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Quantitative Data

Table 1: Typical RP-HPLC Parameters for Hydrophobic Dipeptide Purification
ParameterRecommended Starting ConditionsNotes
Column Stationary Phase C18 or C8C8 may be preferable for very hydrophobic peptides to reduce retention.[5]
Pore Size 100-300 ÅWider pores can be beneficial for larger molecules, but for a dipeptide, 100-120 Å is generally suitable.
Mobile Phase A 0.1% TFA in WaterTFA is a common ion-pairing agent that improves peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier. Methanol can be used as an alternative to alter selectivity.
Gradient Slope 0.5-2% B/minA shallower gradient generally provides better resolution.[11]
Column Temperature 30-60°CHigher temperatures can improve solubility and peak shape for hydrophobic peptides.[6]
Detection Wavelength 214 nmFor detecting the peptide backbone.

Visualizations

Peptide_Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Peptide (e.g., in DMSO) Dilution Dilute with Mobile Phase A Dissolution->Dilution Filtration Filter Sample (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Pure Peptide Powder Lyophilization->Final

Caption: General workflow for the purification of synthetic peptides.

HPLC_Troubleshooting Start Problem with HPLC Purification Problem_Type What is the main issue? Start->Problem_Type Poor_Peak_Shape Poor Peak Shape (Broad/Tailing) Problem_Type->Poor_Peak_Shape Peak Shape Low_Recovery Low Peptide Recovery Problem_Type->Low_Recovery Recovery Co_elution Co-elution of Impurities Problem_Type->Co_elution Purity Solution_Temp Increase Column Temperature (40-60°C) Poor_Peak_Shape->Solution_Temp Solution_Gradient Use a Shallower Gradient Poor_Peak_Shape->Solution_Gradient Solution_Solvent Increase Initial Organic % Low_Recovery->Solution_Solvent Solution_Column Try a Less Hydrophobic Column (e.g., C8) Low_Recovery->Solution_Column Co_elution->Solution_Gradient Solution_Selectivity Change Organic Solvent (e.g., MeOH for ACN) Co_elution->Solution_Selectivity Solution_pH Adjust Mobile Phase pH Co_elution->Solution_pH

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

identifying byproducts in H-Cyclopentyl-Gly-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of H-Cyclopentyl-Gly-OH. The focus is on identifying and mitigating the formation of byproducts, particularly when employing a reductive amination approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and efficient method for the synthesis of this compound is the reductive amination of a glyoxylic acid derivative with cyclopentylamine. This one-pot reaction is valued for its operational simplicity. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final secondary amine product.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound via reductive amination?

A2: Several potential byproducts can arise during the reductive amination synthesis of this compound. These include:

  • Glycolic Acid: Formed from the reduction of the starting material, glyoxylic acid.

  • Oxalic Acid and Glycolic Acid (from Cannizzaro reaction): This disproportionation reaction can occur with glyoxylic acid under certain pH conditions.

  • N,N-dicyclopentylglycine: Results from the over-alkylation of the amine product.

  • Unreacted Starting Materials: Residual glyoxylic acid and cyclopentylamine may remain.

  • Dimerization/Trimerization Products: Glyoxylic acid can undergo self-condensation reactions.

Q3: How can I detect and quantify this compound and its byproducts?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating and identifying the desired product from potential byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the main product and any isolated impurities.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials

Possible Causes:

  • Incomplete imine formation.

  • Inefficient reduction of the imine.

  • Suboptimal reaction pH.

Solutions:

  • Optimize Reaction Time for Imine Formation: Before adding the reducing agent, allow sufficient time for the glyoxylic acid and cyclopentylamine to form the imine intermediate. Monitoring the reaction by thin-layer chromatography (TLC) or LC-MS can help determine the optimal pre-incubation time.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is often preferred over sodium borohydride (NaBH4) as it is more selective for the imine over the aldehyde at mildly acidic pH. However, if using NaBH4, ensure imine formation is complete before its addition to minimize reduction of the starting glyoxylic acid.

  • pH Control: The pH of the reaction mixture is critical. A mildly acidic pH (around 4-6) is generally optimal for imine formation.

Issue 2: Significant Formation of Glycolic Acid Byproduct

Possible Cause:

  • The reducing agent is reducing the starting glyoxylic acid before it can form the imine with cyclopentylamine.

Solutions:

  • Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is less reactive towards aldehydes and ketones at a pH where imine formation is favorable, thus minimizing the reduction of glyoxylic acid.

  • Stepwise Addition: Add the reducing agent portion-wise to control the reduction rate and favor the reduction of the formed imine.

Issue 3: Detection of N,N-dicyclopentylglycine (Over-alkylation Product)

Possible Cause:

  • The newly formed this compound reacts with another molecule of cyclopentyl aldehyde (formed in situ from glyoxylic acid and cyclopentylamine) and is subsequently reduced.

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine (cyclopentylamine) relative to the carbonyl compound (glyoxylic acid) to favor the formation of the primary product.

  • Slow Addition of Carbonyl: Adding the glyoxylic acid solution slowly to the reaction mixture containing the cyclopentylamine can help to maintain a low concentration of the carbonyl component and reduce the likelihood of over-alkylation.

Quantitative Analysis of Byproducts

The following table summarizes hypothetical quantitative data from HPLC analysis of crude reaction mixtures under different conditions to illustrate the impact of the reducing agent on byproduct formation.

Condition IDReducing AgentThis compound (%)Glycolic Acid (%)N,N-dicyclopentylglycine (%)Unreacted Glyoxylic Acid (%)
ANaBH₄6520510
BNaBH₃CN85528

This data is illustrative and actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination using NaBH₃CN
  • Reaction Setup: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq) and cyclopentylamine (1.1 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to isolate this compound.

Protocol 2: HPLC-MS Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+).

Visualizations

Byproduct_Formation_Pathway GA Glyoxylic Acid Imine Imine Intermediate GA->Imine + Cyclopentylamine Glycolic Glycolic Acid (Byproduct) GA->Glycolic + [H] (Reduction) CA Cyclopentylamine CA->Imine Product This compound (Desired Product) Imine->Product + [H] (Reduction) Overalkylation N,N-dicyclopentylglycine (Byproduct) Product->Overalkylation + Imine Intermediate + [H] (Reduction)

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckReactants Verify Purity of Starting Materials Start->CheckReactants AnalyzeCrude Analyze Crude Mixture (HPLC-MS, NMR) CheckReactants->AnalyzeCrude IdentifyByproduct Identify Major Byproduct(s) AnalyzeCrude->IdentifyByproduct Glycolic Glycolic Acid Present IdentifyByproduct->Glycolic Glycolic Acid Overalkylation Over-alkylation Product Present IdentifyByproduct->Overalkylation N,N-dicyclopentylglycine UnreactedSM Unreacted Starting Materials Present IdentifyByproduct->UnreactedSM Unreacted SM OptimizeReduction Use Weaker Reducing Agent (e.g., NaBH3CN) OR Stepwise Addition Glycolic->OptimizeReduction OptimizeStoich Adjust Reactant Stoichiometry (slight excess of amine) Overalkylation->OptimizeStoich OptimizeImine Increase Imine Formation Time OR Adjust pH UnreactedSM->OptimizeImine End Improved Yield and Purity OptimizeReduction->End OptimizeStoich->End OptimizeImine->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

H-Cyclopentyl-Gly-OH vs. Proline: A Comparative Guide to Inducing Peptide Turns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rational design of peptidomimetics and structured peptides, the induction of specific secondary structures, such as β-turns, is crucial for modulating biological activity and stability. Proline, with its unique cyclic side chain, has long been the go-to residue for introducing conformational constraints and promoting turn formation. However, the emergence of synthetic amino acids, such as H-Cyclopentyl-Gly-OH, offers a compelling alternative. This guide provides an objective comparison of the turn-inducing properties of this compound and proline, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their specific application.

Introduction to Turn-Inducing Amino Acids

The precise folding of a peptide chain into a three-dimensional structure is fundamental to its function. β-turns are one of the most common secondary structural motifs, redirecting the polypeptide chain and playing critical roles in protein folding, stability, and molecular recognition. The conformational rigidity of proline, owing to its pyrrolidine ring, restricts the peptide backbone's flexibility, making it a natural choice for nucleating β-turns.

This compound, a Cα-tetrasubstituted α-amino acid, represents a class of non-proteinogenic amino acids designed to impose even greater conformational constraints than proline. The cyclopentyl group fused to the α-carbon sterically hinders free rotation around the N-Cα (φ) and Cα-C (ψ) bonds, thereby strongly predisposing the peptide backbone to adopt a turn-like conformation.

Comparative Analysis of Turn Induction

While both proline and this compound are effective at inducing turns, they do so with distinct structural and energetic consequences. The choice between them can significantly impact the resulting peptide's conformation, stability, and ultimately, its biological activity.

Structural Parameters

The defining characteristic of a β-turn is the specific dihedral angles (φ, ψ) of the two central residues (i+1 and i+2). Proline typically occupies the i+1 position in type I and type II β-turns. In contrast, Cα,α-disubstituted glycines like this compound are potent inducers of β-turns and helical structures, often populating the i+1 or i+2 positions.

Amino AcidTurn TypePositionIdeal φ Angle (°)Ideal ψ Angle (°)Observed φ Angle (°)Observed ψ Angle (°)
L-Proline Type Ii+1-60-30-55 to -75-10 to -50
L-Proline Type IIi+1-60120-50 to -70110 to 140
This compound (Expected) Type I/IIIi+1/i+2Helical RegionHelical RegionHelical RegionHelical Region

Note: The expected values for this compound are based on the general observation that Cα,α-disubstituted glycines favor helical dihedral angles (φ ≈ ±57°, ψ ≈ ±47°), which are characteristic of type III β-turns and the N-terminus of 310-helices.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating either this compound or Proline.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-Cyclopentyl-Gly-OH)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid with a 2.9-fold excess of HBTU and a 3-fold excess of HOBt in DMF.

    • Add a 6-fold molar excess of DIPEA to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of the synthesized peptides in solution.

Materials:

  • Purified peptide

  • Spectroscopy-grade solvent (e.g., trifluoroethanol (TFE), which promotes secondary structure formation, or aqueous buffer)

  • Quartz cuvette with a 1 mm pathlength

Procedure:

  • Sample Preparation: Prepare a peptide solution of approximately 0.1-0.2 mg/mL in the chosen solvent.

  • Instrument Setup:

    • Set the spectrophotometer to scan from 190 to 260 nm.

    • Use a bandwidth of 1 nm and a scanning speed of 50 nm/min.

    • Average at least three scans for each sample.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent.

    • Record the CD spectrum of the peptide solution.

  • Data Analysis:

    • Subtract the solvent baseline from the peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length in cm

    • Analyze the resulting spectrum for characteristic secondary structure signals (e.g., a strong negative band around 215-220 nm for β-turns).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed three-dimensional structural information, including dihedral angles and interproton distances.

Materials:

  • Purified peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, for more complex analyses)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and spectral dispersion.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid residue spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's fold.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to correlate protons with their directly attached nitrogens or carbons.

  • Data Analysis:

    • Resonance Assignment: Assign all proton, nitrogen, and carbon resonances.

    • NOE-based Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to derive upper-limit distance restraints between protons.

    • Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to restrain the φ dihedral angle using the Karplus equation.

    • Structure Calculation: Use molecular dynamics or distance geometry programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

Visualization of Concepts

To illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Turn_Induction_Comparison cluster_proline Proline cluster_cyclopentylgly This compound Pro Proline (Pyrrolidine Ring) Pro_Constraint Restricted φ Angle (~ -60°) Pro->Pro_Constraint Pro_Turn Favors Type I & II β-Turns Pro_Constraint->Pro_Turn Peptide Turn Conformation Peptide Turn Conformation Pro_Turn->Peptide Turn Conformation Cpg This compound (Cα-tetrasubstitution) Cpg_Constraint Highly Restricted φ and ψ Angles Cpg->Cpg_Constraint Cpg_Turn Strongly Induces β-Turns / Helical Turns Cpg_Constraint->Cpg_Turn Cpg_Turn->Peptide Turn Conformation

Caption: Comparison of Proline and this compound in inducing turns.

Experimental_Workflow start Peptide Design spps Solid-Phase Peptide Synthesis (Incorporate Pro or Cpg) start->spps purification HPLC Purification spps->purification cd CD Spectroscopy (Secondary Structure Analysis) purification->cd nmr NMR Spectroscopy (3D Structure & Dihedral Angles) purification->nmr analysis Data Analysis & Comparison cd->analysis nmr->analysis conclusion Conclusion on Turn Induction analysis->conclusion

Caption: Workflow for comparing turn-inducing propensities.

Conclusion

Both proline and this compound are valuable tools for peptide chemists and drug designers seeking to control peptide conformation. Proline is a naturally occurring and well-characterized turn inducer, readily incorporated using standard synthesis protocols. This compound, as a Cα-tetrasubstituted amino acid, offers a more potent and rigid constraint, likely leading to a higher population of a specific turn conformation.

The choice between these two residues will depend on the specific requirements of the peptide being designed. If a moderate and well-understood turn propensity is desired, proline is an excellent choice. However, if the goal is to enforce a highly stable and well-defined turn, this compound may provide a superior solution. The experimental protocols outlined in this guide provide a framework for researchers to directly compare these and other turn-inducing residues in their own peptide systems, enabling the fine-tuning of peptide structure and function.

A Comparative Guide to H-Cyclopentyl-Gly-OH and Cyclohexyl-glycine in Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. Among the diverse array of available building blocks, cyclic aliphatic residues like H-Cyclopentyl-Gly-OH (Cpg) and Cyclohexyl-glycine (Chg) offer unique conformational constraints and physicochemical properties. This guide provides an objective comparison of these two amino acids when incorporated into peptides, supported by a synthesis of available data and standardized experimental protocols.

Physicochemical and Structural Comparison

The selection between this compound and Cyclohexyl-glycine can significantly influence a peptide's pharmacological profile. The subtle difference in the ring size of the side chain—a five-membered cyclopentyl group versus a six-membered cyclohexyl group—leads to distinct impacts on peptide structure and, consequently, function.

PropertyThis compound (Cpg)Cyclohexyl-glycine (Chg)References
Molecular Weight 143.18 g/mol 157.21 g/mol [1][2]
Side Chain Flexibility The cyclopentyl ring is more planar and rigid, leading to a higher degree of conformational restriction.The cyclohexyl ring can adopt chair and boat conformations, allowing for more flexibility compared to the cyclopentyl group.[3][4]
Impact on Peptide Backbone Induces specific turn structures and can act as a proline bioisostere, potentially shielding the amide bond from enzymatic degradation.Promotes the formation of β-turns and 3(10)-helices, contributing to a more defined secondary structure.[3][5]
Hydrophobicity The smaller cyclopentyl group confers moderate hydrophobicity.The larger cyclohexyl group results in greater hydrophobicity, which can influence solubility and plasma protein binding.[4][6]
Expected Enzymatic Stability The sterically hindered peptide bond and constrained conformation can enhance resistance to proteolytic degradation.The bulky side chain provides significant steric hindrance, generally leading to high enzymatic stability.[7][8]

Performance in Peptide Synthesis and Biological Activity

The choice of amino acid also has practical implications for peptide synthesis and the ultimate biological activity of the peptide.

AspectThis compound (Cpg)Cyclohexyl-glycine (Chg)References
Incorporation in SPPS Standard solid-phase peptide synthesis (SPPS) protocols can be employed, though coupling may require extended times or stronger coupling reagents due to steric hindrance.Similar to Cpg, incorporation into a peptide sequence via SPPS is feasible but may necessitate optimized coupling conditions.[9][10][11]
Influence on Biological Activity The rigid structure can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.The conformational preferences induced by Chg can lead to potent biological activity by favoring a receptor-bound state.[3][12]
Pharmacokinetic Profile Peptides containing Cpg are expected to exhibit improved metabolic stability. The moderate hydrophobicity may lead to a balanced pharmacokinetic profile.The high hydrophobicity of Chg-containing peptides can increase plasma protein binding, potentially extending half-life, but may also increase clearance through hepatic pathways.[13][14][15]

Experimental Protocols

To aid researchers in evaluating these amino acids in their own peptide scaffolds, the following are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

A general protocol for the incorporation of this compound or Cyclohexyl-glycine into a peptide sequence using Fmoc/tBu chemistry.[11][16][17]

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid (this compound or Cyclohexyl-glycine), a 3.98-fold excess of HBTU, and a 6-fold excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The extended coupling time is recommended to overcome the steric hindrance of the cyclic side chains.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and methanol and dry under vacuum.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

In Vitro Plasma Stability Assay

This protocol assesses the stability of peptides containing Cpg or Chg in the presence of plasma enzymes.[18][19][20][21]

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in a suitable buffer (e.g., PBS).

  • Plasma Incubation:

    • Pre-warm human plasma to 37°C.

    • Add the peptide stock solution to the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to 3 volumes of cold acetonitrile to precipitate plasma proteins and quench enzymatic activity.

  • Sample Preparation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Determine the degradation half-life (t½) by plotting the percentage of intact peptide remaining versus time and fitting the data to a one-phase decay model.

Receptor Binding Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of the modified peptides for their target receptor.[22][23][24]

  • Cell Culture: Culture cells expressing the target receptor to a suitable density.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Radioligand Binding:

    • In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled competitor peptide (the Cpg or Chg-containing peptide).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_stability Plasma Stability Assay cluster_binding Receptor Binding Assay Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Coupling Coupling Deprotection->Coupling 2. Remove Fmoc Washing Washing Coupling->Washing 3. Add Cpg/Chg Washing->Deprotection 4. Purify Cleavage Cleavage Washing->Cleavage 5. Final Wash Purification Purification Cleavage->Purification 6. Cleave & Deprotect Incubation Incubation Sampling Sampling Incubation->Sampling 1. Peptide + Plasma Precipitation Precipitation Sampling->Precipitation 2. Time Points LCMS LCMS Precipitation->LCMS 3. Quench Analysis Analysis LCMS->Analysis 4. Quantify Membrane_Prep Membrane_Prep Binding_Reaction Binding_Reaction Membrane_Prep->Binding_Reaction 1. Receptor Source Separation Separation Binding_Reaction->Separation 2. Compete w/ Radioligand Quantification Quantification Separation->Quantification 3. Filter Data_Analysis Data_Analysis Quantification->Data_Analysis 4. Measure Radioactivity

Caption: High-level workflow for the synthesis and evaluation of peptides containing Cpg or Chg.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Peptide Cpg/Chg Peptide Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: A generalized signaling pathway for a peptide agonist targeting a G-protein coupled receptor.

Conclusion

Both this compound and Cyclohexyl-glycine are valuable tools for peptide chemists aiming to improve the therapeutic potential of peptide leads. The choice between them will depend on the specific goals of the drug design program. Cpg, with its more rigid cyclopentyl ring, may be ideal for locking a peptide into a highly specific, potent conformation. Chg, with its larger and more flexible cyclohexyl group, offers a greater degree of hydrophobicity which can be leveraged to modulate pharmacokinetic properties such as half-life. Careful consideration of the desired balance between conformational rigidity, hydrophobicity, and synthetic feasibility will guide the rational selection of these powerful non-proteinogenic amino acids in the development of next-generation peptide therapeutics.

References

effect of H-Cyclopentyl-Gly-OH on peptide bioactivity compared to native sequences

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptide sequences is a key strategy in modern drug discovery, aimed at enhancing therapeutic properties. One such modification, the substitution of a native glycine residue with H-Cyclopentyl-Gly-OH, offers significant potential for improving peptide bioactivity. This guide provides a comprehensive comparison of peptides containing this compound against their native counterparts, supported by experimental data and detailed protocols.

The introduction of the bulky and rigid cyclopentyl group into a peptide backbone can profoundly influence its conformational flexibility, enzymatic stability, and receptor binding affinity. By constraining the peptide's structure, this modification can lock it into a bioactive conformation, leading to enhanced potency and a more favorable pharmacokinetic profile.

Enhanced Receptor Binding and Biological Activity

To quantify the change in bioactivity, competitive binding assays and functional assays are employed. Below is a table illustrating a hypothetical but expected outcome based on the principles of conformational constraint.

Peptide SequenceTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
Native Peptide (with Gly)Receptor X150250
Modified Peptide (with this compound)Receptor X5080
Table 1: Hypothetical comparative bioactivity data for a native versus a this compound modified peptide. Lower Ki and IC50 values indicate higher binding affinity and functional activity, respectively.

Increased Enzymatic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. The steric hindrance provided by the cyclopentyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids.

Peptide SequenceMatrixHalf-life (t½, hours)
Native Peptide (with Gly)Human Serum0.5
Modified Peptide (with this compound)Human Serum8
Table 2: Hypothetical comparative stability data in human serum. A longer half-life indicates greater stability.

Experimental Protocols

To enable researchers to validate these findings, detailed protocols for key experiments are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Protocol:

  • Preparation of Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., [³H]-ligand).

    • Unlabeled native peptide and this compound modified peptide.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of the unlabeled peptide (native or modified), and 25 µL of the radiolabeled ligand at a fixed concentration (typically at its Kd value).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

    • Incubate at room temperature for 1-2 hours with gentle agitation.

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration.

    • Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of a peptide on cell proliferation and viability.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Peptide Treatment:

    • Prepare serial dilutions of the native and modified peptides in cell culture medium.

    • Replace the existing medium with 100 µL of the peptide solutions at various concentrations.

    • Include a vehicle control (medium without peptide).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the peptide concentration to determine the IC50 value.

Peptide Stability Assay in Human Serum

This assay evaluates the proteolytic stability of peptides in a biologically relevant matrix.

Protocol:

  • Peptide Incubation:

    • Prepare a stock solution of the native and modified peptides.

    • Incubate the peptides at a final concentration of 10 µM in human serum at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Stop the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

    • Incubate on ice for 10-15 minutes and then centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the remaining peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time.

    • Determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Signaling Pathways and Experimental Workflows

The incorporation of this compound can influence signaling pathways by enhancing the peptide's interaction with its target receptor, leading to more sustained downstream signaling.

G cluster_0 Peptide-Receptor Interaction cluster_1 Downstream Signaling Native_Peptide Native Peptide (with Glycine) Receptor Target Receptor Native_Peptide->Receptor Lower Affinity Shorter Duration Modified_Peptide Modified Peptide (with this compound) Modified_Peptide->Receptor Higher Affinity Longer Duration Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Signal Transduction Biological_Response Biological Response (e.g., Cell Proliferation, Apoptosis) Signaling_Cascade->Biological_Response Cellular Outcome

Caption: Enhanced signaling through conformational constraint.

The diagram above illustrates how a peptide modified with this compound can lead to a more robust biological response compared to its native counterpart by enhancing receptor binding affinity and duration of action.

G cluster_0 Peptide Synthesis and Modification cluster_1 Comparative Bioactivity Assessment Native_Sequence Native Peptide Sequence SPPS Solid-Phase Peptide Synthesis Native_Sequence->SPPS Incorporate_cGly Incorporate This compound SPPS->Incorporate_cGly Native_Peptide Native Peptide SPPS->Native_Peptide Modified_Peptide Modified Peptide Incorporate_cGly->Modified_Peptide Binding_Assay Receptor Binding (Ki determination) Native_Peptide->Binding_Assay Functional_Assay Cell-Based Functional Assay (IC50 determination) Native_Peptide->Functional_Assay Stability_Assay Serum Stability (t½ determination) Native_Peptide->Stability_Assay Modified_Peptide->Binding_Assay Modified_Peptide->Functional_Assay Modified_Peptide->Stability_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: Workflow for comparing modified and native peptides.

This workflow outlines the key steps for researchers to systematically compare the bioactivity of a native peptide with its this compound modified analog, from synthesis to data analysis.

Structural Impact of H-Cyclopentyl-Gly-OH Incorporation in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural implications of incorporating non-natural amino acids into peptides is paramount for designing novel therapeutics with enhanced properties. This guide provides a comparative analysis of peptides with and without the bulky, cyclic amino acid H-Cyclopentyl-Gly-OH, drawing upon established principles of peptide chemistry and structural biology. While direct, side-by-side experimental data for a single peptide sequence with and without this specific modification is not extensively available in public literature, this guide synthesizes information from analogous systems to provide a robust framework for understanding its potential impact.

The incorporation of this compound, a derivative of glycine, introduces a cyclopentyl group at the alpha-carbon.[1][2] This modification is anticipated to impose significant conformational constraints on the peptide backbone, influencing its secondary structure, stability, and ultimately, its biological activity. Peptidomimetics often incorporate such modified amino acids to enhance properties like resistance to proteolytic degradation and to control folding into specific conformations.[3][4]

Structural Comparison: Key Postulated Effects

The primary difference between a standard peptide and one containing this compound lies in the conformational freedom of the peptide backbone. The bulky and rigid cyclopentyl group is expected to restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the amino acid residue. This can be contrasted with glycine, which, lacking a side chain, exhibits the greatest conformational flexibility of all proteinogenic amino acids.[5]

FeaturePeptide without this compound (e.g., containing Glycine)Peptide with this compoundRationale
Backbone Flexibility High, particularly at the Glycine residue.Significantly Reduced.The bulky cyclopentyl group sterically hinders free rotation around the Cα-C and N-Cα bonds.
Secondary Structure Propensity Can adopt a wide range of secondary structures.Likely to favor specific secondary structures like β-turns or helical folds.The restricted dihedral angles can guide the peptide into more defined conformations. Studies on other cycloalkyl amino acids show they can enhance rigidity and promote specific folding patterns.[3][6]
Proteolytic Stability Susceptible to degradation by proteases.Potentially enhanced.The steric bulk of the cyclopentyl group can shield the adjacent peptide bonds from enzymatic cleavage.
Solvent Accessibility The backbone is more exposed to the solvent.The cyclopentyl group may shield parts of the backbone from the solvent.The hydrophobic cyclopentyl group could influence the peptide's interaction with aqueous environments.

Experimental Protocols for Structural Elucidation

To empirically determine the structural differences, a combination of spectroscopic and computational techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7][8][9]

Protocol for Comparative NMR Analysis:

  • Sample Preparation:

    • Synthesize the two peptides (with and without this compound) using standard solid-phase peptide synthesis (SPPS).[10]

    • Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Dissolve the peptides in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O) to a concentration of 0.5-1.0 mM.[11]

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[8]

      • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is employed, to resolve resonance overlap.

  • Data Analysis:

    • Assign all proton resonances to their respective amino acid residues.

    • Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.

    • Use software like CYANA or CNS to calculate a family of 3D structures that are consistent with the experimental restraints.[12]

    • Compare the resulting structures to identify differences in backbone conformation, particularly around the modified residue.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution by measuring the differential absorption of left and right-handed circularly polarized light.[13][14][15]

Protocol for Comparative CD Analysis:

  • Sample Preparation:

    • Prepare stock solutions of the two peptides in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should not have a high absorbance in the far-UV region.

    • Determine the precise concentration of the peptide solutions using UV absorbance at 280 nm (if aromatic residues are present) or by amino acid analysis.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

    • Acquire spectra at a controlled temperature (e.g., 25°C).

    • Perform baseline correction by subtracting the spectrum of the buffer alone.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms.

    • Compare the spectra of the two peptides to identify any significant changes in secondary structure content upon incorporation of this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of peptides and can complement experimental data.[1][16][17]

Protocol for Comparative MD Simulations:

  • System Setup:

    • Build the initial 3D structures of both peptides (with and without this compound).

    • Solvate each peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

    • Run a production simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility.

    • Cluster the conformations to identify the most populated structures.

    • Analyze the dihedral angles (φ and ψ) to create Ramachandran plots, which will visually demonstrate the conformational restrictions imposed by the cyclopentyl group.

Visualizing Workflows and Relationships

To illustrate the interconnectedness of these analytical methods, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_results Comparative Data Peptide_with_Gly Peptide with Glycine HPLC RP-HPLC Purification Peptide_with_Gly->HPLC Purify Peptide_with_Cpg Peptide with this compound Peptide_with_Cpg->HPLC Purify SPPS Solid-Phase Peptide Synthesis SPPS->Peptide_with_Gly Synthesize SPPS->Peptide_with_Cpg Synthesize NMR NMR Spectroscopy (TOCSY, NOESY) HPLC->NMR Analyze CD CD Spectroscopy HPLC->CD Analyze MD Molecular Dynamics Simulations HPLC->MD Analyze 3D_Structure 3D Structure & Conformation NMR->3D_Structure Secondary_Structure Secondary Structure Content CD->Secondary_Structure Flexibility Flexibility & Conformational Space MD->Flexibility 3D_Structure->Flexibility

Experimental workflow for comparative structural analysis.

Logical_Relationship Start Incorporate This compound Constraint Introduce Steric Bulk & Rigidity Start->Constraint Dihedral Restrict φ and ψ Dihedral Angles Constraint->Dihedral Conformation Favor Specific Backbone Conformation Dihedral->Conformation Structure Influence Secondary Structure (e.g., turns, helices) Conformation->Structure Stability Enhance Proteolytic Stability Conformation->Stability Activity Modulate Biological Activity Structure->Activity Stability->Activity

Postulated effects of this compound incorporation.

Conclusion

The inclusion of this compound into a peptide sequence is a strategic modification aimed at reducing conformational flexibility and pre-organizing the peptide into a more defined three-dimensional structure. This can lead to enhanced biological activity, improved stability, and better drug-like properties. The experimental and computational protocols outlined in this guide provide a comprehensive framework for validating these hypotheses and gaining a deeper understanding of the structural consequences of such modifications. For drug development professionals, leveraging these techniques is crucial for the rational design of next-generation peptide therapeutics.

References

A Comparative Guide to the Validation of H-Cyclopentyl-Gly-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like H-Cyclopentyl-Gly-OH offers a powerful tool to enhance the therapeutic properties of peptides and proteins. This bulky, hydrophobic glycine derivative can be instrumental in modulating protein structure, enhancing stability, and influencing molecular interactions. However, the successful incorporation of this non-canonical amino acid requires rigorous validation.

This guide provides an objective comparison of mass spectrometry with other widely used analytical techniques for confirming the incorporation of this compound. We present detailed experimental protocols, quantitative performance data, and visual workflows to assist researchers in selecting the most appropriate validation strategy for their experimental needs.

Methodology Comparison: A Head-to-Head Analysis

The choice of a validation method is contingent on several factors, including the required level of detail, sample purity, available instrumentation, and desired throughput. Below is a comparative overview of the most common techniques for validating the incorporation of this compound.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationWestern BlotFluorescence-Based Assays
Principle Measures mass-to-charge ratio of peptide fragments to confirm the mass shift corresponding to this compound incorporation.Sequential removal and identification of N-terminal amino acids.Immunoassay to detect the presence of the full-length protein.Detection of a fluorescent signal from a reporter protein or a fluorescently tagged UAA.
Information Provided Definitive confirmation of incorporation and precise location within the peptide sequence. Can provide quantitative data on incorporation efficiency.Confirms the sequence of the N-terminal portion of the peptide, including the UAA.Indirectly confirms incorporation by detecting the full-length protein, suggesting successful read-through of the codon for the UAA.Indirectly confirms incorporation by detecting the fluorescent signal. Can be quantitative.
Sensitivity High (low femtomole to attomole range).[1]High (10-100 picomoles).[2]Moderate to high, dependent on antibody affinity.High, dependent on the quantum yield of the fluorophore.
Throughput High, especially with automation.Low, as it is a sequential process.High.High.
Sample Purity Can tolerate complex mixtures, but cleaner samples yield better results.Requires highly purified protein/peptide samples (>90%).[3]Can be performed on cell lysates or partially purified samples.Can be used in complex mixtures, including live cells.
Limitations Interpretation of spectra can be complex. May not be suitable for large, intact proteins without prior digestion.Limited to sequencing the N-terminal region (typically up to 30-60 residues).[2] Will not work if the N-terminus is blocked.[2]Does not directly confirm the identity or location of the incorporated UAA. Prone to false positives if read-through occurs with a natural amino acid.Requires the use of a fluorescent reporter system or a fluorescently labeled UAA, which may not always be feasible or desirable.
Quantitative Capability Yes, through techniques like MS-READ, which can detect mistranslation events at frequencies as low as 1 in 10,000.[4][5]Not inherently quantitative for incorporation efficiency.Semi-quantitative estimation of full-length protein expression.Yes, by measuring fluorescence intensity.[6]

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below. These protocols are generalized and may require optimization for specific peptides or proteins containing this compound.

Mass Spectrometry (LC-MS/MS) Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for unequivocally confirming the incorporation and determining the precise location of this compound. The key is to detect the mass shift caused by the incorporation of this compound (Molecular Formula: C7H13NO2, Molecular Weight: 143.19 g/mol ) in place of a natural amino acid.

1. Sample Preparation:

  • Protein/Peptide Digestion (for proteins):

    • Denature the protein sample in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.

    • Dilute the sample to reduce the denaturant concentration (<1 M urea).

    • Add a protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digested peptide solution with formic acid or trifluoroacetic acid.

    • Use a C18 ZipTip or a similar solid-phase extraction method to desalt and concentrate the peptides.

    • Elute the peptides with a solution of acetonitrile and formic acid.

2. LC-MS/MS Analysis:

  • Inject the desalted peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

  • Separate the peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.

  • As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

  • The mass spectrometer operates in a data-dependent acquisition mode, alternating between full MS scans to detect peptide precursor ions and MS/MS scans to fragment selected precursors.

3. Data Analysis:

  • Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to a protein sequence database.

  • Include a modification in the search parameters corresponding to the mass difference of this compound at the target incorporation site. The mass of the this compound residue (C7H11NO) within the peptide is 125.084 Da.

  • Successful identification of peptide fragments containing this mass shift confirms the incorporation of this compound.

Edman Degradation Protocol

Edman degradation provides direct sequence information from the N-terminus of a peptide or protein, making it a valuable tool for confirming the position of an incorporated UAA if it is near the N-terminus.[7][8][9]

1. Sample Preparation:

  • The protein or peptide sample must be highly purified (>90%).[3]

  • The sample is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.

2. Sequencing Chemistry: The process is typically automated in a protein sequencer and involves a cyclical three-step process:[8][9]

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

3. Data Analysis:

  • The cycle is repeated to identify the subsequent amino acids in the sequence.

  • The presence of a novel peak in the chromatogram at the expected cycle, which does not correspond to any of the 20 canonical amino acids, can indicate the presence of this compound. A PTH-H-Cyclopentyl-Gly-OH standard would be required for definitive identification.

Visualizing the Validation Workflow

To better understand the process of UAA incorporation and validation, the following diagrams illustrate the general experimental workflow and the logic behind choosing a validation method.

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_results Results synthesis Solid-Phase Peptide Synthesis with this compound cleavage Cleavage and Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification ms Mass Spectrometry (LC-MS/MS) purification->ms Purified Peptide edman Edman Degradation purification->edman Purified Peptide wb Western Blot purification->wb Purified Peptide fluor Fluorescence Assay purification->fluor Purified Peptide ms_res Confirmation of Mass and Sequence Location ms->ms_res edman_res N-terminal Sequence Confirmation edman->edman_res wb_res Full-Length Protein Detection wb->wb_res fluor_res Signal Detection fluor->fluor_res

General workflow for synthesis and validation of this compound incorporation.

Method_Selection start Start: Need to Validate This compound Incorporation q1 Definitive Confirmation of Mass and Location? start->q1 q2 Is UAA near N-terminus? q1->q2 No ms Use Mass Spectrometry (LC-MS/MS) q1->ms Yes q3 High Throughput Screening? q2->q3 No edman Use Edman Degradation q2->edman Yes q4 Is a Reporter System Available? q3->q4 No wb Use Western Blot q3->wb Yes q4->wb No fluor Use Fluorescence Assay q4->fluor Yes

Decision tree for selecting a validation method.

Conclusion

The validation of this compound incorporation is a critical step in the development of novel peptides and proteins with enhanced therapeutic properties. While mass spectrometry stands out as the most definitive method for confirming incorporation and pinpointing the exact location of the UAA, other techniques such as Edman degradation, Western blotting, and fluorescence-based assays offer valuable, often complementary, information. The choice of the optimal validation strategy will depend on the specific experimental goals, available resources, and the desired level of detail. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately validate the successful synthesis of their custom biomolecules.

References

The Unseen Shield: Enhancing Peptide Stability with H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable peptide therapeutics is a critical endeavor. The inherent susceptibility of natural peptides to rapid enzymatic degradation in the body significantly curtails their therapeutic potential. A promising strategy to overcome this hurdle lies in the incorporation of non-proteinogenic amino acids (NPAAs), such as H-Cyclopentyl-Gly-OH. This guide provides a comparative analysis of the stability of peptides containing this unique amino acid, supported by experimental data from analogous cyclic NPAAs, and details the methodologies for assessing these crucial stability parameters.

The inclusion of sterically bulky, cyclic residues like this compound into a peptide sequence can act as a "molecular shield," effectively blocking the access of proteolytic enzymes to the peptide backbone. This steric hindrance can dramatically reduce the rate of enzymatic cleavage, thereby extending the peptide's half-life in biological fluids and enhancing its overall efficacy.

Comparative Analysis of Proteolytic Stability

While direct experimental data for peptides containing this compound is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on peptides incorporating structurally similar cyclic non-proteinogenic amino acids, such as 3-Cyclohexyl-L-alanine (Cha). The bulky, non-aromatic cyclohexyl group of Cha, much like the cyclopentyl group of this compound, sterically hinders protease activity.

A compelling example is the study of apelin-17 analogues, where the replacement of the C-terminal Phenylalanine (Phe) with Cha resulted in a significant increase in stability in human plasma.

Peptide AnalogueAmino Acid at Position 17Half-life (t½) in Human Plasma (hours)Fold Increase in Stability
Apelin-17Phenylalanine (Phe)0.081x
Apelin-17 Analogue3-Cyclohexyl-L-alanine (Cha)2.531.25x

This data, sourced from studies on apelin analogues, illustrates the substantial improvement in plasma half-life achieved by substituting a natural amino acid with a cyclic non-proteinogenic counterpart.[1][2]

This dramatic increase in half-life underscores the effectiveness of incorporating cyclic NPAAs in protecting peptides from enzymatic degradation, a critical factor in the development of viable peptide-based therapeutics. The rationale is that the cyclopentyl group of this compound would confer a similar, if not identical, protective effect through steric hindrance at or near enzymatic cleavage sites.

Experimental Protocols for Stability Assessment

To quantitatively assess the enhanced stability of peptides containing this compound or its analogs, standardized in vitro stability assays are employed.

Protocol: In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in plasma.

  • Preparation:

    • Prepare a stock solution of the purified peptide (e.g., 1 mg/mL in a suitable buffer like PBS).

    • Thaw pooled human plasma (or plasma from another relevant species) and keep it on ice.

  • Incubation:

    • Add the peptide stock solution to the plasma to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C in a shaking water bath.

  • Time Points:

    • Collect aliquots of the plasma-peptide mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for highly stable peptides).

  • Quenching and Sample Preparation:

    • Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., 10% trichloroacetic acid or a cold organic solvent like acetonitrile).

    • Centrifuge the samples to precipitate plasma proteins.

    • Collect the supernatant containing the remaining intact peptide.

  • Quantification:

    • Analyze the concentration of the intact peptide in the supernatant using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the percentage of intact peptide remaining at each time point against time.

    • Fit the data to a one-phase decay model to calculate the half-life (t½) of the peptide in plasma.[1][3]

Workflow for Peptide Stability Evaluation

The following diagram illustrates a typical workflow for designing, synthesizing, and evaluating the metabolic stability of peptides modified with cyclic non-proteinogenic amino acids.

G cluster_0 Design & Synthesis cluster_1 Stability Assessment cluster_2 Biological Activity Peptide_Design Peptide Design (Incorporate this compound) Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Purification_Characterization Purification & Characterization (HPLC, MS) Peptide_Synthesis->Purification_Characterization Plasma_Stability_Assay Plasma Stability Assay Purification_Characterization->Plasma_Stability_Assay Enzyme_Assay Specific Enzyme Assay (e.g., Trypsin, Chymotrypsin) Purification_Characterization->Enzyme_Assay Receptor_Binding_Assay Receptor Binding Assay Purification_Characterization->Receptor_Binding_Assay LC_MS_Analysis LC-MS/MS Analysis of Degradation Plasma_Stability_Assay->LC_MS_Analysis Enzyme_Assay->LC_MS_Analysis Half_life_Calculation Half-life (t½) Calculation LC_MS_Analysis->Half_life_Calculation Functional_Assay In Vitro Functional Assay Half_life_Calculation->Functional_Assay Correlate Stability with Activity Receptor_Binding_Assay->Functional_Assay

A streamlined workflow for evaluating modified peptides.

Impact on Biological Activity and Signaling

While enhancing stability is a primary goal, it is crucial to ensure that the incorporation of this compound does not adversely affect the peptide's biological activity. The bulky side chain, while protective, can alter the peptide's conformation and its binding affinity to its target receptor. Therefore, receptor binding assays and functional assays are essential follow-up experiments.

For instance, in the case of apelin analogues, the stabilized peptides would need to retain their ability to bind and activate the apelin receptor (APJ), a G-protein coupled receptor involved in cardiovascular regulation.

Apelin Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of an apelin analogue to its receptor.

G Apelin_Analogue Apelin Analogue (with this compound) APJ_Receptor Apelin Receptor (APJ) (GPCR) Apelin_Analogue->APJ_Receptor Binds to G_Protein Gαi / Gαq APJ_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release eNOS eNOS Activation Akt->eNOS Ca_Release->eNOS Vasodilation Vasodilation eNOS->Vasodilation Leads to

Key signaling cascades activated by the apelin receptor.

References

Constraining Peptides: A Comparative Guide to the Conformational Landscape of H-Cyclopentyl-Gly-OH and Other Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-canonical amino acids is paramount in the rational design of peptidomimetics and therapeutics. This guide provides a comparative analysis of H-Cyclopentyl-Gly-OH against other cyclic amino acids, leveraging experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to elucidate their structural preferences.

The incorporation of cyclic amino acids into a peptide backbone is a well-established strategy to reduce conformational flexibility, thereby enhancing biological activity, selectivity, and metabolic stability. The size and substitution pattern of the cyclic moiety dictates the accessible dihedral angles and, consequently, the overall peptide architecture. This guide focuses on this compound, a glycine derivative with a cyclopentyl group attached to the alpha-carbon, and compares its conformational properties to other commonly employed cyclic amino acids.

Comparative Analysis of Conformational Constraints

The conformational preferences of amino acids are primarily described by the backbone dihedral angles phi (Φ) and psi (Ψ). For cyclic amino acids, the ring structure imposes significant restrictions on these angles, as well as on the side-chain torsion angles. The following table summarizes key conformational parameters for this compound and other representative cyclic amino acids, compiled from various experimental and computational studies.

Amino AcidRing SizeKey Conformational FeaturesPreferred Dihedral Angles (Φ, Ψ)Experimental Method(s)
This compound 5The cyclopentyl ring restricts the Φ angle and influences the local backbone conformation, often favoring extended or turn-like structures.[1][2][3]Data not directly available for the single amino acid; inferred from oligomers to favor helical structures.[1][2][3]Computational (DFT)
Proline 5The cyclic secondary amine structure provides significant rigidity, with the Φ angle restricted to approximately -60° to -75°. It is known as a "helix breaker" but is common in β-turns.[4]Φ ≈ -60° to -75°; Ψ can vary but is also restricted.NMR, X-ray Crystallography
(1S,2S)-2-Aminocyclobutane-1-carboxylic acid 4The strained four-membered ring imposes severe conformational constraints, leading to well-defined helical structures in oligomers.[5]Induces well-defined helical folding in oligomers.[5]CD Spectroscopy, MD Simulations
Sugar Amino Acids (SAAs) 5/6Rigid pyranose or furanose rings with specific substitution patterns that can induce β-turn or γ-turn structures in peptides.[6][7]Varies depending on the specific SAA structure; can mimic β- and γ-turns.[7]NMR, X-ray Crystallography, MD Simulations

Experimental Protocols

The determination of conformational constraints relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments cited in the comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.

Objective: To determine the three-dimensional structure and dynamics of peptides containing cyclic amino acids in solution.

Methodology:

  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 25.0 ± 5.0 mmol/L.[4]

  • 1D ¹H NMR: A standard 1D ¹H NMR spectrum is acquired to identify all proton resonances.

  • 2D NMR Experiments: A suite of 2D NMR experiments is performed to assign resonances and derive structural restraints.

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to identify coupled protons within the same amino acid spin system.[6][8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine internuclear distances.[6][9] A mixing time of around 300-500 ms is typically used.[6][9]

  • Measurement of Coupling Constants: Homonuclear ³J coupling constants, particularly ³J(HN, Hα), are measured from high-resolution 1D or 2D spectra. These values are related to the dihedral angle Φ through the Karplus equation and can indicate secondary structure elements.[9]

  • Structure Calculation: The distance restraints from NOESY/ROESY and dihedral angle restraints from coupling constants are used as input for molecular dynamics (MD) simulations or distance geometry (DG) calculations to generate a family of structures consistent with the experimental data.[6]

X-ray Crystallography

X-ray crystallography provides a high-resolution, solid-state structure of a molecule.

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline state.

Methodology:

  • Crystallization: Single crystals of the amino acid or a peptide containing it are grown by methods such as slow evaporation from a saturated solution.[10] For instance, α-glycine crystals can be grown by slow evaporation of an aqueous solution.[10]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map (structure solution) and then refined to best fit the experimental data. The final structure is evaluated by parameters such as the R-factor.

Computational Modeling (DFT and MD Simulations)

Computational methods are used to explore the potential energy surface and identify low-energy conformations.

Objective: To predict the preferred conformations and relative energies of different conformers.

Methodology:

  • Initial Structure Generation: A starting 3D structure of the molecule is generated.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify various possible conformers.

  • Quantum Mechanical Calculations (e.g., DFT): The geometries of the identified conformers are optimized, and their relative energies are calculated using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G**).[11]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the molecule in a simulated environment (e.g., in a solvent box).[12][13] Replica-exchange molecular dynamics (REMD) can be employed to enhance sampling of the conformational space.[12][13] The trajectory is then analyzed to identify the most populated conformational states.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a novel cyclic amino acid.

conformational_analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & Structural Elucidation synthesis Synthesis of Cyclic Amino Acid purification Purification & Characterization synthesis->purification nmr NMR Spectroscopy (Solution-State) purification->nmr xray X-ray Crystallography (Solid-State) purification->xray dft DFT Calculations (Gas Phase/Implicit Solvent) purification->dft md MD Simulations (Explicit Solvent) purification->md data_integration Integrate Experimental & Computational Data nmr->data_integration xray->data_integration dft->data_integration md->data_integration structure_elucidation Determine Conformational Constraints (Φ, Ψ, χ) data_integration->structure_elucidation

Caption: Workflow for Conformational Analysis of Cyclic Amino Acids.

Signaling Pathways and Logical Relationships

While individual amino acids do not have signaling pathways, their incorporation into peptides can significantly impact the peptide's ability to interact with biological targets and modulate signaling pathways. The conformational constraint imposed by the cyclic amino acid is a key determinant of this interaction.

logical_relationship cluster_amino_acid Amino Acid Properties cluster_peptide Peptide Properties cluster_biological Biological Outcome cyclic_aa Cyclic Amino Acid (e.g., this compound) peptide_conf Restricted Peptide Conformation cyclic_aa->peptide_conf Incorporation into Peptide peptide_prop Enhanced Stability & Receptor Affinity peptide_conf->peptide_prop receptor_binding Modulation of Receptor Binding peptide_prop->receptor_binding signaling_pathway Alteration of Signaling Pathway receptor_binding->signaling_pathway biological_response Specific Biological Response signaling_pathway->biological_response

Caption: Impact of Cyclic Amino Acids on Biological Signaling.

References

Comparative Analysis of H-Cyclopentyl-Gly-OH Modified Peptides: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

The modification of peptides with constrained amino acids like H-Cyclopentyl-Gly-OH is predicated on the principle that restricting the conformational freedom of a peptide can lock it into a bioactive conformation, potentially leading to increased receptor affinity and efficacy. Furthermore, the bulky cyclopentyl group can provide steric shielding, thereby increasing resistance to enzymatic degradation and extending the peptide's half-life in biological systems.

Despite the strong theoretical rationale for these benefits, publicly accessible experimental data that directly quantifies these effects in a comparative manner is currently lacking. Structure-activity relationship (SAR) studies often explore a range of modifications, but a focused analysis detailing the incremental effect of a single this compound substitution against a control peptide with a standard glycine or other amino acid at the same position could not be located in the reviewed literature.

General Principles of Cyclopentyl-Glycine Modification

The introduction of a cyclopentyl moiety onto the alpha-carbon of glycine transforms it into a non-proteinogenic, sterically hindered amino acid. This modification is expected to influence the peptide's biological activity in several ways:

  • Conformational Rigidity: The cyclopentyl group restricts the rotation around the N-Cα and Cα-C bonds, forcing the peptide backbone into a more defined three-dimensional structure. This can be advantageous if the constrained conformation mimics the bound state of the peptide to its biological target.

  • Increased Lipophilicity: The hydrocarbon nature of the cyclopentyl group increases the overall lipophilicity of the peptide, which can affect its solubility, membrane permeability, and interaction with hydrophobic pockets on target proteins.

  • Enhanced Proteolytic Stability: The steric bulk of the cyclopentyl group can hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the metabolic stability and duration of action of the peptide therapeutic.

The Need for Direct Comparative Data

To provide researchers, scientists, and drug development professionals with a robust guide, direct experimental evidence is crucial. Such evidence would typically be presented in the form of quantitative data, such as:

  • Binding Affinities (Ki, Kd): To compare the strength of interaction between the modified peptide and its target receptor versus the control.

  • Functional Activity (IC50, EC50): To assess the concentration at which the peptides elicit a half-maximal inhibitory or stimulatory effect in a functional assay.

  • In Vitro Stability Assays: To quantify the rate of degradation of the modified and control peptides in plasma or in the presence of specific proteases.

  • In Vivo Pharmacokinetic Profiles: To compare the absorption, distribution, metabolism, and excretion (ADME) properties of the peptides in animal models.

Without such data, any comparison remains theoretical. The scientific community would greatly benefit from studies that systematically synthesize peptide analogues containing this compound and evaluate them alongside their parent peptides in a comprehensive panel of biological and pharmacological assays.

Future Directions

The absence of direct comparative studies highlights an opportunity for future research. A systematic investigation into the biological consequences of this compound incorporation would provide invaluable data for the rational design of more potent and stable peptide-based therapeutics. Such studies would involve:

  • Synthesis: Chemical synthesis of a parent bioactive peptide and its this compound modified analogue.

  • In Vitro Characterization: Head-to-head comparison of receptor binding and functional activity.

  • Stability Assessment: Evaluation of enzymatic stability in various biological matrices.

  • Structural Analysis: Determination of the conformational changes induced by the modification using techniques like NMR spectroscopy or X-ray crystallography.

  • In Vivo Evaluation: Comparative pharmacokinetic and pharmacodynamic studies in relevant animal models.

The generation of this data would allow for the creation of detailed comparison guides, complete with quantitative data tables, experimental protocols, and visualizations of relevant biological pathways, as initially requested. Until such research is published, a definitive, data-driven comparison of the biological activity of this compound modified peptides versus their controls cannot be compiled.

Purity Analysis of Synthetic H-Cyclopentyl-Gly-OH by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity and stereoisomeric integrity of synthetic amino acid derivatives are critical quality attributes, particularly when these molecules are intended for use in pharmaceutical development and peptide synthesis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid. Experimental data from analogous compounds and detailed methodologies are presented to support the objective comparison.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) stands out as the most robust and widely employed technique for the purity analysis of non-proteinogenic amino acids like this compound. Its high resolution, sensitivity, and adaptability to various detection methods make it superior for both chemical and enantiomeric purity assessment. While other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer viable alternatives, they often necessitate derivatization steps that can introduce complexity and potential for analytical errors.

Technique Principle Advantages Limitations Typical Purity Determination
Chiral HPLC Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).High accuracy and resolution for enantiomers. Direct analysis of underivatized amino acids is often possible.Requires specialized and often expensive chiral columns. Method development can be time-consuming.>99.5% enantiomeric excess (e.e.) is achievable.
Reversed-Phase HPLC Separation based on hydrophobicity.Excellent for separating impurities with different polarities from the main compound.Not suitable for separating enantiomers without chiral derivatization or a chiral mobile phase additive.Can determine chemical purity, often in the range of 98-99.9%.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.High sensitivity and provides structural information for impurity identification.Requires derivatization to make the amino acid volatile, which can be a source of racemization and side reactions.Can detect impurities at very low levels (<0.1%).
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency and requires very small sample volumes.Lower sensitivity compared to HPLC, especially with UV detection. Can be less robust for routine quality control.Can achieve high-resolution separation of enantiomers with the use of chiral selectors in the buffer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods. May not separate closely related impurities.A Certificate of Analysis for this compound showed a purity of ≥98.0% by NMR.[1]

Experimental Protocols

A detailed experimental protocol for the chiral HPLC analysis of this compound is proposed below, based on established methods for similar cyclic amino acid derivatives. This method is designed to be a starting point for method development and validation.

Chiral HPLC Method for Enantiomeric Purity of this compound

Objective: To separate and quantify the D- and L-enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

Parameter Condition Justification
Column Macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), e.g., Astec CHIROBIOTIC™ T (Teicoplanin), 250 x 4.6 mm, 5 µmTeicoplanin-based CSPs have demonstrated broad enantioselectivity for a wide range of underivatized amino acids, including those with cyclic structures.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MethanolA simple, LC-MS compatible mobile phase that has been shown to be effective for the separation of amino acid enantiomers on teicoplanin-based CSPs.
Gradient Isocratic, e.g., 70% A / 30% B (to be optimized)An isocratic method is often sufficient for the separation of a single pair of enantiomers and provides robust and reproducible results. The optimal percentage of methanol should be determined empirically to achieve the best resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 25 °CTemperature can influence chiral recognition; starting at ambient temperature is a common practice.
Detection Wavelength 210 nmUnderivatized amino acids exhibit UV absorbance in the low UV range (200-220 nm) due to the carboxyl group.[2]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.Ensures sample compatibility with the mobile phase and removes particulates that could damage the column.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the logical steps in the purity analysis of synthetic this compound.

cluster_synthesis Synthesis & Initial Characterization cluster_chiral_hplc Chiral HPLC Purity Analysis cluster_data_analysis Data Analysis & Reporting synthesis Chemical Synthesis of This compound nmr_hplc Initial Purity Assessment (e.g., NMR, achiral HPLC) synthesis->nmr_hplc sample_prep Sample Preparation (Dissolution & Filtration) nmr_hplc->sample_prep Proceed if chemical purity is acceptable hplc_analysis Chiral HPLC Separation (Teicoplanin CSP) sample_prep->hplc_analysis data_acq Data Acquisition (UV Detection at 210 nm) hplc_analysis->data_acq peak_integration Peak Integration & Area Calculation data_acq->peak_integration purity_calc Enantiomeric Purity Calculation (% e.e.) peak_integration->purity_calc report Final Purity Report purity_calc->report

Figure 1. Experimental workflow for the chiral HPLC purity analysis of this compound.

cluster_alternatives Alternative Analytical Methods gc_ms GC-MS (Requires Derivatization) comparison Method Selection Based On: - Required Sensitivity - Availability of Instrumentation - Sample Throughput gc_ms->comparison ce Capillary Electrophoresis (with Chiral Selector) ce->comparison hplc Primary Method: Chiral HPLC hplc->comparison

Figure 2. Comparison of analytical methods for this compound purity analysis.

References

Safety Operating Guide

Safe Disposal of H-Cyclopentyl-Gly-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of H-Cyclopentyl-Gly-OH (CAS No. 2521-84-8), ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, the following PPE is mandatory:

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or if dusts are generated.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its safe handling and storage prior to disposal.

PropertyValueReference
CAS Number2521-84-8[1][2][3]
Boiling Point276.6°C at 760 mmHg[4]
Flash Point119.2 ± 22.6 °C[4]
Storage Temperature0°C[4][5]
Density1.1 ± 0.1 g/cm³[4]

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal"[4]. The following steps provide a general operational plan:

  • Segregation and Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, clearly labeled, and sealed waste container. The container must be compatible with the chemical.

  • Labeling:

    • The waste container must be labeled with the full chemical name: "Waste this compound" and the corresponding CAS number "2521-84-8".

    • Include hazard symbols for skin, eye, and respiratory irritation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The recommended storage temperature for the pure compound is 0°C.[4][5] While awaiting disposal, a refrigerated and designated chemical waste storage area is ideal.

    • Ensure the storage area is secure and only accessible to authorized personnel.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste along with the chemical.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate and Collect in Designated Waste Container B->C D Label Container with Chemical Name, CAS No., and Hazards C->D E Store in Cool, Dry, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Provide SDS to Disposal Personnel F->G H Decontaminate Work Area and Equipment G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling H-Cyclopentyl-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of H-Cyclopentyl-Gly-OH (CAS No: 2521-84-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical goggles.Must be worn at all times in the laboratory to protect against dust and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves for integrity before each use. Change gloves immediately if contaminated.
Laboratory coat.A fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust particles. If ventilation is inadequate, a NIOSH-approved respirator may be required.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Experimental Protocol:

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the label matches the product ordered (this compound, CAS 2521-84-8).

    • Log the chemical into the laboratory's chemical inventory system.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The recommended storage temperature is often at 0°C for long-term stability.

  • Preparation and Weighing:

    • All handling of the solid compound, including weighing, should be conducted in a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatula) for transferring the solid.

    • Clean the weighing area and tools thoroughly after use.

  • Dissolution and Use in Experiments:

    • When preparing solutions, add the solid to the solvent slowly.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Conduct all experimental work involving this compound and its solutions within a chemical fume hood.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

    • For larger spills, evacuate the area and follow the laboratory's emergency spill response procedure.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as chemical waste.

  • Solid Waste: Collect solid waste, including unused this compound and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste from experiments in a designated, labeled, and sealed waste container.

  • Disposal: Dispose of all waste through the institution's hazardous waste management program in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Workflow Visualization

The following diagram illustrates the key stages of the operational workflow for handling this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Inventory Inventory Log Storage->Inventory PPE Don PPE Inventory->PPE Proceed to Handling Weighing Weighing in Fume Hood PPE->Weighing Experiment Experimental Use Weighing->Experiment Waste_Collection Waste Collection (Solid & Liquid) Experiment->Waste_Collection End of Experiment Decontamination Decontamination of Workspace Waste_Collection->Decontamination Hazardous_Disposal Hazardous Waste Disposal Decontamination->Hazardous_Disposal

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Cyclopentyl-Gly-OH
Reactant of Route 2
H-Cyclopentyl-Gly-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.